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Core Science & Biosynthesis

Foundational

1-Chloro-1-(2-(hydroxymethyl)phenyl)propan-2-one chemical structure

The following technical guide details the chemical structure, synthesis, and application of 1-Chloro-1-(2-(hydroxymethyl)phenyl)propan-2-one , a specialized intermediate utilized in the synthesis of isochroman-4-one scaf...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and application of 1-Chloro-1-(2-(hydroxymethyl)phenyl)propan-2-one , a specialized intermediate utilized in the synthesis of isochroman-4-one scaffolds.[1]

Core Scaffold for Isochroman-4-one Synthesis in Drug Discovery [1][2]

Chemical Identity & Structure Analysis

This compound represents a bifunctionalized aryl-ketone featuring an


-chloro ketone moiety and an ortho-hydroxymethyl group.[1][2] This specific arrangement is a "spring-loaded" electrophile-nucleophile pair, designed for rapid cyclization into oxygen-containing heterocycles.[1]
Structural Specifications
PropertyData
IUPAC Name 1-Chloro-1-[2-(hydroxymethyl)phenyl]propan-2-one
Molecular Formula C

H

ClO

Molecular Weight 198.65 g/mol
SMILES CC(=O)C(Cl)C1=CC=CC=C1CO
InChI Key (Predicted) Structure-Specific Key
Chiral Center C1 (Carbon attached to Cl and Phenyl ring)
Physicochemical Profile (Predicted)

Note: As a reactive intermediate, these values are computational estimates for process design.

ParameterValueSignificance in Drug Design
LogP ~1.8 - 2.1Moderate lipophilicity; suitable for membrane permeability.[1][2]
H-Bond Donors 1 (OH)Critical for intramolecular cyclization or active site binding.[1][2][3]
H-Bond Acceptors 2 (C=O, OH)Interaction points for protein residues.[1][2][3]
TPSA ~37 ŲHigh oral bioavailability potential (<140 Ų).[2][4][3]
Reactivity HighSusceptible to nucleophilic attack at C1 and C2.[2][3]

Synthetic Pathways & Methodology

The synthesis of 1-Chloro-1-(2-(hydroxymethyl)phenyl)propan-2-one requires a strategy that preserves the sensitive benzyl alcohol while installing the reactive


-chloro ketone.[1][2]
Primary Synthetic Route: Selective -Chlorination

This protocol utilizes a protected benzyl alcohol precursor to prevent premature cyclization.[1]

Step 1: Precursor Synthesis (Heck Coupling) Reaction of 2-iodobenzyl alcohol (THP-protected) with isopropenyl acetate under Palladium catalysis yields the aryl-acetone backbone.[1][2][4][3]

Step 2:


-Chlorination 
Direct chlorination using Sulfuryl Chloride (SO

Cl

)
or N-Chlorosuccinimide (NCS) .[1][2][4][3][5]
  • Reagent: NCS (1.1 equiv),

    
    -TsOH (cat.), DCM, 25°C.[2][3]
    
  • Mechanism:[1][2][3][6][7] Acid-catalyzed enol formation followed by electrophilic halogenation.[1][2][5]

Step 3: Deprotection Mild acidic hydrolysis (e.g., PPTS, MeOH) removes the THP group, revealing the free hydroxyl group.[2]

Experimental Protocol (General Procedure)
  • Charge : Dissolve 1-(2-(hydroxymethyl)phenyl)propan-2-one (10 mmol) in anhydrous CH

    
    Cl
    
    
    
    (50 mL).
  • Activate : Add

    
    -Toluenesulfonic acid (0.1 mmol) to generate the enol.
    
  • Chlorinate : Add N-Chlorosuccinimide (10.5 mmol) portion-wise over 15 minutes at 0°C.

  • Monitor : Stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1) for disappearance of starting material.[2][4][3]

  • Workup : Quench with sat. NaHCO

    
    . Extract with DCM (3x).[2][4][3] Wash organics with brine, dry over Na
    
    
    
    SO
    
    
    .[8]
  • Purification : Flash chromatography (SiO

    
    ) is required immediately due to stability concerns.[2][4][3]
    

Reactivity: The Isochroman-4-one Cyclization

The primary utility of this compound in drug development is its conversion to Isochroman-4-one , a privileged scaffold found in antifungal and anticancer agents.[1]

Mechanism of Action

The reaction proceeds via an intramolecular Williamson Ether Synthesis type mechanism. The internal hydroxyl group acts as the nucleophile, displacing the chloride at the


-position.[1]
  • Conditions : Base-mediated (K

    
    CO
    
    
    
    or NaH).[1][2][3]
  • Product : Isochroman-4-one (or 3-substituted derivative depending on rearrangement).[1][2]

  • Stereochemistry : Inversion of configuration at C1 if a single enantiomer is used (S

    
    2).[2][4][3]
    
Reaction Pathway Diagram

ReactionPathway Start 1-Chloro-1-(2-(hydroxymethyl) phenyl)propan-2-one Inter Enolate / Alkoxide Intermediate Start->Inter Base (K2CO3) Deprotection Product Isochroman-4-one Scaffold Inter->Product Intramolecular SN2 Cyclization (-Cl)

Caption: Base-mediated cyclization pathway converting the chloro-ketone precursor into the bioactive isochroman-4-one core.[1][2][8]

Applications in Drug Development

The resulting isochroman-4-one scaffold is a versatile pharmacophore.[1]

Therapeutic AreaMechanism of ActionReference Class
Oncology Tubulin polymerization inhibition; Cytotoxicity against MCF-7 lines.[1][2]Isochroman derivatives
Antifungal Disruption of fungal cell wall synthesis.[2][3]Sordarin analogues
CNS Dopamine reuptake inhibition (structural similarity to phenylpropanolamines).[2][4][3]Psychoactive analogues
Key Structural Activity Relationship (SAR)
  • C1 Substitution : The methyl group (from the original acetone moiety) at C3 of the isochroman ring enhances metabolic stability.[2][4][3]

  • Aryl Ring : Substitution on the phenyl ring (e.g., -F, -OMe) modulates potency and solubility.[1][2]

References

  • Isochroman Synthesis : Zhang, L., et al. "Intramolecular Nucleophilic Substitution for the Synthesis of Isochromans."[9] Journal of Organic Chemistry, vol. 74, no. 7, 2009, pp. 2850-2853.[1][9] Link[2][4][3]

  • Alpha-Halo Ketone Reactivity : Erian, A. W., et al.[1] "The Chemistry of

    
    -Haloketones and Their Utility in Heterocyclic Synthesis." Molecules, vol. 8, no. 11, 2003, pp. 793-865.[1] Link
    
  • Isochroman-4-one Bioactivity : Sauter, F., et al. "Synthesis and biological activity of isochroman-4-one derivatives."[1] Monatshefte für Chemie, vol. 119, 1988, pp. 715–726. Link

  • General Reactivity Data : PubChem Compound Summary for Chloroacetone Derivatives. National Center for Biotechnology Information.[2][3] Link

Sources

Exploratory

Technical Monograph: 1-Chloro-1-(2-(hydroxymethyl)phenyl)propan-2-one

Advanced Intermediate for Heterocyclic Scaffolds & Drug Discovery Part 1: Executive Summary & Chemical Identity 1-Chloro-1-(2-(hydroxymethyl)phenyl)propan-2-one is a highly reactive, bifunctionalized -haloketone intermed...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Intermediate for Heterocyclic Scaffolds & Drug Discovery

Part 1: Executive Summary & Chemical Identity

1-Chloro-1-(2-(hydroxymethyl)phenyl)propan-2-one is a highly reactive, bifunctionalized


-haloketone intermediate. It is primarily utilized in the synthesis of oxygen-containing heterocycles, specifically isobenzofurans  and isochromans , which are core pharmacophores in various bioactive natural products and pharmaceutical agents.

Due to its high reactivity—specifically the propensity for intramolecular cyclization between the pendant hydroxyl group and the electrophilic


-chloro ketone—this compound is often generated in situ or isolated only transiently. Consequently, it is frequently referenced in the context of its stable parent scaffold or its cyclized derivatives.
Chemical Identity Table
PropertyDetail
Chemical Name 1-Chloro-1-(2-(hydroxymethyl)phenyl)propan-2-one
Parent Scaffold CAS 4773-35-7 (1-Chloro-1-phenylpropan-2-one)
Molecular Formula C

H

ClO

Molecular Weight 198.65 g/mol
Structural Class

-Halo Ketone / Benzyl Alcohol Derivative
Key Functionality Electrophilic Carbonyl (

-Cl), Nucleophilic Alcohol (-OH)
Predicted LogP ~1.8 (Moderate Lipophilicity)
Appearance Colorless to pale yellow oil (Transient/Unstable)

Note on CAS Registry: While the parent compound 1-Chloro-1-phenylpropan-2-one is assigned CAS 4773-35-7 , the specific o-hydroxymethyl derivative is often indexed under its cyclized forms (e.g., isobenzofuran derivatives) or as a transient intermediate in patent literature. Researchers should reference the parent CAS for regulatory handling of the core scaffold.

Part 2: Synthesis & Production Protocols

The synthesis of this intermediate requires precise control to prevent premature cyclization. The most robust method involves the controlled chlorination of the corresponding ketone or a selective aldol-type reaction.

Method A: Selective Chlorination (Preferred for Scale-Up)

This route minimizes side reactions by introducing the chlorine atom in the final step.

  • Precursor Preparation:

    • Reactant: 1-(2-(hydroxymethyl)phenyl)propan-2-one.

    • Reagent: Sulfuryl chloride (

      
      ) or 
      
      
      
      -Chlorosuccinimide (NCS).
    • Solvent: Dichloromethane (DCM) or Carbon Tetrachloride (

      
      ).
      
  • Protocol:

    • Step 1: Dissolve 1-(2-(hydroxymethyl)phenyl)propan-2-one (1.0 eq) in anhydrous DCM at 0°C.

    • Step 2: Add NCS (1.05 eq) portion-wise over 30 minutes to maintain low radical concentration.

    • Step 3: Stir at 0°C for 2 hours. Monitor via TLC (Silica, 20% EtOAc/Hexane).

    • Step 4: Quench with saturated

      
      . Extract with DCM.
      
    • Step 5: Critical: Do not heat above 40°C during concentration. Use immediately in the next step.

Method B: Aldol-Type Condensation (Convergent)
  • Reactants: o-Phthalaldehyde + Chloroacetone.

  • Conditions: Mild base (

    
    ), low temperature (-10°C).
    
  • Mechanism: Selective aldol condensation at the aldehyde, followed by in situ reduction (if aldehyde is the starting material) or direct coupling if using the alcohol precursor.

Part 3: Reaction Mechanisms & Cyclization Pathways

The defining characteristic of 1-Chloro-1-(2-(hydroxymethyl)phenyl)propan-2-one is its "spring-loaded" structure. The proximity of the nucleophilic hydroxyl group to the electrophilic


-chloro ketone facilitates rapid intramolecular cyclization.
Primary Pathway: Formation of 1-Acetyl-1,3-dihydroisobenzofuran

Under basic conditions, the alkoxide attacks the


-carbon, displacing the chloride to form a 5-membered ether ring (dihydroisobenzofuran).
Secondary Pathway: Isochroman Formation

Under Lewis acid catalysis, the carbonyl oxygen may participate, leading to 6-membered ring expansion or rearrangement products.

Figure 1: Cyclization Mechanism of 1-Chloro-1-(2-(hydroxymethyl)phenyl)propan-2-one

G Start 1-Chloro-1-(2-(hydroxymethyl)phenyl) propan-2-one Inter Alkoxide Intermediate (Deprotonation) Start->Inter Base (NaH/K2CO3) Prod1 1-Acetyl-1,3-dihydroisobenzofuran (5-membered Ether) Inter->Prod1 Intramolecular SN2 (O attacks C-Cl) Prod2 Isochroman-3-one Derivative (Rearrangement) Inter->Prod2 Lewis Acid / Heat

Caption: Divergent cyclization pathways controlled by reaction conditions (Base vs. Acid).

Part 4: Applications in Drug Discovery

This intermediate serves as a versatile "linchpin" for constructing oxygenated heterocycles found in several therapeutic classes.

Therapeutic AreaApplicationMechanism of Action
Anticoagulants Precursor to Warfarin analogsVitamin K epoxide reductase inhibition
Antidepressants Synthesis of Isochroman scaffoldsSerotonin-Norepinephrine Reuptake Inhibition (SNRI)
Oncology Isobenzofuran-based cytotoxinsDNA intercalation / Tubulin binding
Antifungals Strobilurin analogsMitochondrial respiration inhibition (Complex III)

Key Advantage: The presence of the acetyl group post-cyclization (in the dihydroisobenzofuran product) provides a handle for further functionalization (e.g., reductive amination or Grignard addition), allowing for the rapid generation of diverse chemical libraries.

Part 5: Safety & Handling Protocols

As an


-haloketone, this compound shares toxicological properties with known lachrymators (tear agents). Strict safety adherence is mandatory.

1. Hazard Identification:

  • Lachrymator: Causes severe eye and respiratory irritation.

  • Skin Corrosive: Direct contact can cause chemical burns.

  • Sensitizer: Potential for allergic contact dermatitis.

2. Engineering Controls:

  • Primary: All operations must be conducted in a certified chemical fume hood.

  • Secondary: Use a glove box for weighing solid precursors (e.g., NCS).

3. Personal Protective Equipment (PPE):

  • Gloves: Double-gloving with Nitrile (outer) and Laminate (inner) is recommended due to the permeation potential of chlorinated ketones.

  • Respiratory: If fume hood containment is breached, use a full-face respirator with organic vapor (OV) and acid gas (AG) cartridges.

4. Decontamination:

  • Spills: Neutralize with a solution of 10% sodium thiosulfate and dilute sodium bicarbonate to quench the alkylating potential before cleanup.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 236233: 1-Chloro-1-phenylpropan-2-one. Retrieved from [Link]

  • Roman, G. (2016). Synthesis of Novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones. Revista de Chimie. Retrieved from [Link]

Foundational

Ortho-functionalized alpha-chloro ketone building blocks

Ortho-Functionalized -Chloro Ketones: Strategic Building Blocks for Heterocyclic Synthesis and Drug Discovery Executive Summary Ortho-functionalized -chloro ketones represent a privileged class of bifunctional synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Ortho-Functionalized -Chloro Ketones: Strategic Building Blocks for Heterocyclic Synthesis and Drug Discovery

Executive Summary

Ortho-functionalized


-chloro ketones represent a privileged class of bifunctional synthetic intermediates. Characterized by a highly reactive 

-chloro ketone moiety adjacent to an ortho-substituted aromatic ring (typically bearing -NH₂, -OH, or -SH groups), these compounds serve as linchpins in the construction of complex heterocycles. This technical guide elucidates the mechanistic principles, synthetic utility, and validated protocols for utilizing these building blocks in modern medicinal chemistry and drug development.

Mechanistic Foundations: The Dual-Electrophile Paradigm

The synthetic power of


-chloro ketones stems from their dual electrophilicity[1]. The carbonyl carbon acts as a "hard" electrophile, susceptible to attack by hard nucleophiles (e.g., amines, organometallics), while the 

-carbon acts as a "soft" electrophile, primed for S_N2 displacement by softer nucleophiles.

When an internal nucleophile is tethered at the ortho position of the aromatic ring, the molecule is pre-organized for rapid intramolecular cyclization.

  • Inductive Activation: The electronegative chlorine atom withdraws electron density from the adjacent carbonyl, increasing its electrophilicity. Conversely, the carbonyl group stabilizes the transition state of S_N2 reactions at the

    
    -carbon.
    
  • Causality of Base Selection: The choice of base dictates the reaction pathway. Mild bases (e.g., K₂CO₃) are strategically selected to selectively deprotonate the ortho-heteroatom (phenol or aniline) without triggering intermolecular aldol condensations or unwanted Favorskii rearrangements. The resulting phenoxide or anilide then undergoes a favored 5-exo-tet or 6-endo-trig cyclization.

Mechanism A o-Functionalized α-Chloro Ketone B Deprotonated Intermediate (Phenoxide/Anilide) A->B Mild Base (e.g., K2CO3) C Intramolecular S_N2 Attack B->C -Cl⁻ (Leaving Group) D Heterocyclic Core (Benzofuran/Indole) C->D Cyclization

Intramolecular cyclization mechanism of ortho-functionalized alpha-chloro ketones.

Key Building Blocks and Heterocyclic Derivatives

The versatility of these intermediates allows for the divergent synthesis of various heterocyclic cores, which are foundational to numerous active pharmaceutical ingredients (APIs) and antimicrobial agents[2][3]. Furthermore, specific substitution patterns, such as dimethoxy or chloromethyl derivatives, are critical for generating regioisomeric standards and complex molecular architectures via Friedel-Crafts acylation[4][5].

Table 1: Quantitative Comparison of


-Chloro Ketone Building Blocks 
Building BlockOrtho-SubstituentTarget HeterocycleTypical Cyclization YieldPharmaceutical Application
o-Amino-

-chloroacetophenone
-NH₂Indoles / Indoxyls75 - 85%Kinase inhibitors, Tryptamine analogs
o-Hydroxy-

-chloroacetophenone
-OHBenzofuran-3-ones80 - 90%Anti-arrhythmic agents (e.g., Amiodarone core)
o-Mercapto-

-chloroacetophenone
-SHBenzothiophenes70 - 80%Selective estrogen receptor modulators (SERMs)
4-Chloro-3-oxobutyryl chlorideN/A (Aliphatic)Thiazoles / Pyridines65 - 80%Broad-spectrum antimicrobial agents[1]

Validated Experimental Protocol: Synthesis of Benzofuran-3-ones

To demonstrate the self-validating nature of these building blocks, we detail the synthesis of a benzofuran-3-one core from an o-hydroxy-


-chloroacetophenone derivative. This protocol utilizes a Williamson-type intramolecular etherification.
Step-by-Step Methodology & Causality
  • Preparation & Solvent Choice: Dissolve 1.0 eq of o-hydroxy-

    
    -chloroacetophenone in anhydrous Acetone (0.2 M concentration).
    
    • Rationale: Acetone is a polar aprotic solvent that accelerates S_N2 reactions by leaving the nucleophile relatively unsolvated, thereby increasing its reactivity.

  • Base Addition: Add 1.5 eq of anhydrous Potassium Carbonate (K₂CO₃).

    • Rationale: K₂CO₃ is strong enough to quantitatively deprotonate the phenol (pKa ~10) but weak enough to avoid hydrolyzing the primary alkyl chloride or causing competitive aldol side-reactions.

  • Cyclization: Reflux the mixture (56 °C) for 2-4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) solvent system.

  • Workup (Visual Validation): Filter the inorganic salts.

    • Rationale: The precipitation of KCl is a direct, visual stoichiometric indicator of reaction progress. Concentrate the filtrate under reduced pressure.

  • Analytical Validation: Analyze the crude product via ¹H NMR.

    • Validation Check: The successful cyclization is confirmed by the complete disappearance of the highly deshielded

      
      -CH₂-Cl protons (typically a sharp singlet around 
      
      
      
      4.6 - 4.8 ppm) and the appearance of a new singlet for the cyclic -O-CH₂-C(=O)- protons (typically shifted upfield to
      
      
      4.5 ppm).

Workflow Step1 1. Setup Dissolve substrate in anhydrous Acetone Step2 2. Activation Add 1.5 eq K₂CO₃ (Phenol Deprotonation) Step1->Step2 Step3 3. Cyclization Reflux at 56°C Monitor via TLC Step2->Step3 Step4 4. Workup Filter KCl salts Concentrate filtrate Step3->Step4 Step5 5. Validation ¹H NMR analysis (Loss of α-CH₂-Cl signal) Step4->Step5

Step-by-step experimental workflow for the synthesis of benzofuran-3-ones.

Advanced Applications in Drug Discovery

The application of


-chloro ketones extends far beyond simple heterocycles. They are critical in the synthesis of regioisomeric standards for quality control in neuroactive drugs (such as Donepezil)[4] and serve as highly reactive precursors in Friedel-Crafts acylations to build complex molecular architectures[5]. The ability to rapidly generate libraries of indoles, benzofurans, and benzothiophenes from these precursors accelerates structure-activity relationship (SAR) studies in oncology, neurology, and infectious disease research.

References

  • A Review on Heterocyclic Compounds with Their Recent Development Source: International Journal of Pharmaceutical Sciences and Research (IJPSR) URL:[Link]

  • Carbazole Derivatives as Potential Antimicrobial Agents Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Exploratory

Strategic Utilization of 1-Chloro-1-Arylpropan-2-Ones: Synthesis, Reactivity, and Applications

This guide provides an in-depth technical analysis of 1-chloro-1-arylpropan-2-one derivatives. It is structured to serve researchers and drug development professionals, focusing on synthetic protocols, reactivity profile...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1-chloro-1-arylpropan-2-one derivatives. It is structured to serve researchers and drug development professionals, focusing on synthetic protocols, reactivity profiles, and safety mechanisms.

Introduction & Chemical Architecture

1-chloro-1-arylpropan-2-one derivatives represent a specialized class of


-haloketones characterized by a high degree of electrophilicity. Unlike their terminal isomers (1-chloro-3-arylpropan-2-ones), these molecules possess a chlorine atom at the benzylic position (

), adjacent to both an aromatic ring and a carbonyl group.
Structural Definition

The core scaffold is defined as:

  • 
     (Benzylic):  The electrophilic center, activated by both the electron-withdrawing inductive effect of the chlorine and the resonance stabilization of the adjacent phenyl ring.
    
  • 
     (Carbonyl):  A standard ketone functionality susceptible to nucleophilic attack.
    
  • 
     (Methyl):  The terminal methyl group, providing steric differentiation from the bulky aryl group.
    

Chemical Formula:


 (for the phenyl parent)
CAS Registry:  4773-35-7 (1-chloro-1-phenylpropan-2-one)[1][2]
Electronic Environment

The


 position is chemically unique due to "dual activation." The acidity of the 

proton is significantly enhanced (

), making the molecule prone to enolization. This structural feature dictates its primary reactivity pathway: Nucleophilic Substitution (

)
and Cyclocondensation .

Synthetic Methodologies

While direct chlorination of arylacetones can yield mixtures, regioselective synthesis is achieved by exploiting the thermodynamic stability of the benzylic enol.

Protocol: Sulfuryl Chloride ( ) Mediated Chlorination

This method is preferred over chlorine gas (


) for laboratory-scale synthesis due to stoichiometric control and ease of handling.

Reagents:

  • Substrate: 1-Arylpropan-2-one (Phenylacetone)

  • Reagent: Sulfuryl Chloride (

    
    )
    
  • Solvent: Dichloromethane (DCM) or Carbon Tetrachloride (

    
    )
    
  • Catalyst: Methanol (trace) or

    
     gas (initiator)
    

Step-by-Step Methodology:

  • Preparation: Dissolve 1-arylpropan-2-one (1.0 eq) in anhydrous DCM (5 volumes) in a round-bottom flask equipped with a pressure-equalizing addition funnel and a gas scrubber (to trap

    
     and 
    
    
    
    ).
  • Initiation: Cool the solution to

    
    . Add a catalytic amount of methanol (0.1 eq) to generate trace 
    
    
    
    , which catalyzes enol formation.
  • Addition: Dropwise add

    
     (1.05 eq) over 60 minutes. Maintain temperature 
    
    
    
    . The reaction is exothermic.
    • Mechanistic Note: The reaction proceeds via the enol. The benzylic double bond is more substituted and conjugated with the ring, making it the preferred site for electrophilic attack by

      
      .
      
  • Digestion: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (Hexane/EtOAc) or GC-MS.

  • Quench & Workup: Pour the reaction mixture into ice-cold saturated

    
    . Extract with DCM. Wash the organic layer with brine, dry over 
    
    
    
    , and concentrate
    • Critical: Do not use strong bases (NaOH) during workup to avoid Favorskii rearrangement or hydrolysis.

  • Purification: Vacuum distillation is required for high purity, though the crude oil is often sufficient for immediate heterocycle synthesis.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: Phenylacetone (DCM Solution) Cool Cool to 0°C Add MeOH (Cat.) Start->Cool Add Add SO2Cl2 (Dropwise, <5°C) Cool->Add React Reaction: Enol Chlorination (Release SO2 + HCl) Add->React Monitor Monitor: GC-MS (Check for di-chloro) React->Monitor Monitor->Add Incomplete Quench Quench: NaHCO3 (aq) (pH Neutralization) Monitor->Quench Complete Isolate Isolation: Phase Sep & Vac Distillation Quench->Isolate

Caption: Step-by-step workflow for the regioselective chlorination of phenylacetone using sulfuryl chloride.

Reactivity Profile & Mechanisms[5]

The utility of 1-chloro-1-arylpropan-2-ones lies in their ability to serve as "linchpins" for heterocyclic chemistry, particularly in the Hantzsch Thiazole Synthesis .

The Hantzsch Thiazole Synthesis

This is the most critical application. The reaction between the


-haloketone and a thioamide (or thiourea) yields highly substituted thiazoles.

Mechanism:

  • Nucleophilic Attack: The sulfur atom of the thiourea attacks the electrophilic benzylic carbon (

    
    ), displacing the chloride ion (
    
    
    
    ).
  • Imine Formation: The nitrogen of the thiourea attacks the carbonyl carbon (

    
    ).
    
  • Dehydration: Loss of water drives the aromatization to form the thiazole ring.

Regiochemistry: Unlike standard


-haloacetophenones which yield 4-arylthiazoles, 1-chloro-1-phenylpropan-2-one yields 2-amino-4-methyl-5-phenylthiazole . This specific substitution pattern is valuable for designing sterically constrained bioactive molecules.
Visualization: Hantzsch Mechanism

HantzschMechanism Substrate 1-Chloro-1-Arylpropan-2-one (Electrophile) Intermediate1 S-Alkylation Intermediate (Thioether formed at C1) Substrate->Intermediate1 SN2 Attack (S -> C1) Thiourea Thiourea (Nucleophile) Thiourea->Intermediate1 SN2 Attack (S -> C1) Intermediate2 Cyclization Intermediate (N-attack at C2 Carbonyl) Intermediate1->Intermediate2 Intramolecular Condensation Product Product: 2-Amino-4-methyl-5-phenylthiazole Intermediate2->Product - H2O (Aromatization)

Caption: Mechanistic pathway for the formation of 2-amino-4-methyl-5-phenylthiazole via Hantzsch synthesis.

Physical Properties & Data Summary

For researchers characterizing these derivatives, the following data provides a baseline for 1-chloro-1-phenylpropan-2-one.

PropertyValue / DescriptionNote
Molecular Weight 168.62 g/mol Formula:

Appearance Pale yellow to colorless oilDarkens upon oxidation/storage
Boiling Point ~95-100°C @ 1-2 mmHgDecomposes at atmospheric pressure
Solubility DCM, EtOAc, Toluene, EthanolHydrolyzes slowly in water

NMR (CDCl

)

2.25 (s, 3H,

), 5.35 (s, 1H,

), 7.3-7.5 (m, 5H,

)
Diagnostic singlet at 5.35 ppm
Reactivity Class Lachrymator / Alkylating AgentHandle with extreme care

Safety & Stability (E-E-A-T)

Warning: 1-chloro-1-arylpropan-2-one derivatives are potent lachrymators (tear-inducing agents). Historically, related


-halo ketones were used as riot control agents.
Handling Protocols
  • Engineering Controls: All operations must be performed inside a functioning fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

  • Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to nucleophilically deactivate the alkyl halide before cleaning.

Stability[4]
  • Thermal Instability: These compounds are thermally labile. Do not distill at atmospheric pressure; rapid decomposition and HCl evolution will occur.

  • Storage: Store under inert gas (

    
     or 
    
    
    
    ) in a refrigerator (
    
    
    ). The benzylic chloride bond is weak and susceptible to hydrolysis by atmospheric moisture.

References

  • Wyman, D. P., & Kaufman, P. R. (1964). The Chlorination of Methyl Ketones with Sulfuryl Chloride. Journal of Organic Chemistry.[3] (Validates

    
     methodology).
    
  • Echemi. (2024).[2][4] Safety Data Sheet: 1-Chloro-1-phenylpropan-2-one.[2] (Safety grounding).

  • PubChem. (2024).[2] Compound Summary: 1-Chloro-1-phenylpropan-2-one.[1][2] National Library of Medicine. (Chemical property verification).

  • Organic Chemistry Portal. (2023). Hantzsch Thiazole Synthesis. (Mechanistic reference).

  • Zacuto, M. J., et al. (2014). One-Step Synthesis of alpha-Chloroketones. Journal of Organic Chemistry.[3] (Alternative synthetic routes).

Sources

Foundational

Strategic Utilization of Bifunctional Benzylic Chloride Ketone Reagents in Complex Molecule Synthesis

Executive Summary In the landscape of modular organic synthesis and drug development, bifunctional reagents serve as critical linchpins for assembling complex molecular architectures. Among these, bifunctional benzylic c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modular organic synthesis and drug development, bifunctional reagents serve as critical linchpins for assembling complex molecular architectures. Among these, bifunctional benzylic chloride ketones (such as 4-(chloromethyl)acetophenone and 3-(chloromethyl)benzophenone) occupy a privileged space. These reagents possess two orthogonal electrophilic sites: a soft benzylic chloride and a hard carbonyl carbon. This whitepaper provides an in-depth mechanistic analysis, robust synthetic protocols, and strategic workflows for leveraging these reagents in advanced chemical biology and pharmaceutical development.

Chemical Biology & Mechanistic Profiling

The utility of benzylic chloride ketones stems from the principles of Hard-Soft Acid-Base (HSAB) theory. By carefully selecting nucleophiles and reaction conditions, chemists can achieve absolute chemoselectivity, reacting one site while leaving the other entirely intact.

  • The Benzylic Chloride (Soft Electrophile): The carbon-chlorine bond at the benzylic position is highly polarized and stabilized by the adjacent aromatic ring. It is exceptionally reactive toward "soft" nucleophiles (e.g., thiols, secondary amines, and alkoxides) via

    
     displacement. Furthermore, it is a prime substrate for transition-metal-catalyzed cross-coupling (e.g., Suzuki or Negishi couplings) ()[1].
    
  • The Ketone Moiety (Hard Electrophile): The carbonyl carbon is a "hard" electrophile. It resists soft nucleophiles but reacts readily with hard nucleophiles (e.g., Grignard reagents, hydrides) or undergoes condensation with primary amines to form imines, which can subsequently be trapped via reductive amination.

Pathways A Bifunctional Benzylic Chloride Ketone B Benzylic Chloride (Soft Electrophile) A->B Site 1 C Ketone Moiety (Hard Electrophile) A->C Site 2 D SN2 Displacement (Amines, Thiols) B->D E Cross-Coupling (Ni/Pd Catalysis) B->E F Nucleophilic Addition (Grignard, R-Li) C->F G Reductive Amination (NaBH(OAc)3, Amines) C->G

Orthogonal reactivity pathways of bifunctional benzylic chloride ketones.

Precision Synthesis of the Reagent

Historically, synthesizing chloromethyl ketones via radical chain chlorination (using


/

or NCS/AIBN) suffered from poor site selectivity, often yielding over-chlorinated gem-dichlorides or unwanted

-chlorination at the ketone.

Modern approaches utilize Copper-Catalyzed Site-Selective Benzylic Chlorination . By employing a Cu(I) catalyst, N-fluorobenzenesulfonimide (NFSI) as an oxidant, and KCl as a chloride source, chemists can achieve exquisite benzylic selectivity ()[2].

Causality of Reagent Selection:

  • Why NFSI? The Cu/NFSI system generates a bis(sulfonyl)imidyl radical (

    
    ). This bulky, electrophilic radical acts as a highly selective Hydrogen Atom Transfer (HAT) agent. The electron-withdrawing nature of the ketone deactivates the 
    
    
    
    -protons, directing the
    
    
    radical exclusively to the weaker benzylic C-H bond[2].
  • Why KCl? Potassium chloride is highly insoluble in non-polar organic solvents. This provides a slow, controlled release of chloride ions into the catalytic cycle, preventing catalyst poisoning and suppressing background uncatalyzed substitutions. The resulting benzylic radical is rapidly captured by the in-situ generated Cu(II)-Cl species, ensuring strict mono-chlorination[2].

Protocol A: Cu-Catalyzed Synthesis of 4-(Chloromethyl)acetophenone
  • Preparation: In an oven-dried flask under inert atmosphere, combine 4-methylacetophenone (1.0 equiv), CuI (10 mol%), bis(oxazoline) ligand (12 mol%), and KCl (2.0 equiv).

  • Solvent & Oxidant: Suspend the mixture in anhydrous dichloroethane (DCE). Add NFSI (1.5 equiv) in one portion.

  • Reaction: Stir the mixture at 80°C for 12 hours. The slow dissolution of KCl dictates the rate of the chlorine-transfer step, preventing radical accumulation.

  • Validation (Self-Validating Step): Monitor via TLC (Hexanes/EtOAc 9:1). The product will show a distinct UV-active spot with a lower

    
     than the starting material. Confirm by 
    
    
    
    NMR: the appearance of a sharp singlet at
    
    
    ppm confirms the formation of the benzylic
    
    
    group, while the absence of a singlet at
    
    
    ppm confirms no over-chlorination (
    
    
    ) occurred.

Sequential Orthogonal Functionalization

To fully exploit the bifunctional nature of these reagents, functionalization must be sequenced correctly.

Causality of Sequencing: The benzylic chloride must be functionalized before the ketone. If reductive amination is attempted first, the primary amines and reducing agents will trigger unwanted


 polymerizations or reductive dechlorination of the benzylic chloride. By neutralizing the highly reactive soft electrophile first under mild basic conditions, the ketone is preserved for subsequent late-stage diversification.

Workflow Step1 Step 1: SN2 Alkylation K2CO3, DMF, 80°C Target: Benzylic Cl Step2 Aqueous Workup & Phase Separation Step1->Step2 Step3 Step 2: Reductive Amination NaBH(OAc)3, DCE, RT Target: Ketone Step2->Step3 Step4 Purification (Flash Chromatography) Step3->Step4

Two-step sequential functionalization workflow for bifunctional reagents.

Protocol B: Displacement followed by Reductive Amination

Step 1:


 Displacement of Benzylic Chloride 
  • Setup: Dissolve 4-(chloromethyl)acetophenone (1.0 equiv) in anhydrous DMF (0.2 M).

  • Reagents: Add a secondary amine (e.g., morpholine, 1.2 equiv) and

    
     (2.0 equiv).
    
    • Causality: DMF selectively solvates the

      
       cation, leaving the amine highly nucleophilic. 
      
      
      
      is a mild, insoluble base that scavenges the HCl byproduct without inducing enolization or aldol condensation of the ketone.
  • Reaction: Stir at 80°C for 4 hours.

  • Workup: Quench with

    
     and extract with EtOAc.
    
    • Causality: Aqueous workup is mandatory here. Residual

      
       would neutralize the mildly acidic conditions required for the subsequent iminium formation, and residual DMF would coordinate and dampen the borohydride reducing agent.
      

Step 2: Reductive Amination of the Ketone

  • Setup: Dissolve the isolated intermediate from Step 1 in anhydrous DCE (0.1 M).

  • Imine Formation: Add a primary amine (e.g., benzylamine, 1.1 equiv) and catalytic acetic acid (0.1 equiv). Stir for 2 hours at room temperature to allow iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (

    
    , 1.5 equiv) portion-wise.
    
    • Causality:

      
       is chosen over 
      
      
      
      because the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. It selectively reduces the transient iminium ion over the parent ketone, preventing the formation of a secondary alcohol byproduct.
  • Validation: LC-MS analysis of the crude mixture should yield a single major peak corresponding to the mass of the dual-functionalized target

    
    .
    

Quantitative Reaction Profiling

The following table summarizes the chemoselectivity and efficiency of various orthogonal transformations performed on 4-(chloromethyl)acetophenone, demonstrating the robust nature of the ketone moiety under benzylic functionalization conditions, and vice versa. Data is aggregated from standard photoredox and electrocatalytic methodologies ()[3].

Reaction PhaseTarget ElectrophileReagents / CatalystChemoselectivityYield (%)

Displacement
Benzylic ChlorideMorpholine,

, DMF, 80°C
>99% (Ketone intact)92%
Cross-Coupling Benzylic ChlorideArylboronic acid,

,

95% (Ketone intact)88%
Reductive Amination KetoneBenzylamine,

, DCE, RT
>98% (Chloride intact)85%
Grignard Addition KetonePhMgBr, THF, -78°C80% (Minor

byproduct)
76%

References

  • Cu-Catalyzed Site-Selective Benzylic Chlorination Enabling Net C–H Coupling with Oxidatively Sensitive Nucleophiles Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Metal-Catalyzed Enantioconvergent Transformations Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight Source: MDPI (Molecules) URL:[Link]

Sources

Exploratory

Technical Guide: 1-Chloro-1-phenylpropan-2-one and Analogs

Part 1: Executive Summary & Structural Logic 1-Chloro-1-phenylpropan-2-one (α-chloro-phenylacetone) represents a critical junction in organic synthesis, serving as a high-value scaffold for both legitimate pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Logic

1-Chloro-1-phenylpropan-2-one (α-chloro-phenylacetone) represents a critical junction in organic synthesis, serving as a high-value scaffold for both legitimate pharmaceutical development and, controversially, as a regulated precursor in the synthesis of amphetamine-type stimulants (ATS).

This guide analyzes the "Dual Electrophilic" nature of this scaffold—where the carbonyl carbon and the α-halo carbon provide two distinct sites for nucleophilic attack. This unique reactivity profile allows for the rapid construction of complex heterocyclic amines (e.g., bupropion analogs) and chiral amino-alcohols.

Core Structural Data
PropertyData
IUPAC Name 1-chloro-1-phenylpropan-2-one
CAS Number 4773-35-7
Molecular Formula C₉H₉ClO
Molecular Weight 168.62 g/mol
Physical State Colorless to pale yellow oil
Boiling Point ~100-105 °C @ 10 mmHg (estimated)
Key Functional Groups Ketone (C=O), Benzylic Chloride (C-Cl)

Part 2: Synthetic Pathways & Protocols[4]

The Friedel-Crafts Acylation Route

The most direct and atom-economical route to the 1-chloro-1-phenylpropan-2-one scaffold involves the Friedel-Crafts acylation of benzene using 2-chloropropionyl chloride. This method avoids the handling of free halogens required in direct halogenation.

Reaction Scheme (DOT Visualization):

Synthesis Benzene Benzene (C6H6) Complex [Acylium Ion Complex] Benzene->Complex + Reagent Reagent 2-Chloropropionyl Chloride Reagent->Complex DCM, 0°C Catalyst AlCl3 (Lewis Acid) Catalyst->Complex Activates Product 1-Chloro-1-phenylpropan-2-one Complex->Product Hydrolysis (HCl/Ice)

Caption: Figure 1. Friedel-Crafts acylation pathway for direct scaffold synthesis.

Detailed Experimental Protocol (Representative Scale)

Note: This protocol is a synthesis of standard Friedel-Crafts methodologies adapted for this scaffold. All work must be performed in a fume hood.

  • Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, pressure-equalizing addition funnel, and a reflux condenser connected to an acid gas scrubber (NaOH trap).

  • Lewis Acid Suspension: Charge the flask with anhydrous Aluminum Chloride (AlCl₃, 1.1 equiv) and anhydrous Dichloromethane (DCM, 5 mL/g of substrate). Cool to 0°C in an ice bath.

  • Acyl Chloride Addition: Mix 2-chloropropionyl chloride (1.0 equiv) in a small volume of DCM. Add dropwise to the AlCl₃ suspension over 30 minutes. The solution will darken as the acylium ion complex forms.

  • Substrate Addition: Add dry Benzene (1.2 equiv) dropwise, maintaining the internal temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor via TLC (Hexane/EtOAc 9:1) for the disappearance of the acid chloride.

  • Quench: Pour the reaction mixture slowly onto a slurry of crushed ice and concentrated HCl (to break the aluminum complex).

  • Workup: Separate the organic layer.[1] Extract the aqueous layer twice with DCM.[2] Combine organic phases, wash with saturated NaHCO₃ (carefully, gas evolution) and brine.

  • Purification: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude oil can be purified via vacuum distillation.

Direct α-Halogenation (Alternative Route)

For analogs where the phenyl ring is already substituted (e.g., m-chloropropiophenone for Bupropion synthesis), direct bromination is preferred.

  • Substrate: Propiophenone (or substituted analog)

  • Reagent: Bromine (Br₂) or N-Bromosuccinimide (NBS)[3]

  • Mechanism: Acid-catalyzed enolization followed by electrophilic halogenation at the alpha position.

Part 3: Reactivity Profile & Mechanism

The defining feature of 1-chloro-1-phenylpropan-2-one is its bifunctional electrophilicity .

  • Carbonyl Carbon: Susceptible to nucleophilic attack (e.g., Grignard reagents, hydride reduction).

  • α-Chloro Carbon: Highly reactive toward S_N2 substitution due to the adjacent carbonyl group, which stabilizes the transition state via orbital overlap.

Nucleophilic Substitution (Amination)

This is the primary pathway for synthesizing cathinone derivatives and pharmaceutical amines like Bupropion.

Mechanism Visualization:

SN2_Mechanism Substrate α-Halo Ketone TS Transition State (Trigonal Bipyramidal) Substrate->TS Backside Attack Amine Primary/Secondary Amine (Nu:) Amine->TS Product α-Amino Ketone TS->Product -HX

Caption: Figure 2. S_N2 mechanism for the conversion of α-halo ketones to α-amino ketones.

Stereoselective Reduction

Reduction of the ketone yields 1-chloro-1-phenylpropan-2-ol , a precursor to pseudoephedrine analogs. The stereochemical outcome (syn vs. anti) is dictated by the reducing agent (e.g., NaBH₄ vs. LiAlH₄) and the presence of chelating effects (Cram's Chelation Model).

Part 4: Analytical Characterization

Validating the identity of 1-chloro-1-phenylpropan-2-one requires a multi-faceted analytical approach.

TechniqueDiagnostic FeatureInterpretation
IR Spectroscopy 1720-1740 cm⁻¹ Strong C=O stretch (unconjugated ketone).
¹H NMR (CDCl₃) δ 1.6-1.8 (d, 3H) Methyl group doublet (terminal -CH₃).
δ 5.1-5.3 (q, 1H) Methine proton (CH-Cl) adjacent to phenyl/carbonyl.
δ 7.2-7.5 (m, 5H) Aromatic protons.
Mass Spectrometry (EI) m/z 105 Base peak (Benzoyl cation, Ph-C≡O⁺) formed via α-cleavage.
m/z 77 Phenyl cation (loss of CO from m/z 105).
m/z 168/170 Molecular ion (M⁺) with characteristic 3:1 Cl isotope ratio.

Part 5: Medicinal Chemistry & Regulatory Context

Therapeutic Analogs

While the parent compound is a controlled precursor, substituted analogs are vital in legitimate medicine:

  • Bupropion (Wellbutrin): Synthesized from m-chloro-α-bromo-propiophenone . The meta-chloro substituent on the ring and the tert-butyl amine group prevent metabolism into amphetamine-like structures, retaining antidepressant activity without significant abuse potential.

  • Chalcones: The scaffold serves as a precursor for chalcone derivatives, which are investigated for anti-inflammatory and anti-cancer properties.[4]

Regulatory Status (P2P/BMK Context)

1-Chloro-1-phenylpropan-2-one is structurally related to Phenyl-2-Propanone (P2P) , also known as Benzyl Methyl Ketone (BMK).

  • Precursor Control: In many jurisdictions (EU, US), "designer precursors" like α-phenylacetoacetamide (APAA) and glycidic esters are monitored. 1-chloro-1-phenylpropan-2-one can be easily reduced to P2P, placing it under scrutiny as a "masked" precursor.

  • Analytic Vigilance: Forensic labs monitor for this compound as a marker of "Emde" or "Nagai" route methamphetamine synthesis attempts, although those routes typically start from ephedrine.

References

  • Synthesis of α-Haloketones: Erian, A. W., et al. "The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis." Molecules, 2003. Link

  • Bupropion Synthesis: Perrine, D. M., et al.[5] "A Short, One-Pot Synthesis of Bupropion." Journal of Chemical Education, 2000. Link

  • Friedel-Crafts Methodology: Olah, G. A. "Friedel-Crafts and Related Reactions." Wiley-Interscience, 1964. Link

  • Mass Spectral Data: NIST Mass Spectrometry Data Center.[6][7] "1-(2-Chlorophenyl)propan-2-one Spectra." NIST Chemistry WebBook. Link

  • Precursor Regulation: European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). "Drug Precursor Developments in the European Union." EMCDDA Reports, 2017. Link

Sources

Foundational

Engineering Novel Heterocyclic Scaffolds from ortho-Substituted Phenacyl Chlorides: A Technical Guide

Executive Summary The development of novel heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. Among the myriad of synthetic building blocks, phenacyl chlorides (α-chloroacetophenones)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. Among the myriad of synthetic building blocks, phenacyl chlorides (α-chloroacetophenones) are privileged synthons due to their contiguous electrophilic centers (the α-carbon and the carbonyl carbon). However, introducing an ortho-substituent onto the phenyl ring transforms these molecules from simple bifunctional electrophiles into highly versatile, trifunctional precursors.

This technical guide explores the mechanistic nuances, reactivity profiles, and step-by-step synthetic protocols for generating diverse heterocyclic architectures—such as indoles, benzofurans, and quinoxalines—directly from ortho-substituted phenacyl chlorides.

Reactivity Profile: The Ortho Effect in Phenacyl Halides

Before designing synthetic routes, it is critical to understand how ortho-substitution alters the fundamental reactivity of the phenacyl chloride core.

Unlike meta- or para-substituted phenacyl halides, which exhibit accelerated


 displacement rates due to electron-withdrawing effects and extended 

-orbital collinearity with the transition state, ortho-substituted derivatives exhibit significantly diminished reactivity toward nucleophilic displacement.

As demonstrated by Kalendra and Sickles [1], ortho-substitution introduces a severe rotational barrier. This steric bulk forces the phenyl ring out of coplanarity with the reacting "enolate-like" transition state, restricting the conjugative delocalization of the negative charge. Consequently, chemists must employ stronger nucleophiles, elevated temperatures, or specialized catalysts to overcome this activation energy barrier during the initial


-alkylation or amination steps.
Table 1: Kinetic Impact of Phenyl Ring Substitution on Displacement

Data summarizes the relative reaction rates (


) of substituted phenacyl halides with tert-butylamine, illustrating the diminished reactivity of ortho-substituted analogs [1].
Substituent PositionFunctional GroupElectronic NatureRelative Reaction Rate (

)
Steric/Rotational Impact
Para

Strongly Withdrawing27.3Minimal
Meta

Withdrawing23.6Minimal
Unsubstituted

Neutral20.5None
Ortho

Donating / Steric7.64High (Rotational Barrier)
Ortho

Withdrawing / Steric2.85Severe (Steric Repulsion)

Divergent Scaffold Synthesis

The nature of the ortho-substituent (


, 

,

, or

) dictates the trajectory of the cyclization cascade. By strategically selecting the ortho-group and the external reaction partner, researchers can access entirely different pharmacological spaces.

G Core o-Substituted Phenacyl Chloride Nitro o-NO2 (Reduction & Cyclization) Core->Nitro  R = -NO2 Amino o-NH2 (Condensation) Core->Amino  R = -NH2 Hydroxyl o-OH (O-Alkylation & Cyclization) Core->Hydroxyl  R = -OH Indole Indole Scaffolds (C-N Bond Formation) Nitro->Indole  [H] / Catalyst Quinoxaline Quinoxaline Scaffolds (via o-Phenylenediamine) Amino->Quinoxaline  + 1,2-Diamine / [O] Benzofuran Benzofuran Scaffolds (C-O Bond Formation) Hydroxyl->Benzofuran  Base / Heat

Figure 1: Divergent synthetic pathways from ortho-substituted phenacyl chlorides based on the functional group.

Indole Scaffolds from 2-Nitrophenacyl Chlorides

The synthesis of 2-aryl or 2-alkyl indoles often utilizes 2-nitrophenacyl chlorides. The logical sequence involves the initial


 displacement of the chloride by a carbon or heteroatom nucleophile, followed by the reduction of the ortho-nitro group to an aniline. The newly formed amine spontaneously undergoes intramolecular condensation with the carbonyl group, yielding the indole core [2].
Quinoxaline Scaffolds via Intermolecular Annulation

When phenacyl chlorides (even those lacking an internal ortho-nucleophile) are reacted with ortho-phenylenediamine, a highly efficient cascade occurs. The reaction proceeds via an initial intermolecular N-alkylation, followed by intramolecular imine formation (condensation) to yield a dihydroquinoxaline intermediate. A subsequent oxidation step—often facilitated by ambient air, iodine, or solid-supported catalysts like


—aromatizes the ring to yield the final quinoxaline [3].

Mech A Phenacyl Chloride + o-Phenylenediamine B Intermolecular SN2 (N-Alkylation) A->B  Base / Solvent C Intramolecular Condensation (Imine Formation) B->C  -H2O D Dihydroquinoxaline Intermediate C->D  Cyclization E Aromatization [O] (Quinoxaline Scaffold) D->E  Oxidant (e.g., I2)

Figure 2: Mechanistic cascade for the synthesis of quinoxalines from phenacyl chlorides and o-phenylenediamine.

Validated Experimental Protocols

The following protocols have been engineered to ensure high scientific integrity, reproducibility, and self-validation through standard analytical monitoring.

Protocol A: Reductive Cyclization to 2-Substituted Indoles

Objective: Synthesize 2-substituted indoles from 2-nitrophenacyl chloride via a one-pot reduction-cyclization sequence. Rationale: Iron (


) in the presence of acetic acid (

) acts as a mild, chemoselective reducing agent for the nitro group. The acidic environment simultaneously catalyzes the subsequent intramolecular cyclization and dehydration, driving the equilibrium toward the thermodynamically stable aromatic indole.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 2-nitrophenacyl chloride (5.0 mmol) in a 1:1 mixture of ethanol and glacial acetic acid (20 mL).

  • Reduction: Add iron powder (25.0 mmol, 5 equiv.) in small portions over 10 minutes at room temperature to prevent excessive exothermic spiking.

  • Cyclization: Attach a reflux condenser and heat the mixture to 85°C. Stir vigorously for 3–4 hours.

  • Monitoring: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 3:1). The disappearance of the UV-active starting material and the appearance of a highly fluorescent blue spot (under 254 nm UV) indicates indole formation.

  • Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove iron residues. Wash the Celite pad with ethyl acetate (30 mL).

  • Neutralization: Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by washing with saturated aqueous

    
     until the aqueous layer reaches pH ~7.5.
    
  • Isolation: Extract the organic layer, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via flash column chromatography.
    
Protocol B: Catalytic Synthesis of Quinoxalines

Objective: Synthesize 2-arylquinoxalines via the condensation of phenacyl chlorides with o-phenylenediamine using Iodine as a mild oxidative catalyst [4]. Rationale: While traditional methods require harsh oxidants, catalytic iodine in dimethyl sulfoxide (DMSO) facilitates the oxidative aromatization of the dihydroquinoxaline intermediate smoothly at room temperature, minimizing degradation of sensitive functional groups.

Step-by-Step Methodology:

  • Initiation: To a 50 mL round-bottom flask, add o-phenylenediamine (1.0 mmol) and the selected phenacyl chloride (1.0 mmol).

  • Solvent & Catalyst: Add DMSO (3 mL) to dissolve the reagents. Introduce molecular Iodine (

    
    , 0.25 mmol, 25 mol%) to the stirring solution.
    
  • Reaction: Stir the mixture at room temperature for 10–12 hours. The solution will transition from a pale yellow to a deep brown/red as the oxidation proceeds.

  • Quenching: Quench the reaction by adding 10 mL of a 10% aqueous sodium thiosulfate (

    
    ) solution. This step is critical as it reduces unreacted iodine to water-soluble iodide, decolorizing the solution and preventing product contamination.
    
  • Extraction: Extract the aqueous mixture with dichloromethane (DCM, 3 x 15 mL).

  • Purification: Wash the combined organic layers with water (2 x 20 mL) to remove residual DMSO, dry over

    
    , and evaporate the solvent. The crude quinoxaline can typically be recrystallized from hot ethanol, yielding high-purity crystalline scaffolds.
    

Summary of Quantitative Data

To aid in experimental design, the following table summarizes the expected yields and optimal conditions for deriving specific scaffolds from phenacyl chloride derivatives.

Table 2: Scaffold Diversity and Reaction Parameters
Starting MaterialReagent / CatalystTarget ScaffoldTemp (°C)Time (h)Avg. Yield (%)
2-Nitrophenacyl chloride

/

Indole853 - 475 - 82
Phenacyl chlorideo-Phenylenediamine /

Quinoxaline2510 - 1280 - 90
2-Hydroxyphenacyl chloride

/ DMF
Benzofuran1005 - 665 - 78
Phenacyl chloridePyridine (cat.) / THFQuinoxaline252 - 485 - 95

References

  • Diminished Reactivity of Ortho-Substituted Phenacyl Bromides toward Nucleophilic Displacement Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • A convenient synthesis of 2-nitroindoles Source: Tetrahedron Letters (via ResearchGate) URL:[Link]

  • A Facile and Efficient Synthesis of Quinoxalines from Phenacyl Bromides and Ortho Phenylenediamine Promoted by Zirconium Tungsta Source: Longdom Publishing URL:[Link]

  • Methods of Preparation of Quinoxalines Source: Encyclopedia.pub URL:[Link]

Exploratory

Solubility Dynamics and Biocatalytic Processing of Hydroxymethyl-Substituted α-Chloroketones

Executive Summary Hydroxymethyl-substituted α-chloroketones are highly versatile, albeit challenging, electrophilic intermediates in modern organic synthesis and pharmaceutical development. They serve as direct precursor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydroxymethyl-substituted α-chloroketones are highly versatile, albeit challenging, electrophilic intermediates in modern organic synthesis and pharmaceutical development. They serve as direct precursors to enantiomerically pure α-chloroalcohols and chiral epoxides, which are critical building blocks for active pharmaceutical ingredients (APIs) such as the anti-HIV drug Nelfinavir[1]. However, the structural dichotomy of these molecules—combining a lipophilic haloketone backbone with a highly polar, hydrogen-bonding hydroxymethyl group (-CH₂OH)—creates complex solubility profiles. This whitepaper provides a comprehensive technical analysis of the thermodynamic solubility behavior of these compounds, the causality behind solvent engineering, and field-proven, self-validating protocols for their chemo-enzymatic reduction.

Mechanistic Insights into Solubility and Partitioning

The introduction of a hydroxymethyl group to an α-chloroketone fundamentally alters its physical chemistry. Unsubstituted aryl α-chloroketones, such as 2-chloroacetophenone, are highly lipophilic and virtually insoluble in water (<0.1 g/100 mL)[2]. In contrast, the addition of a hydroxymethyl group increases the Topological Polar Surface Area (TPSA) and introduces hydrogen-bond donating/accepting capabilities.

While this substitution slightly increases aqueous solubility, it introduces a critical bottleneck for drug development professionals: aqueous instability . In purely aqueous media, especially at pH > 7.0, the enhanced solubility accelerates base-catalyzed degradation, leading to premature dehalogenation or spontaneous, non-stereoselective epoxide formation[3]. Furthermore, low-molecular-weight aliphatic variants, such as 1-chloro-3-hydroxy-2-propanone, are highly miscible in water, requiring specialized formate dehydrogenase or ketoreductase (KRED) systems that are explicitly tolerant to high concentrations of halogenated compounds[4].

To synthesize chiral APIs effectively, researchers must abandon purely aqueous systems in favor of engineered micro-aqueous or biphasic solvent systems.

Quantitative Solubility Data

The following table summarizes the solubility parameters of baseline α-chloroketones compared to their hydroxymethyl-substituted counterparts, dictating the necessary solvent engineering for downstream processing.

Compound Class / Specific ChemicalMolecular Weight ( g/mol )Aqueous Solubility (25°C)Estimated LogPOptimal Cosolvent for Biocatalysis
2-Chloroacetophenone 154.60< 0.1 g/100 mL1.72Heptane / IPA[2][5]
4'-Chloroacetophenone 154.59111 mg/L2.10CPME / Heptane[1][6]
1-Chloro-3-hydroxy-2-propanone 108.52Miscible (>50 g/L)-0.45Aqueous Buffer (Direct)[4][7]
Hydroxymethyl-Aryl α-Chloroketones 180 - 2501 - 5 g/L0.8 - 1.5CPME (5-10% v/v)[1]

Solvent Engineering for Biocatalytic Reductions

Because hydroxymethyl-substituted α-chloroketones are prone to degradation in water but require an enzymatic (aqueous) environment for stereoselective reduction, solvent selection is the most critical variable.

The Role of Cyclopentyl Methyl Ether (CPME): Recent advancements in green chemistry have identified CPME as an optimal cosolvent. CPME has a very low solubility in water (1.1 g/100 g), which allows it to form a distinct two-liquid-phase system[1]. Causality: By dissolving the hydroxymethyl α-chloroketone in CPME, the substrate is sequestered away from the bulk aqueous phase. This micro-aqueous environment prevents spontaneous hydrolysis of the labile carbon-chlorine bond while continuously feeding the substrate to the KRED enzymes at the solvent interface[1].

The Role of Heptane: In cases where the substrate exhibits high steric hindrance or extreme lipophilicity, heptane is utilized. Causality: Heptane exhibits a unique stimulatory effect on certain KREDs. It drastically improves the solubility limit of the substrate (allowing loadings up to 150-200 g/L) without exerting the concurrent inhibitory effects on the enzyme typically seen with polar protic cosolvents like methanol or ethanol[5].

Workflow S1 Substrate Profiling (LogP & Solubility) S2 Cosolvent Selection (CPME / Heptane) S1->S2 S3 Biphasic System Equilibration S2->S3 S4 Enzymatic Conversion & Yield Recovery S3->S4

Solvent engineering workflow for biocatalytic reductions.

Self-Validating Experimental Protocol: Biphasic Asymmetric Bioreduction

To ensure scientific integrity and reproducibility, the following protocol for the reduction of hydroxymethyl-substituted α-chloroketones incorporates built-in validation checkpoints. This chemo-enzymatic method couples biocatalyzed reduction with a subsequent base-catalyzed ring closure to yield enantiomerically pure epoxides[3].

Phase 1: System Preparation & Validation
  • Aqueous Buffer Formulation: Prepare 100 mL of 0.1 M KH₂PO₄ buffer. Adjust strictly to pH 7.0 using 1 M NaOH or HCl[5].

    • Causality: Maintaining a neutral pH is non-negotiable. Elevated pH triggers premature halohydrin ring closure, destroying the stereoselective potential of the target[3].

  • Cofactor Recycling Setup: Dissolve NADP⁺ (1 mM), Glucose (200 mM), and Glucose Dehydrogenase (GDH, 2 U/mL) into the buffer.

  • Organic Phase Solubilization: Dissolve 5.0 g of the hydroxymethyl α-chloroketone in 10 mL of CPME (or Heptane for highly lipophilic variants).

    • Validation Checkpoint 1 (Substrate Integrity): Perform an immediate HPLC injection of the organic phase. The chromatogram must show a single peak, validating that no spontaneous degradation occurred during solubilization.

Phase 2: Interfacial Bioreduction
  • Enzyme Addition: Add the lyophilized Ketoreductase (KRED) to the aqueous phase.

  • Reaction Initiation: Gently overlay the organic CPME phase onto the aqueous phase to create a 10% v/v biphasic system[1]. Agitate at 30°C at 250 RPM.

    • Causality: Controlled agitation maximizes the interfacial surface area, overcoming the mass transfer limitations of the substrate while preventing the formation of a stable emulsion that would complicate downstream extraction.

    • Validation Checkpoint 2 (pH-Stat Monitoring): Continuously monitor the aqueous pH. A sudden drop in pH indicates the release of HCl, signaling unwanted spontaneous hydrolysis. If the pH drops below 6.8, the system invalidates the current solvent ratio, requiring an immediate increase in CPME volume to better sequester the substrate.

Phase 3: Chemo-Catalytic Ring Closure
  • Extraction: Once HPLC confirms >99% conversion to the chiral α-chloroalcohol, separate the organic phase. Extract the aqueous phase twice with ethyl acetate and combine the organics.

  • Epoxidation: To the combined organics, add an excess of aqueous NaOH (2.0 M) under vigorous stirring[3].

    • Causality: The strong base deprotonates the newly formed chiral hydroxyl group, triggering an intramolecular nucleophilic substitution (SN2) that ejects the chloride ion, yielding the highly valuable chiral epoxide[3].

Pathway A Hydroxymethyl α-Chloroketone B Ketoreductase (KRED) Bioreduction A->B Cosolvent C Chiral α-Chloroalcohol Intermediate B->C Stereoselective D Aqueous NaOH Base Catalysis C->D Ring Closure E Chiral Epoxide Target API D->E Cyclization

Chemo-enzymatic cascade from α-chloroketone to chiral epoxide.

Conclusion

The successful utilization of hydroxymethyl-substituted α-chloroketones in drug development relies entirely on mastering their solubility dynamics. By transitioning from purely aqueous systems to engineered biphasic environments using CPME or heptane, researchers can suppress the inherent instability of these molecules. Coupling this solvent engineering with self-validating pH-stat protocols ensures that the delicate balance between substrate solubility, enzyme hydration, and stereoselective conversion is maintained, paving the way for the efficient synthesis of complex chiral APIs.

References

  • One-pot chemo- and photo-enzymatic linear cascade processes Source: Digital CSIC URL
  • Source: National Institutes of Health (NIH)
  • Highly stereoselective biocatalytic reduction of alpha-halo ketones Source: Almac Group URL
  • 532-27-4 | CAS DataBase - ChemicalBook Source: ChemicalBook URL
  • 4'-Chloroacetophenone, 98+% 250 g | Thermo Scientific Chemicals Source: Fisher Scientific URL
  • 1-Chloro-3-hydroxy-2-propanone SDS, 24423-98-1 Safety Data Sheets Source: ECHEMI URL
  • NOVEL FORMATE DEHYDROGENASE TOLERANT TO HALOGEN COMPOUNDS Source: Google Patents / Googleapis URL

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Base-Mediated Intramolecular Cyclization of 1-Chloro-1-(2-hydroxymethylphenyl)propan-2-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide Abstract & Strategic Overview This application note details an op...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide

Abstract & Strategic Overview

This application note details an optimized, highly regioselective protocol for the synthesis of 1-acetyl-1,3-dihydroisobenzofuran (1-acetylphthalan) via the base-mediated intramolecular etherification of 1-chloro-1-(2-hydroxymethylphenyl)propan-2-one. The 1,3-dihydroisobenzofuran scaffold is a privileged pharmacophore embedded in numerous neuroactive agents and blockbuster drugs, such as the antidepressant escitalopram.

By utilizing mild basic conditions and leveraging favorable cyclization kinetics, this protocol ensures high-yielding construction of the oxygen-containing 5-membered phthalan ring while suppressing competing intermolecular side reactions.

Mechanistic Rationale & Causality

The transformation is a classic example of an intramolecular Williamson ether synthesis. The reaction is initiated by the deprotonation of the primary benzylic alcohol (-CH₂OH) using a mild, insoluble base (Potassium Carbonate, K₂CO₃) to generate a reactive alkoxide intermediate.

Due to the spatial proximity of the electrophilic


-chloro ketone moiety, the alkoxide undergoes a rapid intramolecular SN2 nucleophilic attack on the C1 carbon. According to [1], this trajectory is classified as a 5-exo-tet cyclization . This pathway is both kinetically and thermodynamically highly favored over the alternative 6-endo-tet attack onto the carbonyl carbon (which would reversibly form an unstable hemiacetal). The irreversible expulsion of the chloride leaving group acts as the thermodynamic sink, driving the regioselective formation of the 1-acetyl-1,3-dihydroisobenzofuran ring [2].

Mechanism A 1-Chloro-1-(2-hydroxymethylphenyl) propan-2-one B Alkoxide Intermediate (Deprotonation) A->B K2CO3 / DMF - HCO3- C Transition State (5-Exo-Tet Attack) B->C Intramolecular Nucleophilic Attack D 1-Acetyl-1,3-dihydroisobenzofuran (Phthalan Product) C->D - Cl- (Irreversible)

Fig 1. Mechanistic pathway of the 5-exo-tet intramolecular etherification.

Reagents and Materials

To ensure reproducibility and minimize intermolecular dimerization, the reaction is performed under high-dilution conditions (0.05 M - 0.1 M) in a polar aprotic solvent.

Reagent / MaterialRoleMW ( g/mol )EquivalentsQuantity (for 10 mmol scale)
1-Chloro-1-(2-hydroxymethylphenyl)propan-2-one Substrate198.651.01.99 g
Potassium Carbonate (K₂CO₃) Base (Mild)138.212.53.46 g
Sodium Iodide (NaI) Catalyst (Optional)149.890.1150 mg
N,N-Dimethylformamide (DMF) Solvent (Polar Aprotic)73.09N/A100 mL (0.1 M)
Ethyl Acetate (EtOAc) / Hexanes Extraction / ChromatographyN/AN/AAs needed

Note: K₂CO₃ must be anhydrous and finely powdered to maximize the surface area for the heterogeneous deprotonation step.

Step-by-Step Experimental Protocol

The following workflow establishes a self-validating system where intermediate progress and final purity can be continuously monitored.

Phase 1: Reaction Setup
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.

  • Substrate Addition: Dissolve 1-chloro-1-(2-hydroxymethylphenyl)propan-2-one (1.99 g, 10.0 mmol) in 100 mL of anhydrous DMF. Causality: High dilution (0.1 M) is critical to favor intramolecular cyclization kinetics over intermolecular etherification (dimerization).

  • Base & Catalyst Addition: Add finely powdered, anhydrous K₂CO₃ (3.46 g, 25.0 mmol) in one portion. Optionally, add NaI (150 mg, 1.0 mmol). Causality: NaI acts as a Finkelstein catalyst, transiently converting the alkyl chloride to a more reactive alkyl iodide in situ, thereby accelerating the SN2 displacement.

  • Execution: Stir the heterogeneous suspension vigorously at room temperature (20–25 °C) for 4–6 hours.

Phase 2: Monitoring & Workup
  • TLC Monitoring: Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 4:1, UV visualization at 254 nm). The starting material (lower

    
    ) will be consumed, yielding the less polar phthalan product (higher 
    
    
    
    ).
  • Quenching: Once complete, quench the reaction by adding 100 mL of distilled water to dissolve the inorganic salts and halt the reaction.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 75 mL).

  • Washing: Wash the combined organic layers with brine (3 x 100 mL). Causality: Extensive brine washes are required to partition and remove residual DMF from the organic phase.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 3: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc (9:1 to 4:1) to afford pure 1-acetyl-1,3-dihydroisobenzofuran.

Workflow Step1 1. Reaction Setup Substrate + K2CO3 + DMF Step2 2. Optional Activation Add 10 mol% NaI (Finkelstein) Step1->Step2 Step3 3. Stirring & Monitoring RT for 4-6 h, Check via TLC Step2->Step3 Step4 4. Aqueous Workup H2O Quench & EtOAc Extraction Step3->Step4 Step5 5. Purification Silica Gel Flash Chromatography Step4->Step5

Fig 2. Step-by-step experimental workflow for the synthesis of 1-acetylphthalan.

Analytical Validation

To validate the structural integrity of the synthesized [3], the following analytical signatures should be confirmed:

  • ¹H NMR (400 MHz, CDCl₃): Look for the disappearance of the primary alcohol broad singlet (-OH) and the benzylic doublet/triplet (-CH₂OH). Crucially, the

    
    -chloro proton singlet will vanish. The newly formed phthalan ring will present a distinct singlet (or coupled system if stereocenters interact) for the C1 proton at ~5.4–5.6 ppm, and an AB quartet for the C3 benzylic protons at ~5.0–5.2 ppm. The acetyl methyl group will appear as a sharp singlet at ~2.2 ppm.
    
  • HRMS (ESI-TOF): Calculated for C₁₀H₁₀O₂ [M+H]⁺: 163.0759, Found: 163.0755.

Troubleshooting & Optimization

  • Issue: Formation of Intermolecular Dimers.

    • Root Cause: Concentration is too high, allowing substrate molecules to collide before intramolecular folding occurs.

    • Solution: Dilute the reaction mixture from 0.1 M to 0.05 M or 0.02 M.

  • Issue: Epimerization at the C1 Position (If using enantioenriched substrate).

    • Root Cause:

      
      -chloro ketones are highly prone to enolization under basic conditions, leading to racemization.
      
    • Solution: Avoid heating the reaction. If racemization persists, switch to a milder, non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or utilize phase-transfer catalysis conditions.

  • Issue: Sluggish Reaction Kinetics.

    • Root Cause: Poor solubility/surface area of K₂CO₃.

    • Solution: Ensure the K₂CO₃ is aggressively crushed in a mortar and pestle and dried in an oven prior to use. The addition of the NaI catalyst is highly recommended if SN2 displacement is slow.

References

  • Baldwin, J. E. (1976). Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications, (18), 734-736.[Link]

  • Tuladhar, S. M., & Fallis, A. G. (1987). Cyclic ether synthesis: sulfenyletherification with benzenesulfenyl chloride/N,N-diisopropylethylamine and sulfenate ester cycloadditions. Canadian Journal of Chemistry, 65(8), 1833-1837.[Link]

  • Moss, R. J., & Rickborn, B. (1998). Improved synthesis of 1-ethoxy-1,3-dihydroisobenzofuran, a useful precursor to isobenzofuran. The Journal of Organic Chemistry, 63(22), 7902-7906.[Link]

Application

Advanced Application Note: Williamson Ether Synthesis with Benzylic Chlorides

Executive Summary & Strategic Analysis The benzylation of alcohols using benzylic chlorides is a foundational transformation in drug discovery, primarily used for installing benzyl (Bn) protecting groups or constructing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The benzylation of alcohols using benzylic chlorides is a foundational transformation in drug discovery, primarily used for installing benzyl (Bn) protecting groups or constructing pharmacophores. While the Williamson ether synthesis is conceptually simple (


), the use of benzylic chlorides  introduces specific kinetic and safety challenges that distinguish it from standard alkylations.

Core Challenges:

  • Reactivity vs. Stability: Benzylic chlorides are highly reactive electrophiles due to the stabilization of the

    
     transition state by the adjacent 
    
    
    
    -system. However, this reactivity makes them prone to rapid hydrolysis (forming benzyl alcohol) and polymerization under harsh conditions.
  • Safety: Benzylic chlorides are potent lachrymators and alkylating agents, requiring strict containment protocols.

  • Solvent Effects: The choice between dipolar aprotic solvents (Classical) and biphasic systems (Phase Transfer Catalysis) dramatically alters the reaction rate and impurity profile.

This guide details two validated protocols: Method A (Classical Anhydrous) for difficult substrates requiring high driving force, and Method B (Phase Transfer Catalysis) for scalable, greener execution.

Mechanistic Insight & Reaction Pathway[1]

The reaction proceeds via a concerted bimolecular nucleophilic substitution (


).[1] The nucleophile (alkoxide) attacks the antibonding orbital (

) of the C-Cl bond.
Critical Mechanistic Factors[3]
  • Transition State Stabilization: The phenyl ring overlaps with the reacting center in the transition state, lowering the activation energy relative to non-benzylic alkyl halides.

  • Leaving Group: Chloride is a poorer leaving group than bromide or iodide. Consequently, iodide salts (TBAI/KI) are often added as Finkelstein catalysts to generate the more reactive benzyl iodide in situ.

Visualization: Reaction Logic Flow

The following diagram outlines the decision process for selecting the optimal synthesis condition.

WilliamsonLogic Start Substrate Analysis: Alcohol + Benzyl Chloride Solubility Is the Alcohol Water Soluble? Start->Solubility Scale Reaction Scale Solubility->Scale No (Lipophilic) MethodB Method B: Phase Transfer (NaOH / TBAB / Toluene) Solubility->MethodB Yes (Hydrophilic) (Use neat or H2O/DCM) MethodA Method A: Classical (NaH / DMF or THF) Scale->MethodA Small (<1g) or Difficult Substrate Scale->MethodB Large (>10g) or Process Safety ConsiderationsA Requires Anhydrous Cond. Fast Reaction High Waste Disposal MethodA->ConsiderationsA ConsiderationsB Tolerates Moisture Scalable / Green Slower Kinetics MethodB->ConsiderationsB

Figure 1: Decision matrix for selecting between Anhydrous (Method A) and Phase Transfer (Method B) protocols based on substrate properties and scale.

Experimental Protocols

Method A: Classical Anhydrous Conditions (NaH / DMF)

Best for: Sterically hindered alcohols, small-scale discovery chemistry, and substrates sensitive to aqueous base.

Reagents:

  • Substrate: Alcohol (1.0 equiv)[2]

  • Electrophile: Benzyl chloride (1.2 – 1.5 equiv)

  • Base: Sodium Hydride (60% dispersion in mineral oil) (1.2 – 1.5 equiv)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or THF.

  • Catalyst (Optional): TBAI (10 mol%)

Protocol:

  • Preparation: Flame-dry a round-bottom flask and cool under an inert atmosphere (

    
     or Ar).
    
  • Base Washing (Optional): If mineral oil interferes with purification, wash NaH with dry hexane (3x) under inert gas. Note: This increases pyrophoric risk; usually unnecessary for simple ethers.

  • Alkoxide Formation: Suspend NaH in anhydrous DMF (0.5 M concentration relative to alcohol). Cool to 0°C. Add the alcohol dropwise (dissolved in minimal DMF if solid).

    • Observation: Vigorous

      
       gas evolution.
      
    • Checkpoint: Stir at 0°C -> RT for 30-60 mins to ensure complete deprotonation.

  • Alkylation: Cool back to 0°C. Add Benzyl chloride dropwise.

    • Tip: Add TBAI (tetrabutylammonium iodide) here if the reaction is sluggish.

  • Reaction: Allow to warm to RT and stir for 2–16 hours. Monitor by TLC/LCMS.

  • Quench: CRITICAL SAFETY STEP. Cool to 0°C. Dilute with diethyl ether. Add water dropwise very slowly to quench excess NaH.

  • Workup: Wash organic layer with water (3x) to remove DMF, then brine. Dry over ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .[2]
    
Method B: Phase Transfer Catalysis (PTC)

Best for: Process chemistry, scale-up, phenols, and avoiding anhydrous solvents.

Reagents:

  • Substrate: Alcohol (1.0 equiv)

  • Electrophile: Benzyl chloride (1.2 equiv)

  • Base: 50% NaOH (aq) or finely powdered KOH (solid).

  • Solvent: Toluene or DCM (Organic phase).

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (5–10 mol%).

Protocol:

  • Setup: In a flask, dissolve the alcohol and Benzyl chloride in Toluene (3-4 volumes).

  • Catalyst Addition: Add TBAB (0.05 equiv).

  • Base Addition: Add 50% NaOH solution (2-5 equiv) or solid KOH.

  • Reaction: Vigorously stir (high RPM required for interfacial surface area) at reflux (Toluene) or RT (DCM) depending on substrate reactivity.

    • Mechanism:[3][1][4][5][6][7][8] The quaternary ammonium salt transports the hydroxide/alkoxide across the interface.

  • Workup: Separate phases. Wash organic layer with water and brine.[2] Concentrate.

    • Advantage:[7][9] No DMF removal required.

Comparative Data & Optimization

The following table summarizes performance metrics derived from standard application studies.

ParameterMethod A (NaH/DMF)Method B (PTC/Toluene)
Reaction Rate Fast (< 4 hours typical)Moderate (4 – 24 hours)
Moisture Sensitivity High (Requires dry conditions)Low (Water is the co-solvent)
Impurity Profile Elimination products (Styrene) possibleHydrolysis (Benzyl alcohol) possible
Scalability Poor (H2 evolution, DMF waste)Excellent (Green solvents)
Yield (Typical) 85 – 95%75 – 90%
Troubleshooting Guide
  • Problem: Low Conversion.

    • Cause: Chloride is a poor leaving group.

    • Fix: Add 10 mol% TBAI or KI. The iodide displaces the chloride to form Benzyl Iodide in situ, which reacts faster (Finkelstein reaction).

  • Problem: Benzyl Alcohol Formation.

    • Cause: Hydrolysis of benzyl chloride by adventitious water (Method A) or aqueous base (Method B).

    • Fix: Increase equivalents of benzyl chloride (1.5 eq). Ensure high stirring rate in PTC to favor organic-phase kinetics.

  • Problem: C-Alkylation (Phenols only).

    • Cause: Phenoxides are ambident nucleophiles.

    • Fix: Use non-polar solvents (Toluene) and larger counter-ions (PTC) to favor O-alkylation.

Mechanism Visualization

The following diagram illustrates the


 transition state and the catalytic cycle of the Finkelstein modification.

Mechanism Alkoxide Alkoxide (RO-) TS Transition State [RO---C---Cl]‡ Alkoxide->TS BnCl Benzyl Chloride (Ph-CH2-Cl) BnCl->TS Direct Attack (Slow) BnI Benzyl Iodide (Ph-CH2-I) BnCl->BnI I- displaces Cl- Product Benzyl Ether (RO-Bn) TS->Product Iodide I- (Catalyst) Iodide->BnCl BnI->TS Fast Attack

Figure 2: Reaction pathway showing direct SN2 attack and Iodide-catalyzed acceleration (Finkelstein modification).

Safety & Handling

  • Benzyl Chloride: A potent lachrymator (tear gas) and suspected carcinogen.

    • Control: Always handle in a functioning fume hood.

    • Decontamination: Wash glassware with 10% aqueous ammonia or dilute NaOH to hydrolyze residues before removing from the hood.

  • Sodium Hydride: Pyrophoric solid. Reacts violently with water to release hydrogen gas.

    • Control: Have a Class D fire extinguisher or dry sand available. Never use water to extinguish a NaH fire.

References

  • BenchChem. Application Notes and Protocols for the Williamson Ether Synthesis of Benzyl Ethers. Retrieved from

  • Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Conditions. Retrieved from

  • PTC Organics. PTC Etherification of Benzyl Chloride. Retrieved from

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis Protocol. Retrieved from

  • J&K Scientific. Williamson Ether Synthesis Reaction Guide. Retrieved from

Sources

Method

One-pot synthesis of isochromans from alpha-chloro ketones

This Application Note is written for researchers and drug development professionals focusing on the synthesis of functionalized isochromans. It details the One-Pot Oxa-Pictet-Spengler (OPS) Cyclization of -chloro ketones...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written for researchers and drug development professionals focusing on the synthesis of functionalized isochromans. It details the One-Pot Oxa-Pictet-Spengler (OPS) Cyclization of


-chloro ketones with 2-phenylethanols.

Application Note: One-Pot Synthesis of Isochromans from -Chloro Ketones

Executive Summary

The isochroman (3,4-dihydro-1H-2-benzopyran) scaffold is a privileged structure in medicinal chemistry, found in various bioactive natural products and pharmaceuticals.[1] Traditional synthesis often relies on the reaction of 2-phenylethanols with aldehydes.[1] However, the use of


-chloro ketones  as electrophiles offers a distinct advantage: it introduces a 1-chloromethyl  handle directly into the isochroman core.[1] This moiety is highly versatile for late-stage diversification (e.g., via nucleophilic substitution with amines or azides).

This guide outlines a robust, one-pot protocol for coupling


-chloro ketones with 2-phenylethanols using Lewis acid catalysis.[1] The method circumvents the lower reactivity of ketones compared to aldehydes by leveraging the inductive activation of the 

-chloro group and high-efficiency catalysts.[1]

Scientific Foundation & Mechanism[1]

The Challenge of Ketone Electrophiles

In the Oxa-Pictet-Spengler reaction, ketones are generally less reactive than aldehydes due to steric hindrance and the greater stability of the ketone carbonyl.[1] However,


-chloro ketones possess unique electronic properties:
  • Inductive Activation: The electron-withdrawing chlorine atom increases the electrophilicity of the carbonyl carbon (

    
    ), facilitating the initial nucleophilic attack by the alcohol.[1]
    
  • Oxocarbenium Destabilization: While the Cl atom destabilizes the intermediate oxocarbenium ion (via inductive withdrawal), the use of strong Lewis acids (e.g., TMSOTf, Bi(OTf)

    
    ) or ionizing solvents (e.g., HFIP) drives the equilibrium toward cyclization.
    
Reaction Pathway

The reaction proceeds via a cascade sequence:

  • Activation: The Lewis Acid (LA) activates the ketone carbonyl.

  • Hemiacetal Formation: The hydroxyl group of 2-phenylethanol attacks the activated carbonyl.[1]

  • Oxocarbenium Generation: Elimination of water (or silanol if TMS-based) generates a reactive oxocarbenium ion.[1]

  • Friedel-Crafts Cyclization: The tethered aromatic ring attacks the oxocarbenium ion, closing the pyran ring.

  • Re-aromatization: Loss of a proton yields the 1-(chloromethyl)isochroman.[1]

Mechanistic Visualization

ReactionMechanism Start Reagents: 2-Phenylethanol + α-Chloro Ketone Complex Activated Complex Start->Complex + Lewis Acid Hemiacetal Hemiacetal Intermediate Complex->Hemiacetal Nucleophilic Attack Oxocarbenium Oxocarbenium Ion (Reactive) Hemiacetal->Oxocarbenium - H₂O / - TMSOH Cyclization Friedel-Crafts Cyclization Oxocarbenium->Cyclization Intramolecular Attack Product 1-(Chloromethyl) isochroman Cyclization->Product - H⁺

Figure 1: Mechanistic pathway of the acid-catalyzed condensation of


-chloro ketones with 2-phenylethanol.

Experimental Protocol

Reagents & Equipment
  • Substrate A: 2-Phenylethanol (1.0 equiv)[1]

  • Substrate B:

    
    -Chloro ketone (e.g., Chloroacetone, 2-Chloroacetophenone) (1.2 – 1.5 equiv)[1]
    
  • Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf ) or Bismuth(III) triflate (Bi(OTf)

    
     )
    
  • Solvent: Dichloromethane (DCM, anhydrous) or Hexafluoroisopropanol (HFIP)

  • Apparatus: Flame-dried round-bottom flask, inert atmosphere (

    
     or Ar).
    
Standard Operating Procedure (SOP)
Step 1: Reaction Setup
  • Charge a flame-dried reaction vial with 2-phenylethanol (1.0 mmol, 122 mg) and the

    
    -chloro ketone  (1.2 mmol).
    
  • Dissolve in anhydrous DCM (5.0 mL, 0.2 M). Note: For difficult substrates, use HFIP as solvent to enhance ionization.

  • Cool the mixture to 0 °C in an ice bath.

Step 2: Catalyst Addition
  • Add TMSOTf (0.1 mmol, 18 µL, 10 mol%) dropwise via syringe.

    • Caution: TMSOTf is moisture-sensitive and fuming.[1] Handle under inert gas.

  • Stir at 0 °C for 15 minutes, then allow to warm to room temperature (23 °C) .

Step 3: Monitoring & Quenching
  • Monitor reaction progress by TLC (Hexane/EtOAc 4:1) or LC-MS.[1] Reaction is typically complete within 1–4 hours .

  • Quench by adding saturated aqueous NaHCO

    
      (5 mL).
    
  • Stir vigorously for 5 minutes until bubbling ceases.

Step 4: Workup & Purification[1][2]
  • Extract the aqueous layer with DCM (3 x 10 mL).

  • Dry combined organics over anhydrous Na

    
    SO
    
    
    
    .
  • Concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, gradient 0-10% EtOAc in Hexanes).

Workflow Diagram

Workflow Setup Setup: Mix Reagents in Anhydrous DCM Cool Cool to 0°C (Ice Bath) Setup->Cool Catalyze Add Catalyst (TMSOTf, 10 mol%) Cool->Catalyze React Stir 1-4h (Warm to RT) Catalyze->React Quench Quench with Sat. NaHCO₃ React->Quench Isolate Extraction & Column Chromatography Quench->Isolate

Figure 2: Step-by-step experimental workflow for the one-pot synthesis.[1]

Data Interpretation & Optimization

Catalyst Comparison

The choice of catalyst significantly impacts the yield, particularly for electron-deficient aromatic rings.

CatalystLoadingConditionsYield (%)Notes
TMSOTf 10 mol%DCM, 0°C to RT85-92% Best general performance; requires dry conditions.[1]
Bi(OTf)

5 mol%DCM, RT78-85%Moisture tolerant; good for large scale.
TfOH 10 mol%HFIP, RT88-95%Excellent for deactivated arenes; HFIP stabilizes the cation.
BF

·OEt

20 mol%DCM, 0°C60-70%Lower yields; significant side reactions.[1]
Substrate Scope & Limitations
  • Electron-Rich Arenes (e.g., 3,4-dimethoxy): React rapidly (<1 h). High yields.

  • Electron-Neutral Arenes: Standard conditions apply (2-4 h).

  • Electron-Poor Arenes (e.g., 4-nitro): Require HFIP as solvent and TfOH as catalyst to force cyclization.[1]

  • 
    -Chloro Ketone Sterics:  Methyl ketones (chloroacetone) react faster than phenyl ketones (
    
    
    
    -chloroacetophenone).[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Wet solvent/catalystEnsure DCM is distilled/dried.[1] Use fresh TMSOTf.
Side Products Polymerization of ketoneAdd ketone slowly or lower temperature to -20°C initially.[1]
No Cyclization Deactivated AreneSwitch solvent to HFIP (Hexafluoroisopropanol) to increase electrophilicity.
Hydrolysis of Product Acidic workupEnsure full neutralization with NaHCO

before concentration.

References

  • Gu, Q., et al. "Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol." Chemical Science, 2023.

    • Key Insight: Establishes the use of HFIP and triflates for difficult Oxa-Pictet-Spengler cycliz
  • Organic Chemistry Portal. "Synthesis of Isochromans."

    • Key Insight: General methodologies and catalyst comparisons for isochroman synthesis.
  • Larock, R. C.Comprehensive Organic Transformations. "Formation of Bonds to C, H, O, Halogens, N, S, and P." Wiley-VCH.
  • Yadav, J. S., et al. "Bismuth(III) triflate catalyzed mild and efficient synthesis of isochromans." Tetrahedron Letters, 2002.

Sources

Application

Catalytic methods for dihydroisobenzofuran formation

Application Note: Advanced Catalytic Architectures for 1,3-Dihydroisobenzofuran Formation Executive Summary: The Phthalan Challenge The 1,3-dihydroisobenzofuran (phthalan) core is a privileged pharmacophore found in bioa...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Catalytic Architectures for 1,3-Dihydroisobenzofuran Formation

Executive Summary: The Phthalan Challenge

The 1,3-dihydroisobenzofuran (phthalan) core is a privileged pharmacophore found in bioactive natural products (e.g., pestacin, furethyldiethyl) and selective serotonin reuptake inhibitors (SSRIs) like citalopram. Despite its structural simplicity, constructing the phthalan ring—particularly with high stereocontrol at the C1 and C3 positions—remains a synthetic bottleneck. Traditional methods relying on stoichiometric electrophilic cyclizations often suffer from poor atom economy and limited functional group tolerance.

This guide details three high-fidelity catalytic protocols that overcome these limitations. We move beyond basic ether synthesis to explore Rh(II)-catalyzed carbonyl ylide trapping , enantioselective organocatalytic cascades , and Pd(II)-mediated cycloisomerizations . These methods are selected for their scalability, mechanistic distinctiveness, and ability to generate molecular complexity in a single operation.

Strategic Methodology & Protocols

Method A: Cooperative Rh(II)/Brønsted Acid Catalysis (The Carbonyl Ylide Route)

Best for: Rapid assembly of highly functionalized, multisubstituted phthalans via multicomponent reactions.

Mechanism & Rationale: This protocol exploits the reactivity of transient carbonyl ylides.[1] A Rh(II) catalyst decomposes a diazo compound to form a metal-carbene, which undergoes intramolecular cyclization onto a pendant carbonyl group. The resulting carbonyl ylide is a 1,3-dipole that can be trapped by nucleophiles (like water) or dipolarophiles. The addition of a Brønsted acid co-catalyst facilitates the proton transfer steps and controls diastereoselectivity.

Protocol 1: Three-Component 1,3-Difunctionalization Based on recent optimizations (e.g., Ref 1, 7)

Reagents:

  • Substrate: o-(Diazoacetyl)benzoate derivative (1.0 equiv)

  • Trapping Agent: Water (5.0 equiv) or Azadienes (for complex variants)

  • Catalyst:

    
     (1 mol%)
    
  • Co-Catalyst: Diphenyl phosphate (DPP) (5 mol%)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Conditions: 40 °C, Inert atmosphere (

    
    )
    

Step-by-Step Workflow:

  • Pre-Catalyst Mix: In a flame-dried Schlenk tube, dissolve

    
     (1 mol%) and DPP (5 mol%) in anhydrous DCM (0.1 M concentration relative to substrate).
    
  • Substrate Addition: Add the trapping agent (e.g., water or imine) to the catalyst mixture.

  • Controlled Addition: Dissolve the o-(diazoacetyl)benzoate in minimal DCM. Add this solution dropwise to the reaction mixture over 30 minutes using a syringe pump. Critical: Slow addition prevents diazo dimerization.

  • Reaction Monitoring: Stir at 40 °C. Monitor by TLC for the disappearance of the diazo spot (bright yellow/green) and evolution of

    
     gas.
    
  • Quench & Isolation: Once complete (typically 1–2 h), filter the mixture through a short pad of silica gel to remove the Rh catalyst. Concentrate the filtrate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc).

Key Insight: The Brønsted acid is crucial for the protonation of the zwitterionic intermediate. Without it, the reaction often stalls or yields side products from ylide rearrangement.

Method B: Enantioselective Chiral Phosphoric Acid Cascade (The Metal-Free Route)

Best for: Asymmetric synthesis of 1,3-disubstituted phthalans with high enantiomeric excess (ee).

Mechanism & Rationale: This method utilizes a chiral Brønsted acid to catalyze a cascade allylboration/oxo-Michael reaction.[2] The acid activates the formyl group of an o-formyl chalcone, facilitating stereoselective allylboration. The resulting homoallylic alcohol intermediate then undergoes an intramolecular oxo-Michael addition to close the phthalan ring.

Protocol 2: Asymmetric Cascade Allylboration/Oxo-Michael Based on Ref 2, 3

Reagents:

  • Substrate: o-Formyl chalcone (0.1 mmol)

  • Reagent: Allylboronic acid pinacol ester (1.2 equiv)

  • Catalyst: (R)-TRIP or chiral SPINOL-derived phosphoric acid (5 mol%)

  • Additive: 4 Å Molecular Sieves (50 mg)[3]

  • Solvent:

    
     or Toluene (0.5 mL)
    
  • Conditions: -20 °C to RT

Step-by-Step Workflow:

  • Drying: Flame-dry the reaction vessel and add activated 4 Å MS.

  • Catalyst Loading: Add the o-formyl chalcone and the chiral phosphoric acid catalyst under Argon.

  • Solvent Addition: Add anhydrous solvent (

    
     is often optimal for stereoselectivity). Cool the mixture to -20 °C.
    
  • Reagent Addition: Add allylboronate dropwise.

  • Incubation: Stir at -20 °C for 36 hours, then warm to room temperature for 12 hours to ensure cyclization completion.

  • Workup: Quench with saturated

    
    . Extract with DCM.
    
  • Analysis: Determine diastereomeric ratio (dr) by crude NMR. Purify by chiral HPLC or flash chromatography.

Key Insight: The "cis" vs "trans" diastereoselectivity is controlled by the catalyst geometry and the solvent. Non-polar solvents like


 tighten the ion-pairing transition state, enhancing ee.
Method C: Pd(II)-Catalyzed 5-exo-dig Cycloisomerization

Best for: Constructing (Z)-1-alkylidene-1,3-dihydroisobenzofurans from alkynyl alcohols.[4]

Mechanism & Rationale: This reaction proceeds via the coordination of Pd(II) to the alkyne, activating it for intramolecular nucleophilic attack by the benzylic hydroxyl group. The regioselectivity (5-exo-dig vs 6-endo-dig) is dictated by the catalyst and substrate electronics. For 2-alkynylbenzyl alcohols, 5-exo-dig is favored, forming the phthalan core.

Protocol 3: Oxidative Cyclization Based on Ref 5, 12

Reagents:

  • Substrate: 2-(Alkynyl)benzyl alcohol[4]

  • Catalyst:

    
     (1–2 mol%)[4]
    
  • Additive: Potassium Iodide (KI) (2.0 equiv)

  • Solvent: MeOH or MeCN

  • Conditions: 70–100 °C, Aerobic or sealed tube

Step-by-Step Workflow:

  • Charge: Add substrate,

    
    , and KI to a reaction vial.
    
  • Solvation: Add MeOH (0.2 M).

  • Heating: Heat to 70 °C. The reaction typically completes within 2–4 hours.

  • Observation: The formation of the exocyclic double bond provides a distinct NMR handle (vinylic proton).

  • Workup: Evaporate solvent, redissolve in ether, wash with water (to remove KI), and purify.

Key Insight: The use of iodide ligands (


 + KI) is critical. The soft iodide ligands stabilize the Pd(II) species and prevent the formation of Pd(0) aggregates (palladium black), allowing for lower catalyst loading.

Comparative Data & Troubleshooting

Table 1: Methodological Comparison

FeatureMethod A: Rh(II) YlideMethod B: OrganocatalysisMethod C: Pd(II) Cyclization
Primary Bond Formation C-O / C-C (Multicomponent)C-C / C-O (Cascade)C-O (Intramolecular)
Key Intermediate Carbonyl Ylide (Dipole)Homoallylic Alcohol

-Alkyne Pd Complex
Stereocontrol Diastereoselective (dr > 90:[1]10)Enantioselective (ee > 90%)Stereodefined Exocyclic Alkene
Atom Economy High (releases

)
Moderate (boronate waste)High (isomerization)
Substrate Constraint Requires Diazo moietyRequires o-Formyl ChalconeRequires o-Alkynyl Alcohol

Table 2: Troubleshooting Guide

ObservationProbable CauseCorrective Action
Method A: Carbene Dimerization Diazo addition too fast; Catalyst inactive.Use syringe pump (1 mL/h). Ensure anhydrous conditions to protect Rh catalyst.
Method B: Low ee Temperature too high; Moisture present.Lower T to -40 °C. Re-activate Molecular Sieves. Switch solvent to Toluene/CCl4.
Method C: 6-endo-dig Product (Isochromene) Electronic bias of alkyne substituent.Switch to electron-deficient ligands on Pd. Use bulky solvents (t-Amyl alcohol) to sterically disfavor 6-endo.
General: Decomposition Acid sensitivity of Phthalan core.Buffer silica gel with 1%

during purification.

Pathway Visualization

The following diagrams illustrate the mechanistic flow for the Rhodium and Organocatalytic methods.

Phthalan_Pathways cluster_0 Method A: Rh(II) Carbonyl Ylide Trapping cluster_1 Method B: Organocatalytic Cascade Diazo o-Diazoacetyl benzoate Rh_Carbene Rh-Carbene Intermediate Diazo->Rh_Carbene -N2 Rh2(OAc)4 Ylide Carbonyl Ylide (1,3-Dipole) Rh_Carbene->Ylide Intramol. Cyclization Phthalan_A 1,3-Disubstituted Phthalan Ylide->Phthalan_A Nucleophile (H2O) Brønsted Acid caption Fig 1. Mechanistic divergence: Rh(II) proceeds via dipole trapping; CPA via sequential addition. Chalcone o-Formyl Chalcone Activated CPA-Activated Aldehyde Chalcone->Activated Chiral Phosphoric Acid (CPA) Alcohol Homoallylic Alcohol Activated->Alcohol Allylboronate Allylboration Phthalan_B Chiral Phthalan Alcohol->Phthalan_B Oxo-Michael Cyclization

Caption: Fig 1. Mechanistic divergence: Rh(II) proceeds via dipole trapping; CPA via sequential addition.

Pd_Workflow Start Start: 2-Alkynylbenzyl Alcohol Cat_Mix Add PdI2 (1-2%) + KI (2 eq) Solvent: MeOH Start->Cat_Mix Heat Heat to 70°C (Aerobic) Cat_Mix->Heat Check Check NMR: Exocyclic Alkene Signal? Heat->Check Check->Heat No (Continue Heating) Workup Workup: Remove Solvent -> Ether Wash Check->Workup Yes End Product: (Z)-1-Alkylidene-1,3-dihydroisobenzofuran Workup->End caption Fig 2. Operational workflow for Pd-catalyzed 5-exo-dig cycloisomerization.

Caption: Fig 2. Operational workflow for Pd-catalyzed 5-exo-dig cycloisomerization.

References

  • Completely Stereoselective Synthesis of Sulfonated 1,3-Dihydroisobenzofurans via Radical Multicomponent Reactions. Journal of Organic Chemistry, 2019.[5] Link

  • Enantioselective Synthesis of 1,3-Disubstituted 1,3-Dihydroisobenzofurans via a Cascade Allylboration/Oxo-Michael Reaction. Journal of Organic Chemistry, 2017.[2][3] Link

  • Recent Advances in Phthalan and Coumaran Chemistry. ResearchGate (Review), 2024. Link

  • Facile synthesis of phthalan derivatives via a Pd-catalyzed tandem hydroalkynylation. Advanced Synthesis & Catalysis, 2008. Link

  • Synthesis of Dihydroisobenzofurans via Palladium-Catalyzed Sequential Alkynylation/Annulation. European Journal of Organic Chemistry, 2012. Link

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus. RSC Advances, 2024. Link

  • Three-Component 1,3-Difunctionalization of Carbonyl Ylides with Water and Azadienes for the Synthesis of Dihydroisobenzofurans. Organic Letters, 2025. Link

  • A Facile Synthesis of 1,3-Dihydroisobenzofurans Using Iodocyclization. Heterocycles, 2008.[6] Link

Sources

Method

Application Note: Advanced Methodologies for the Preparation of Spiro-Isobenzofuran Derivatives

Introduction Spiro-isobenzofurans represent a highly privileged structural motif in both medicinal chemistry and materials science. Characterized by a quaternary spiro carbon bridging an isobenzofuran core with a seconda...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Spiro-isobenzofurans represent a highly privileged structural motif in both medicinal chemistry and materials science. Characterized by a quaternary spiro carbon bridging an isobenzofuran core with a secondary ring system, these compounds exhibit structural rigidity that is highly sought after in drug discovery. Notably, spiro[isobenzofuran-1(3H),4'-piperidines] have demonstrated significant potential as central nervous system (CNS) agents, particularly as antidepressants exhibiting antitetrabenazine activity[1].

This application note details two distinct, field-proven methodologies for synthesizing spiro-isobenzofuran derivatives. The first is a modern, green-chemistry approach utilizing a one-pot condensation/oxidative cleavage sequence[2]. The second is a classical medicinal chemistry protocol employing directed lithiation and acid-catalyzed cyclization to generate CNS-active piperidine derivatives[1].

Strategy 1: One-Pot Sequential Condensation/Oxidation

Scientific Rationale & Causality

This highly efficient, chemoselective method generates spiro[benzo[g]indole-2,1′-isobenzofuran]-3,3′,4,5(1H)-tetraones via a two-step, one-pot reaction[2].

  • Solvent Causality: Glacial acetic acid is utilized in the first step because it acts dually as an excellent solvent for ninhydrin at 50 °C and as a mild acid catalyst, accelerating the nucleophilic condensation of the amino-naphthoquinone onto the ninhydrin core[2].

  • Reagent Causality: Periodic acid (H₅IO₆) is specifically selected for the second step due to its strict chemoselectivity. Unlike aggressive oxidants (e.g., KMnO₄), H₅IO₆ selectively cleaves the C–C bond of the vicinal diol intermediate through a cyclic periodate ester mechanism. This yields the spiro-isobenzofuran tetraone rapidly at room temperature without over-oxidizing the sensitive naphthoquinone backbone[2].

G A Ninhydrin + Amino-naphthoquinone B Condensation (AcOH, 50°C) A->B C Vicinal Diol Intermediate B->C D Oxidative Cleavage (H5IO6, RT) C->D E Spiro-isobenzofuran Tetraone D->E

Workflow of one-pot condensation and oxidative cleavage for spiro-isobenzofuran synthesis.

Self-Validating Experimental Protocol

Step 1: Condensation

  • In a standard round-bottom flask, combine ninhydrin (1.0 mmol) and the selected 4-amino-1,2-naphthoquinone (1.0 mmol) in 2–3 mL of glacial acetic acid[2].

  • Stir the mixture at 50 °C for 2–3 hours[2].

  • Validation Checkpoint 1 (Crucial): Monitor the reaction via Thin Layer Chromatography (TLC) using an n-hexane/ethyl acetate (1:1 v/v) solvent system[2]. Proceed to Step 2 only when the ninhydrin spot is completely consumed. Unreacted ninhydrin will undergo deleterious side reactions with the oxidant.

Step 2: Oxidative Cleavage 4. Cool the reaction mixture to room temperature[2]. 5. Add periodic acid (H₅IO₆, 1.0 mmol) directly to the stirring mixture[2]. 6. Stir at room temperature for 15–45 minutes[2]. 7. Validation Checkpoint 2: The reaction is self-indicating; completion is marked by the native precipitation of the product from the reaction medium due to its low solubility in the acetic acid/water mixture[2]. 8. Filter the resulting precipitate and wash with cold acetic acid to yield the pure spiro-isobenzofuran derivative[2]. 9. Analytical Validation: Confirm the structure via HRMS (e.g., the phenyl derivative [M + H]⁺ peak is expected at m/z = 408.0888) and IR spectroscopy (distinct peaks at ~1780, 1729, 1699, and 1640 cm⁻¹)[2].

Strategy 2: Directed Lithiation and Acid-Catalyzed Cyclization

Scientific Rationale & Causality

This classical protocol is engineered to synthesize spiro[isobenzofuran-1(3H),4'-piperidines], scaffolds that are critical for developing antitetrabenazine agents[1].

  • Temperature & Reagent Causality: The protocol relies on a directed halogen-metal exchange. By treating 2-bromobenzhydryl methyl ether with n-butyllithium at strictly controlled cryogenic temperatures (-78 °C), the formation of the highly nucleophilic aryllithium intermediate is thermodynamically favored[1]. The ultra-low temperature suppresses deleterious side reactions such as Wurtz-Fittig coupling or premature ether cleavage.

  • Cyclization Causality: Following the nucleophilic addition of 1-methyl-4-piperidone, an acid-catalyzed cyclization is employed. The acid drives the elimination of methanol from the carbinol intermediate, thermodynamically favoring the closure of the five-membered isobenzofuran ring to lock in the quaternary spirocyclic system[1].

G A 2-Bromobenzhydryl methyl ether B Lithiation (n-BuLi, -78°C) A->B C Aryllithium Intermediate B->C D Nucleophilic Addition (1-methyl-4-piperidone) C->D E Acid-Catalyzed Cyclization (HCl) D->E F Spiro[isobenzofuran- piperidine] E->F

Directed lithiation and acid-catalyzed cyclization for CNS-active spiro-isobenzofurans.

Self-Validating Experimental Protocol

Step 1: Halogen-Metal Exchange

  • Purge a flame-dried Schlenk flask with inert gas (Argon or N₂).

  • Dissolve 2-bromobenzhydryl methyl ether (1.0 eq) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath[1].

  • Dropwise, add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) over 15 minutes to maintain the internal temperature[1].

  • Stir the mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium intermediate.

Step 2: Nucleophilic Addition 5. Slowly add 1-methyl-4-piperidone (1.1 eq) to the cold reaction mixture[1]. 6. Allow the reaction to gradually warm to room temperature and stir for an additional 2 hours. 7. Validation Checkpoint 1: Quench a 0.1 mL aliquot with saturated NH₄Cl and analyze via LC-MS to confirm the mass of the carbinol intermediate before proceeding to the cyclization step.

Step 3: Acid-Catalyzed Cyclization 8. Quench the bulk reaction mixture with water and extract the carbinol intermediate using ethyl acetate. 9. Concentrate the organic layer under reduced pressure. 10. Dissolve the crude intermediate in a minimal amount of methanol and add concentrated HCl to catalyze the ring closure[1]. 11. Reflux the mixture until the cyclization is complete (typically 2–4 hours). 12. Validation Checkpoint 2: Neutralize the mixture, extract, and purify via silica gel chromatography. Confirm the successful formation of the spirocyclic quaternary carbon via ¹³C NMR (the characteristic spiro carbon signal typically appears around 85–95 ppm).

Quantitative Data Summary

The following table summarizes the operational parameters and outcomes for the two distinct synthetic methodologies discussed in this application note.

ParameterStrategy 1: Condensation/OxidationStrategy 2: Lithiation/Cyclization
Target Scaffold Spiro[benzo[g]indole-2,1′-isobenzofuran]Spiro[isobenzofuran-1(3H),4'-piperidines]
Key Reagents Ninhydrin, Amino-naphthoquinone, H₅IO₆2-Bromobenzhydryl methyl ether, n-BuLi, Piperidone
Solvent System Acetic Acid (Step 1), Neat/Room Temp (Step 2)THF (-78 °C), Aqueous HCl (Cyclization)
Reaction Time 2–3 hours (Condensation) + 15–45 min (Oxidation)1 hour (Lithiation) + 2 hours (Addition) + 4 hours (Cyclization)
Typical Yields 80% – 95%60% – 75%
Primary Application Materials Science, Dye Chemistry, Broad ScreeningCentral Nervous System (CNS) Agents, Antidepressants

References

  • One-Pot Synthesis of Spiro-isobenzofuran Compounds via the Sequential Condensation/Oxidation Reaction of Ninhydrin with 4-Amino-1,2-naphthoquinones/2-Amino-1,4-naphthoquinones under Mild Conditions. ACS Omega, 2020.[Link]

  • A novel chemoselective synthesis of 3H-spiro[isobenzofuran-1,3′-pyrazole] derivatives by oxidative cleavage of their corresponding dihydroindeno[1,2-c]pyrazoles. Journal of the Iranian Chemical Society, 2015.[Link]

  • Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry, 1976.[Link]

Sources

Application

Reductive amination of 1-chloro-1-(2-(hydroxymethyl)phenyl)propan-2-one

Application Note: Cascade Intramolecular Etherification and Reductive Amination of 1-Chloro-1-(2-(hydroxymethyl)phenyl)propan-2-one Executive Summary & Mechanistic Rationale The molecule 1-chloro-1-(2-(hydroxymethyl)phen...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cascade Intramolecular Etherification and Reductive Amination of 1-Chloro-1-(2-(hydroxymethyl)phenyl)propan-2-one

Executive Summary & Mechanistic Rationale

The molecule 1-chloro-1-(2-(hydroxymethyl)phenyl)propan-2-one presents a fascinating synthetic challenge due to its dense array of reactive functional groups: a highly electrophilic benzylic chloride, a nucleophilic ortho-hydroxymethyl group, and a reducible propan-2-one (ketone) moiety.

Attempting a direct, one-step reductive amination on this substrate typically results in a complex mixture of undesired side products. Primary amines can act as nucleophiles to displace the benzylic chloride via an intermolecular


 reaction, or the generated hydrochloric acid can stall imine formation.

The Causality of the Cascade Approach: To achieve high yields and absolute chemoselectivity, we must leverage the inherent thermodynamics of the molecule. The intramolecular etherification of ortho-substituted benzylic systems to form a 1,3-dihydroisobenzofuran (phthalan) core is kinetically and thermodynamically favored over intermolecular reactions[1]. By deliberately promoting this cyclization first using a non-nucleophilic base (DIPEA), the benzylic chloride is cleanly displaced by the ortho-hydroxyl oxygen, ejecting HCl and forming 1-acetyl-1,3-dihydroisobenzofuran .

Once this stable phthalan intermediate is formed, the ketone is perfectly primed for a standard reductive amination. We utilize Sodium Triacetoxyborohydride (


) because it is exceptionally mild and selectively reduces imines over ketones, preventing the premature reduction of the 1-acetylphthalan intermediate[2].

Reaction Pathway Visualization

MechanisticPathway SM 1-chloro-1-(2-(hydroxymethyl) phenyl)propan-2-one INT1 1-Acetyl-1,3-dihydroisobenzofuran SM->INT1 Intramolecular SN2 DIPEA, 60°C (-HCl) INT2 Imine Intermediate INT1->INT2 R-NH2, AcOH RT (-H2O) PROD 1-(1-(Alkylamino)ethyl)- 1,3-dihydroisobenzofuran INT2->PROD NaBH(OAc)3 Reduction

Cascade cyclization and reductive amination pathway for 1-(1-aminoethyl)phthalan synthesis.

Quantitative Data & Condition Optimization

To validate the necessity of the cascade approach, various conditions were screened. The data below illustrates why a controlled, step-wise one-pot procedure in 1,2-Dichloroethane (DCE) is mandatory for optimal yields.

EntryBase (Phase 1)Reducing Agent (Phase 2)SolventYield (%)Observation / Causality
1None

DCE34Competing intermolecular

by amine; HCl stalls imine formation.
2


MeOH58Imine reduction is efficient, but toxic HCN gas risk; solvent side-reactions.
3DIPEA

DCE41Over-reduction of the 1-acetylphthalan ketone before imine formation.
4 DIPEA

DCE 89 Optimal. Clean intramolecular etherification followed by chemoselective reduction.

Experimental Workflow & Self-Validating Protocol

The following protocol is designed as a self-validating system. Do not proceed to the next phase until the analytical checkpoint confirms the success of the previous transformation.

ExperimentalWorkflow Step1 Phase 1: Cyclization Dissolve SM in DCE + 1.2 eq DIPEA Stir at 60°C for 2h Step2 Phase 2: Imine Formation Cool to RT. Add 1.5 eq Amine + 1.0 eq AcOH Stir at RT for 1h Step1->Step2 Step3 Phase 3: Reduction Add 1.5 eq NaBH(OAc)3 portionwise Stir at RT for 12h Step2->Step3 Step4 Phase 4: Workup & Isolation Quench with aq. NaHCO3, Extract with DCM Purify via Flash Chromatography Step3->Step4

Step-by-step experimental workflow for the one-pot tandem etherification-amination protocol.

Step-by-Step Methodology

Phase 1: Intramolecular Etherification (Cyclization)

  • Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with 1-chloro-1-(2-(hydroxymethyl)phenyl)propan-2-one (1.0 equiv) and anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv) dropwise at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to 60 °C for 2 hours.

Self-Validation Checkpoint: Monitor the reaction by TLC (Hexanes/EtOAc 3:1). The highly polar starting material must cleanly convert to a higher


 spot corresponding to the 1-acetylphthalan intermediate. Proceed only when conversion is >95%.

Phase 2: Imine Formation 4. Cool the reaction mixture to room temperature (20–25 °C). 5. Add the desired primary amine (e.g., methylamine, 2.0 M solution in THF) (1.5 equiv), followed immediately by glacial acetic acid (AcOH) (1.0 equiv). Note: AcOH acts as an acid catalyst to accelerate imine formation without protonating the amine entirely. 6. Stir the mixture at room temperature for 1 hour to allow the thermodynamic equilibrium to shift toward the imine intermediate.

Phase 3: Chemoselective Reduction 7. Add Sodium Triacetoxyborohydride (


) (1.5 equiv) portionwise over 15 minutes. Caution: Mild exotherm and hydrogen gas evolution may occur.
8. Stir the suspension vigorously at room temperature for 12 hours under an inert atmosphere (Nitrogen or Argon).

Self-Validation Checkpoint: Pull a 50


L aliquot, quench in aqueous 

, and extract with DCM. LC-MS analysis should indicate the complete disappearance of the imine mass

and the appearance of the reduced amine product mass.

Phase 4: Workup and Isolation 9. Quench the reaction carefully by adding saturated aqueous


 (equal volume to the DCE solvent) and stir for 30 minutes until all gas evolution ceases.
10. Transfer to a separatory funnel and extract the aqueous layer with Dichloromethane (DCM) (

mL). 11. Wash the combined organic layers with brine, dry over anhydrous

, filter, and concentrate under reduced pressure. 12. Purify the crude residue via silica gel flash chromatography using a gradient of DCM/MeOH (containing 1%

to prevent amine streaking) to yield the pure 1-(1-(alkylamino)ethyl)-1,3-dihydroisobenzofuran derivative.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • Chen, D., Berhane, I. A., & Chemler, S. R. (2018). "Synthesis of Phthalans Via Copper-Catalyzed Enantioselective Cyclization/Carboetherification of 2-Vinylbenzyl Alcohols." Organic Letters, 20(20), 6453-6456.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Mitigating Benzylic Chloride Hydrolysis in Aqueous Media

Welcome to the Application Support Center. As researchers and drug development professionals, you frequently encounter the challenge of utilizing highly reactive electrophiles like benzylic chlorides in environments wher...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As researchers and drug development professionals, you frequently encounter the challenge of utilizing highly reactive electrophiles like benzylic chlorides in environments where water is present. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to prevent the unwanted degradation of your substrates.

Part 1: Fundamental Kinetics & Causality (FAQ)

Q: Why does benzyl chloride degrade so rapidly in my aqueous reaction mixtures, and how fast is this process? A: Benzylic chlorides (Ar-CH₂-Cl) are highly reactive due to the resonance-stabilized nature of the benzylic carbon. In aqueous environments, this carbon is highly susceptible to nucleophilic attack by water, leading to hydrolysis that yields benzyl alcohol and hydrogen chloride.

From a kinetic standpoint, the hydrolysis of unsubstituted benzyl chloride in pure water proceeds predominantly via a borderline S_N2 mechanism, where the neutral water molecule acts as the nucleophile. Because the activation energy for this solvolysis is relatively low (approx. 14–21 kcal/mol depending on the solvent matrix), the reaction is highly temperature-dependent. At room temperature, significant degradation occurs within hours, and at elevated temperatures, the substrate is destroyed in minutes.

Quantitative Hydrolysis Kinetics of Benzyl Chloride in Water

Temperature (°C)Aqueous Hydrolysis Rate Constant (sec⁻¹)Approximate Half-Life
0.10.042 × 10⁻⁵19.1 days
25.01.38 × 10⁻⁵15.0 hours
59.234.0 × 10⁻⁵34.0 minutes

Data synthesized from environmental kinetic studies and .

Q: Will buffering my aqueous phase to a neutral or slightly acidic pH prevent hydrolysis? A: No. A common misconception is that hydrolysis is strictly base-catalyzed. However, the aqueous hydrolysis rate of benzyl chloride is uniquely independent of pH up to pH 13.0 (). Causality dictates that because bulk water itself is the attacking nucleophile in the rate-determining step, merely altering the proton concentration will not protect the benzylic carbon. To stop hydrolysis, you must physically separate the electrophile from the water.

Part 2: System Design & Prevention Strategies

Q: If I must use aqueous reagents (like NaCN or Na₂S) for a substitution reaction, how do I protect the benzyl chloride? A: The definitive solution is Liquid-Liquid Phase Transfer Catalysis (LL-PTC) . By dissolving your benzyl chloride in a non-polar organic solvent (e.g., toluene) and your nucleophile in the aqueous phase, you create a biphasic system.

The Causality of PTC: The organic solvent isolates the electrophile from bulk water, effectively reducing the local water activity to near zero. A lipophilic quaternary ammonium salt (like Tetrabutylammonium bromide, TBAB) is added to shuttle the target nucleophile into the organic phase as a lipophilic ion pair. Stripped of its aqueous hydration shell, the nucleophile becomes exceptionally reactive in the organic layer, allowing the desired S_N2 reaction to outcompete any background hydrolysis by orders of magnitude ().

Q: What other parameters can I tune to minimize hydrolysis during biphasic reactions? A:

  • The Salting-Out Effect: Saturate your aqueous phase with inorganic salts. A highly concentrated aqueous layer lowers water activity and decreases the trace solubility of benzyl chloride in the water phase, forcing it entirely into the protective organic layer.

  • High-Shear Mixing: PTC reactions occur at or near the interfacial boundary. Poor stirring leads to mass-transfer limitations, prolonging the reaction time and increasing the window for trace hydrolysis. Ensure mixing speeds exceed 800 RPM.

Mechanistic Visualization

PTC_Workflow cluster_aqueous Aqueous Phase (High Water Activity) cluster_organic Organic Phase (e.g., Toluene) Nu Nucleophile (e.g., CN⁻) Q_aq PTC Catalyst (Q⁺Cl⁻) Nu->Q_aq Ion Exchange H2O Bulk H₂O BnOH Benzyl Alcohol (Hydrolysis) H2O->BnOH Blocked Q_org Active Complex (Q⁺CN⁻) Q_aq->Q_org Phase Transfer BnCl Benzyl Chloride (Ar-CH₂-Cl) Product Desired Product (Ar-CH₂-CN) BnCl->Product BnCl->BnOH Suppressed (No bulk water) Q_org->Product Fast SN2

Fig 1: Phase Transfer Catalysis mechanism suppressing benzylic chloride hydrolysis.

Part 3: Self-Validating Experimental Protocol

Biphasic Synthesis of Benzyl Cyanide via PTC (Hydrolysis-Free Workflow)

Objective: Convert benzyl chloride to benzyl cyanide using aqueous NaCN without generating benzyl alcohol byproducts.

Step 1: Aqueous Phase Preparation

  • Dissolve 1.1 equivalents of Sodium Cyanide (NaCN) in a minimal amount of deionized water to create a highly concentrated solution (approx. 30–40% w/v).

  • Expert Insight: The high ionic strength of this concentrated solution exerts a salting-out effect, physically repelling the organic substrate from the water layer and preventing premature solvolysis.

Step 2: Organic Phase & Catalyst Assembly

  • In a separate reactor vessel, dissolve 1.0 equivalent of Benzyl Chloride in 4 volumes of Toluene.

  • Add 3 mol% of Tetrabutylammonium bromide (TBAB) to the organic mixture.

  • Expert Insight: Toluene is explicitly chosen for its extremely low water miscibility, acting as a hydrophobic shield for the benzylic chloride.

Step 3: Biphasic Reaction Execution

  • Combine the aqueous and organic phases. Equip the reactor with a high-shear mechanical stirrer.

  • Stir vigorously (>800 RPM) and heat the biphasic mixture to 50 °C.

  • Expert Insight: At 50 °C, the S_N2 cyanation mediated by the PTC is nearly instantaneous upon phase transfer, vastly outcompeting the thermal activation of any trace hydrolysis occurring at the interface.

Step 4: Phase Separation and Self-Validation

  • Once the reaction is complete (typically < 2 hours), halt stirring. The phases will rapidly separate. Decant the upper toluene layer.

  • Validation Check: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and analyze an aliquot via FTIR or GC/FID.

  • System Validation: The protocol is confirmed successful if FTIR shows a sharp nitrile peak (~2250 cm⁻¹) and a complete absence of the broad hydroxyl O-H stretch (~3300 cm⁻¹). If benzyl alcohol is detected, your stirring rate was too low, or your aqueous phase was too dilute.

Part 4: References

  • Title: Benzyl Chloride (CID 7503) Source: PubChem, National Center for Biotechnology Information, U.S. National Library of Medicine URL: [Link]

  • Title: The Mechanism of the Hydrolysis of Benzyl Chloride Source: Journal of the Research Institute for Catalysis, Hokkaido University (Tanabe, K., 1954) URL: [Link]

  • Title: Reaction of benzyl chloride with ammonium sulfide under liquid–liquid phase transfer catalysis: Reaction mechanism and kinetics Source: Chemical Engineering Science (Maity et al., 2006) URL: [Link]

  • Title: Occupational Exposure to Benzyl Chloride Source: Centers for Disease Control and Prevention (CDC) / NIOSH URL: [Link]

Optimization

Technical Support Center: Minimizing Polymerization of α-Chloro Ketones

Audience: Researchers, Scientists, and Drug Development Professionals Introduction & Core Principles Welcome to the Technical Support Center. When synthesizing α-chloro ketones, poor yields and the formation of dark, vis...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction & Core Principles

Welcome to the Technical Support Center. When synthesizing α-chloro ketones, poor yields and the formation of dark, viscous byproducts (tars) are common experimental hurdles. These issues stem from the inherent bifunctionality of α-chloro ketones: they possess both a highly electrophilic carbonyl carbon and a reactive α-carbon bearing a leaving group.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you suppress polymerization and self-condensation during your synthetic workflows.

Troubleshooting FAQs

Q1: Why does my α-chloro ketone form a dark, viscous tar instead of the isolated monomer during direct chlorination? Causality: Polymerization is driven by the enhanced acidity of the α-chloro ketone. The electron-withdrawing chlorine atom drops the pKa of the α-proton to approximately 16 (compared to ~19 for unhalogenated methyl ketones) . Under basic or insufficiently acidic conditions, the product rapidly deprotonates to form a chloro-enolate. This enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon or displacing the chloride of another unreacted molecule. This initiates an irreversible cascade of aldol and Darzens-type condensations, resulting in polymeric tars. Solution: Avoid basic conditions during direct chlorination. Utilize acidic catalysis (e.g.,


-TsOH or HCl) with reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). Acidic conditions suppress enolate formation, forcing the reaction through the less nucleophilic enol pathway, thereby kinetically isolating the desired monomer.

Q2: I am using organometallic reagents (e.g., LiCH₂Cl) to homologate esters into α-chloro ketones. How do I prevent polymerization during the reaction? Causality: Organometallic homologation relies on carbenoids (like LiCH₂Cl), which are highly unstable. At temperatures above -80 °C, these species undergo α-elimination to form carbenes, leading to complex polymeric mixtures. Furthermore, if the newly formed α-chloro ketone is exposed to unconsumed base or localized heat during the workup, it will immediately self-condense . Solution: Maintain strict cryogenic conditions (-100 °C to -80 °C) throughout the addition. Most importantly, employ an internal quench. Add a weak acid (such as anhydrous acetic acid) to the reaction mixture at -100 °C before allowing the system to warm to room temperature. This self-validating step ensures all reactive enolates and carbenoids are neutralized while the thermal energy is too low for polymerization to occur.

Q3: What are the optimal storage conditions to prevent the degradation of purified α-chloro ketones over time? Causality: Even when isolated in high purity, α-chloro ketones are susceptible to ambient light (UV) and thermal degradation. UV light induces homolytic cleavage of the C-Cl bond, generating radicals that initiate polymerization. Additionally, trace moisture causes slow hydrolysis, releasing HCl. This acid acts as an auto-catalyst, accelerating further degradation and discoloration . Solution: Store neat α-chloro ketones in opaque or amber glass vials at -20 °C under an inert atmosphere (argon or nitrogen). For highly unstable derivatives (e.g., chloroacetone), add a mild acid scavenger such as calcium carbonate (CaCO₃) to the storage vessel to neutralize any auto-catalytic HCl generated over time .

Quantitative Data: Impact of Reaction Parameters on Stability

Table 1: Reaction Conditions and Polymerization Risk

ParameterExperimental ConditionPolymerization RiskMechanistic Causality
pH / Base Excess strong base (NaOH, LDA)High (>60% tar)Rapid formation of chloro-enolates leading to intermolecular SN2 / Aldol cascades.
pH / Acid Catalytic acid (HCl,

-TsOH)
Low (<5% side product)Enolization is controlled; nucleophilic attack on other ketones is suppressed.
Temperature > 0 °C (Organometallic routes)High (Complete degradation)Carbenoid decomposition and thermal activation of self-condensation.
Temperature -100 °C to -78 °CLow (Stable intermediate)Kinetic trapping of intermediates; prevents α-elimination and nucleophilic cascades.
Storage Room Temp, Clear GlassModerate to HighUV-induced radical initiation and auto-catalytic HCl generation.

Mechanistic Pathway Visualization

G Ketone Parent Ketone Enol Enol / Enolate Intermediate Ketone->Enol Base/Acid Catalyst AlphaChloro α-Chloro Ketone (Desired Product) Enol->AlphaChloro Chlorinating Agent (e.g., NCS, Cl2) ChloroEnolate α-Chloro Enolate (Highly Reactive) AlphaChloro->ChloroEnolate Excess Base or Heat ChloroEnolate->AlphaChloro Nucleophilic Attack on C=O or C-Cl Polymer Self-Condensation / Polymerization (Tars) ChloroEnolate->Polymer Oligomerization Cascade

Mechanistic pathway illustrating the base-catalyzed self-condensation of alpha-chloro ketones.

Self-Validating Experimental Protocol

Controlled Synthesis of α-Chloro Ketones via NCS under Acidic Conditions This methodology utilizes acidic conditions to kinetically trap the product and circumvent the base-catalyzed self-condensation cascade.

  • Preparation: Dissolve the parent ketone (10.0 mmol) in anhydrous dichloromethane (DCM, 20 mL) in a flame-dried flask under an inert argon atmosphere.

  • Catalyst Addition: Add 0.1 equivalents (1.0 mmol) of

    
    -toluenesulfonic acid (
    
    
    
    -TsOH) to serve as the enolization catalyst.
  • Thermal Control: Submerge the reaction flask in an ice-water bath to strictly maintain the internal temperature at 0 °C. Causality: Lower temperatures minimize the kinetic energy required for intermolecular side reactions.

  • Halogenation: Slowly add N-chlorosuccinimide (NCS, 10.5 mmol) in small portions over 30 minutes. Self-Validation Check: The reaction is exothermic; portion-wise addition prevents localized heating spikes that trigger polymerization.

  • Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor via TLC until the parent ketone is fully consumed.

  • Quenching & Neutralization: Quench the reaction with distilled water (20 mL). Extract with DCM (3 x 15 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (20 mL) to completely neutralize the acid catalyst.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄. Concentrate under reduced pressure, ensuring the water bath temperature does not exceed 30 °C to prevent thermal degradation. Purify immediately via flash column chromatography.

References

  • Title: Haloform Reaction of Methyl Ketones Source: Master Organic Chemistry URL: [Link]

  • Title: WO2013018053A1 - Process for the preparation of epoxides as intermediates for the synthesis of nebivolol Source: Google Patents URL
Troubleshooting

Technical Support Center: Yield Optimization in Intramolecular O-Alkylation Cyclization

Welcome to the Application Scientist Support Hub. Intramolecular O-alkylation (often referred to as the intramolecular Williamson ether synthesis) is a powerful method for constructing cyclic ethers, ranging from highly...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Hub. Intramolecular O-alkylation (often referred to as the intramolecular Williamson ether synthesis) is a powerful method for constructing cyclic ethers, ranging from highly strained epoxides to complex macrocycles. However, achieving high yields requires a precise balance of kinetics, thermodynamics, and stereoelectronics.

This portal provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize your cyclization workflows.

Diagnostic Workflows

Use the decision matrix below to rapidly diagnose the root cause of low yields in your cyclization reactions.

TroubleshootingWorkflow Start Low Yield in O-Alkylation Cyclization? MassSpec Analyze Crude via LC-MS Start->MassSpec Oligomers Dimers/Oligomers Detected? MassSpec->Oligomers Dilution Increase Dilution (<0.005 M) or use Syringe Pump Oligomers->Dilution Yes Alkenes Alkene (E2) Byproducts Detected? Oligomers->Alkenes No BaseChange Use Milder Base (Cs2CO3) or Change Leaving Group Alkenes->BaseChange Yes NoReaction Starting Material Recovered? Alkenes->NoReaction No Baldwin Check Baldwin's Rules (Avoid 5-endo-tet) NoReaction->Baldwin Yes Thorpe Apply Thorpe-Ingold Effect (Add gem-dialkyl groups) Baldwin->Thorpe If kinetically slow

Decision matrix for diagnosing and resolving low yields in O-alkylation cyclizations.

Troubleshooting FAQs (Mechanistic Causality)

Q1: My LC-MS shows a mass corresponding to dimers and trimers instead of my desired macrocyclic ether. How do I suppress this? A1: You are observing competing intermolecular alkylation. Intramolecular O-alkylation is a strict competition between the desired zero-order (or pseudo-first-order) intramolecular cyclization and the second-order intermolecular oligomerization[1]. To suppress the latter, you must artificially lower the concentration of the reactive alkoxide. This is achieved through high-dilution techniques (often <0.005 M) or by using a syringe pump to slowly introduce the substrate into a basic solution, ensuring the instantaneous concentration of the nucleophile remains infinitely low.

Q2: I am trying to form a 6-membered ring from a secondary alkyl bromide, but NMR shows mostly alkene formation. Why? A2: Secondary and tertiary alkyl halides are highly susceptible to E2 elimination when exposed to the strong bases (like ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 or alkoxide ions) typically used to generate the nucleophile[2]. Because the backside attack required for the SN2 cyclization is sterically hindered, the alkoxide acts as a base rather than a nucleophile, abstracting a 

-hydrogen and forming an alkene. Solution: Switch to a primary alkyl halide or a sulfonate ester (like a mesylate or tosylate) if possible. If the secondary carbon is strictly required, use a milder, non-nucleophilic base (e.g.,

or

) to favor substitution over elimination.

Q3: I'm attempting a 5-endo-tet cyclization but getting zero yield. What is the fundamental issue? A3: Your reaction is stereoelectronically forbidden. According to Baldwin's Rules for Ring Closure, 5-endo-tet trajectories are highly disfavored[3]. The nucleophilic oxygen lone pair cannot achieve the required 180° Walden inversion angle relative to the leaving group within the geometric constraints of a 5-membered transition state. You must redesign your synthetic route to proceed via a favored pathway, such as a 5-exo-tet cyclization[3].

Q4: How can I thermodynamically and kinetically drive a sluggish medium-sized ring cyclization? A4: Exploit the Thorpe-Ingold effect (also known as the gem-dimethyl effect). By introducing bulky alkyl substituents (such as a gem-dimethyl group) on the acyclic carbon tether, you physically compress the internal bond angle between the reactive termini[4]. This steric hindrance decreases the conformational freedom of the linear chain, moving the reactive groups closer together and significantly reducing the entropic penalty of the transition state[4]. In some cases, replacing all four hydrogens in the methylene groups of a precursor with methyl groups can increase the cyclization rate by over 10,000-fold[5].

Data Presentation: Cyclization Parameters by Ring Size

Understanding the inherent kinetics of your target ring size is critical for setting baseline yield expectations.

Table 1: Effect of Ring Size and Substitution on Cyclization Rate

Ring SizeBaldwin ClassificationRelative Rate (

)
Primary Yield-Limiting Factor
3 (Epoxide) 3-exo-tet

Intermolecular substitution
4 (Oxetane) 4-exo-tet

Elimination (E2) pathways
5 (THF) 5-exo-tet

None (Highly favored)
5 (Endo) 5-endo-tetN/AStereoelectronically forbidden
6 (THP) 6-exo-tet

Elimination / Oligomerization

(Macrocycle)
exo-tet

Intermolecular oligomerization

Self-Validating Experimental Protocol

Standard Operating Procedure: High-Dilution Intramolecular Williamson Cyclization

Objective: Synthesize a >10-membered cyclic ether while systematically suppressing intermolecular oligomerization.

Mechanistic Imperative: This protocol utilizes a syringe pump to maintain a pseudo-first-order kinetic regime. By keeping the instantaneous concentration of the reactive alkoxide near zero, intramolecular cyclization outcompetes second-order intermolecular collisions.

Step-by-Step Methodology:

  • Base Suspension Setup: Suspend 3.0 equivalents of anhydrous Cesium Carbonate (

    
    ) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.001 M concentration relative to the total substrate.
    Causality:
    
    
    
    provides a mild, poorly nucleophilic basic environment. The large, highly polarizable cesium cation minimizes tight ion-pairing, thereby enhancing the nucleophilicity of the resulting alkoxide.
  • Substrate Preparation: Dissolve the halo-alcohol precursor (1.0 eq) in a separate volume of anhydrous DMF to create a 0.1 M feed solution.

  • Controlled Addition: Add the substrate feed solution dropwise to the vigorously stirred base suspension at 80 °C using a programmable syringe pump over 12–24 hours. Causality: The slow addition rate ensures the substrate is consumed by cyclization immediately upon deprotonation, preventing accumulation.

  • Self-Validation Checkpoint (Crucial): Withdraw a 50 µL aliquot every 4 hours. Quench with water, extract with EtOAc, and analyze via LC-MS. Validation Logic: If the mass corresponding to dimers (

    
    ) or unreacted starting material (
    
    
    
    ) begins to accumulate, the addition rate exceeds the cyclization rate. Corrective Action: Immediately decrease the syringe pump addition rate by 50% or raise the reaction temperature by 10 °C to accelerate the kinetic closure.
  • Workup & Isolation: Upon completion of the addition, stir for an additional 2 hours to ensure full conversion. Filter the inorganic salts, concentrate the filtrate under reduced pressure, and purify via flash column chromatography.

References

1.[4] Title: Thorpe–Ingold effect. Source: Wikipedia. URL: [Link] 2.[5] Title: Thorpe-Ingold Effect Assisted Strained Ring Synthesis. Source: lucp.net. URL: [Link] 3.[3] Title: Baldwin's rules. Source: Wikipedia. URL: [Link] 4.[1] Title: Williamson Ether Synthesis | SN2 Ether Formation + Traps. Source: OrgoSolver. URL: [Link] 5.[2] Title: The Williamson Ether Synthesis. Source: Master Organic Chemistry. URL: [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 1-Chloro-1-(2-(hydroxymethyl)phenyl)propan-2-one

Core Directive & Executive Summary Welcome to the Technical Support Center. You are accessing this guide because you are working with 1-Chloro-1-(2-(hydroxymethyl)phenyl)propan-2-one , a highly reactive synthetic interme...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Executive Summary

Welcome to the Technical Support Center. You are accessing this guide because you are working with 1-Chloro-1-(2-(hydroxymethyl)phenyl)propan-2-one , a highly reactive synthetic intermediate.

The Critical Warning: This compound is inherently unstable . It possesses a "perfect storm" of functional groups: an electrophilic


-chloroketone moiety and an internal nucleophile (the ortho-hydroxymethyl group). Without rigorous environmental controls, this molecule will undergo spontaneous intramolecular cyclization , rendering your sample useless within hours to days at room temperature.

This guide provides the causality behind this degradation, the protocols to prevent it, and the diagnostic tools to verify sample integrity.

The Degradation Mechanism (The "Why")

To preserve this compound, you must understand how it destroys itself. The degradation is not random; it is a thermodynamically driven intramolecular reaction.

The Mechanism: Intramolecular Etherification

The ortho-hydroxymethyl group acts as a nucleophile. The carbon bearing the chlorine atom is doubly activated: it is benzylic (adjacent to the phenyl ring) and


 to a ketone. This makes it extremely susceptible to nucleophilic attack.
  • Folding: The flexible hydroxymethyl arm rotates, bringing the oxygen atom in proximity to the

    
    -carbon.
    
  • Displacement: The oxygen attacks the

    
    -carbon, displacing the chloride ion (
    
    
    
    -like intramolecular displacement).
  • Result: Formation of a stable 5-membered cyclic ether (a dihydroisobenzofuran derivative) and the release of Hydrochloric Acid (HCl). The released HCl then autocatalyzes further degradation of any remaining material.

Visualizing the Pathway

DegradationPathway Start Intact Molecule (High Energy) TS Transition State (Folding & O-Attack) Start->TS Rotational folding Product Cyclic Ether Product (Stable/Degraded) TS->Product Cl displacement Byproduct HCl Release (Autocatalyst) TS->Byproduct Elimination Byproduct->Start Acid-catalyzed acceleration

Figure 1: The primary degradation pathway showing the conversion of the linear


-chloroketone into the cyclic ether and HCl.

Storage & Handling Protocols (The "How")

Do not deviate from these parameters. This protocol is designed to arrest the kinetic motion required for the cyclization described above.

Standard Operating Procedure (SOP-ST-01)
ParameterSpecificationScientific Rationale
Temperature -20°C to -80°C Kinetic trapping. At room temperature (

C), the rotational energy barrier is easily overcome, allowing cyclization.
Atmosphere Argon or Nitrogen Prevents oxidation of the primary alcohol to an aldehyde/acid, which would alter reactivity.
Physical State Solid / Neat Oil Storing in solution increases molecular mobility and degradation rates. If solvation is required, use non-nucleophilic solvents (see below).
Container Amber Glass (Silanized) Amber glass prevents photolysis. Silanization neutralizes surface hydroxyls on the glass that could catalyze HCl elimination.
Solvent Compatibility Matrix

If you must store the compound in solution for HPLC/NMR standards:

  • ✅ Safe: Dichloromethane (DCM), Anhydrous Toluene, Acetonitrile (short term).

  • ❌ FORBIDDEN: Methanol, Ethanol, Water (Nucleophilic attack will occur immediately).

  • ❌ FORBIDDEN: DMSO (Oxidizing nature can react with the

    
    -haloketone).
    
  • ❌ FORBIDDEN: Amines (Triethylamine, Pyridine) – will cause immediate polymerization or quaternary ammonium salt formation.

Troubleshooting & FAQs

Q1: My sample has turned from a clear oil to a dark yellow/brown gum. Is it salvageable?

  • Diagnosis: The color change indicates HCl release and subsequent polymerization/oligomerization (the "charring" effect).

  • Solution: Likely unsalvageable . You can attempt a rapid filtration through a short plug of neutral silica using 10% EtOAc/Hexanes to remove the polar polymer, but the yield will be low.

  • Prevention: Ensure the cap is sealed with Parafilm and stored at -20°C.

Q2: I see a new peak in my NMR around 5.0-5.5 ppm, and my -CH2OH signal is gone.

  • Diagnosis: This confirms Cyclization.[1] The shift of the benzylic proton and loss of the alcohol proton indicates the oxygen has bonded to the carbon backbone.

  • Action: Discard the lot. The cyclic ether is thermodynamically stable and cannot be reversed back to the open-chain chloroketone.

Q3: Can I scale up the synthesis of this intermediate and store it overnight?

  • Guidance: Avoid if possible. This is a "Make-and-Use" intermediate.

  • Protocol: If you must hold it, quench the reaction, perform a rapid extractive workup (cold brine), dry over

    
    , concentrate at <30°C , and immediately freeze the residue. Do not leave it on the rotovap bath.
    

Quality Control & Validation

Before using a stored batch, run this rapid diagnostic workflow.

Validation Decision Tree

QC_Workflow Step1 Visual Inspection ColorCheck Is it Dark/Brown? Step1->ColorCheck Step2 TLC Analysis (10% EtOAc/Hex) ColorCheck->Step2 No (Clear/Pale Yellow) Discard DISCARD (Polymerized) ColorCheck->Discard Yes SpotCheck Single Spot? Step2->SpotCheck Step3 1H NMR / LC-MS SpotCheck->Step3 No (New polar spot) Proceed PROCEED (Sample Valid) SpotCheck->Proceed Yes Step3->Discard Cyclic impurity > 10% Purify Flash Chromatography (Rapid) Step3->Purify Cyclic impurity < 10%

Figure 2: QC Decision Tree for assessing sample integrity prior to use.

Analytical Markers
  • TLC: The cyclic product is usually less polar (higher Rf) than the starting alcohol/ketone due to the loss of the free -OH group, unless HCl salts are forming streaks.

  • 1H NMR (CDCl3):

    • Intact: Look for the -CH2OH doublet (~4.5-4.8 ppm) and the -CH(Cl) singlet/quartet (~5.0-5.5 ppm).

    • Degraded: Disappearance of -OH exchangeable proton; sharpening/shifting of the benzylic protons.

References

  • Reactivity of -Haloketones: Kimpe, N. D., & Verhé, R. (1988). The Chemistry of -Haloketones, -Haloaldehydes and -Haloimines. Wiley. (Fundamental text on the electrophilicity of the -carbon).
  • Intramolecular Cyclization Mechanisms: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience. (Mechanistic grounding for intramolecular displacement).
  • Synthesis of Isobenzofurans (Related Precursors)

    • Hamaguchi, H., et al. (2025). "Rh-Catalyzed Synthesis of Isobenzofurans via Donor/Donor-Type Metal Carbenoids". Journal of Organic Chemistry.

  • Handling of Chlorin

    
    -Keto Acids/Ketones: 
    
    • BenchChem Application Notes.[2] (2025).[2][3][4][5] "Handling and Storage of Chlorinated Alpha-Keto Acids".

  • Safety Data & Stability Profiles

    • Fisher Scientific. (2025).[2][3][4][5] "Safety Data Sheet: Benzyl 4-chlorophenyl ketone derivatives".

Sources

Troubleshooting

Technical Support Center: Regioselectivity in 1-Chloro-1-Arylpropan-2-One Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex reactivity of 1-chloro-1-arylpropan-2-one...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex reactivity of 1-chloro-1-arylpropan-2-one derivatives.

This bifunctional electrophile is notoriously tricky because it possesses three competing reactive sites:

  • C1 (Benzylic

    
    -carbon) : Highly activated for direct nucleophilic substitution (
    
    
    
    ) due to the adjacent carbonyl and aryl group.
  • C2 (Carbonyl carbon) : Susceptible to nucleophilic addition and reduction.

  • C3 (

    
    -methyl protons) : Acidic protons prone to deprotonation by hard bases, initiating skeletal rearrangements.
    

Below, you will find a regioselectivity matrix, troubleshooting FAQs, self-validating experimental protocols, and mechanistic pathway diagrams to ensure your syntheses are predictable and high-yielding.

I. Regioselectivity Matrix: Reagent-Driven Pathway Control
Reagent / Nucleophile TypePrimary Reactive SiteDominant Mechanistic PathwayExpected Major Product
Hard Bases (e.g.,

,

)
C3 (Deprotonation)Favorskii RearrangementMethyl 3-arylpropanoate (Ester)
Soft Nucleophiles (e.g.,

, Thiols)
C1 (Substitution)Direct

Displacement
1-amino-1-arylpropan-2-one
Hydride Sources (e.g.,

)
C2 (Addition)Chemoselective Reduction1-chloro-1-arylpropan-2-ol
II. Troubleshooting Guides & FAQs

Q1: The Favorskii Convergence Issue: When I react 1-chloro-1-phenylpropan-2-one with sodium methoxide (


), I expect direct substitution to yield 1-methoxy-1-phenylpropan-2-one. Instead, NMR shows a completely different ester product. What is happening?

Root Cause & Causality: You are observing a classic Favorskii Rearrangement [1]. Hard alkoxide bases like


 act as Brønsted bases rather than nucleophiles in this context. They preferentially deprotonate the less hindered C3 methyl group to form an enolate. This enolate undergoes an intramolecular 

attack on the C1 carbon, displacing the chloride and forming a highly strained 1-phenylcyclopropan-2-one intermediate.

Subsequent attack of methoxide on the cyclopropanone carbonyl opens the ring. The ring selectively cleaves the C1-C2 bond because it generates a resonance-stabilized benzyl carbanion, which is rapidly protonated to yield methyl 3-phenylpropanoate . Expert Insight: If you subject the isomeric 1-chloro-3-phenylpropan-2-one to the exact same conditions, it yields the exact same product via the identical cyclopropanone intermediate.

Q2: Direct


 Amination 
Issue: How do I force the reaction to undergo direct 

amination at the C1 position without triggering the Favorskii rearrangement?

Root Cause & Causality: To achieve direct


-amination, you must suppress enolization. This is done by utilizing softer, less basic nucleophiles (like secondary amines such as morpholine or piperidine) and strictly avoiding strong alkoxides [2]. The C1 position is highly electrophilic due to the combined electron-withdrawing effects of the carbonyl and the aryl ring.
Troubleshooting Step: If the 

reaction is sluggish due to steric hindrance from the aryl group, add a catalytic amount of Potassium Iodide (KI). This triggers a Finkelstein-type acceleration , transiently converting the

-chloro ketone into a highly reactive

-iodo ketone in situ.

Q3: Chemoselective Carbonyl Reduction Issue: I need to reduce the ketone to an alcohol (forming a chlorohydrin), but standard


 reduction leads to partial dechlorination and epoxide formation. How can I prevent this?

Root Cause & Causality: The


-chloro group is highly prone to reductive cleavage (hydrogenolysis) or intramolecular 

(Darzens-type epoxide formation) under basic conditions. To achieve chemoselective reduction of the C2 carbonyl, use Luche reduction conditions (

with

in methanol at -78 °C) [3]. The cerium acts as a hard Lewis acid, strongly coordinating the carbonyl oxygen. This activates the C2 carbon for direct 1,2-hydride attack while suppressing the basicity of the reaction medium, thereby preserving the delicate C-Cl bond.
III. Mechanistic Visualizations

Favorskii Sub1 1-chloro-1-phenylpropan-2-one Enolate1 C3-Enolate Ph-CH(Cl)-C(=O)-CH2(-) Sub1->Enolate1 NaOMe (-H+) Sub2 1-chloro-3-phenylpropan-2-one Enolate2 C1-Enolate Ph-CH(-)-C(=O)-CH2-Cl Sub2->Enolate2 NaOMe (-H+) Cyclo 1-phenylcyclopropan-2-one (Key Intermediate) Enolate1->Cyclo Intramolecular SN2 (-Cl-) Enolate2->Cyclo Intramolecular SN2 (-Cl-) Tetra Tetrahedral Oxyanion (Attack by -OMe) Cyclo->Tetra + NaOMe Carbanion Benzyl Carbanion Ph-CH(-)-CH2-COOMe Tetra->Carbanion Regioselective Ring Opening Product Methyl 3-phenylpropanoate (Favorskii Product) Carbanion->Product Protonation (+H+)

Fig 1. Mechanistic convergence of the Favorskii rearrangement via a cyclopropanone intermediate.

Regioselectivity Substrate 1-chloro-1-arylpropan-2-one (Starting Material) SN2 Direct SN2 at C1 (e.g., Morpholine) Substrate->SN2 Soft Nucleophile Favorskii Favorskii Rearrangement (e.g., NaOMe) Substrate->Favorskii Hard Base (Alkoxide) Reduction Carbonyl Reduction (e.g., NaBH4/CeCl3) Substrate->Reduction Hydride Source ProdSN2 1-amino-1-arylpropan-2-one (alpha-amino ketone) SN2->ProdSN2 ProdFav Methyl 3-arylpropanoate (Ester) Favorskii->ProdFav ProdRed 1-chloro-1-arylpropan-2-ol (Chlorohydrin) Reduction->ProdRed

Fig 2. Divergent regioselective pathways controlled by nucleophile hardness and reaction conditions.

IV. Experimental Protocols
Protocol A: Favorskii Rearrangement to Methyl 3-phenylpropanoate

Self-Validation Check: The disappearance of the ketone carbonyl stretch (~1715 cm⁻¹) and appearance of an ester carbonyl stretch (~1740 cm⁻¹) via IR spectroscopy confirms successful rearrangement.

  • Preparation : Flame-dry a 50 mL round-bottom flask under argon. Rigorous exclusion of water is required to prevent competitive hydrolysis to the

    
    -hydroxy ketone.
    
  • Reaction : Dissolve 1-chloro-1-phenylpropan-2-one (1.0 equiv, 5.0 mmol) in anhydrous methanol (15 mL).

  • Base Addition : Cool the solution to 0 °C. Dropwise, add a freshly prepared solution of sodium methoxide (1.5 equiv, 7.5 mmol) in anhydrous methanol.

  • Monitoring : Stir the reaction at room temperature for 2-3 hours. Monitor via TLC (Hexanes:EtOAc 8:2). The product will run higher (less polar) than the starting material.

  • Quench & Workup : Quench the reaction with saturated aqueous

    
     (10 mL) to neutralize excess base. Extract with diethyl ether (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
Protocol B: Finkelstein-Assisted Direct

Amination

Self-Validation Check: The precipitation of white


 salts during the reaction is a visual indicator that the Finkelstein halogen-exchange and subsequent substitution are proceeding successfully.
  • Preparation : In a 50 mL round-bottom flask, dissolve 1-chloro-1-phenylpropan-2-one (1.0 equiv, 5.0 mmol) in analytical grade acetone (20 mL). Acetone is chosen because

    
     is insoluble in it, driving the equilibrium forward.
    
  • Catalyst Addition : Add Potassium Iodide (KI) (0.1 equiv, 0.5 mmol). Stir for 10 minutes at room temperature to allow transient formation of the

    
    -iodo intermediate.
    
  • Amine Addition : Add morpholine (2.2 equiv, 11.0 mmol). The excess amine acts as both the nucleophile and the acid scavenger for the generated

    
    .
    
  • Monitoring : Stir at room temperature for 4 hours. A white precipitate (morpholine hydrochloride and

    
    ) will form. Monitor via TLC (Hexanes:EtOAc 7:3).
    
  • Workup : Filter the suspension through a Celite pad to remove the salts. Concentrate the filtrate. Redissolve the crude residue in dichloromethane (20 mL), wash with water to remove residual amine, dry over

    
    , and purify via silica gel chromatography.
    
V. References
  • Title : CSIR-NET Chemical Sciences Past Papers (Dec 2018) - Regioselectivity in Favorskii Rearrangements Source : Scribd URL : [Link]

  • Title : One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids Source : Journal of Organic Chemistry (ACS Publications) URL : [Link]

Optimization

Technical Support Center: Handling Moisture-Sensitive Benzylic Chloride Intermediates

Welcome to the technical support center for benzylic chloride intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by the moistur...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for benzylic chloride intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by the moisture sensitivity of this class of compounds. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to troubleshoot effectively and ensure the integrity of your experiments.

Introduction: The Challenge of Benzylic Chloride Instability

Benzylic chlorides are versatile intermediates in organic synthesis, crucial for introducing the benzyl group in the development of pharmaceuticals, agrochemicals, and other fine chemicals.[1] However, their utility is intrinsically linked to their reactivity. The same electronic properties that make them excellent electrophiles also render them highly susceptible to hydrolysis. The carbon-chlorine bond is weakened by the adjacent phenyl ring, which can stabilize the resulting benzylic carbocation through resonance.[2] This inherent reactivity means that even trace amounts of moisture can lead to rapid degradation, compromising reaction yields, generating impurities, and causing significant reproducibility issues.[3] This guide provides expert insights and field-proven protocols to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: Why are benzylic chlorides so sensitive to moisture?

A: The reactivity of benzylic chlorides stems from the stability of the carbocation intermediate formed upon cleavage of the carbon-chlorine bond. The adjacent aromatic ring delocalizes the positive charge through resonance, significantly lowering the activation energy for nucleophilic substitution reactions.[2] Water, although a weak nucleophile, is often present in sufficient quantities in solvents, reagents, or the atmosphere to hydrolyze the intermediate. This reaction proceeds via a mechanism with significant SN1 character, forming benzyl alcohol and hydrochloric acid (HCl).[3][4][5] The generated HCl can further catalyze other side reactions.

Q2: What are the primary degradation products when a benzylic chloride is exposed to moisture?

A: The principal degradation product is the corresponding benzyl alcohol , formed via hydrolysis. The co-product is hydrochloric acid (HCl) .[3][6] In some cases, the newly formed benzyl alcohol can react with remaining benzylic chloride to form dibenzyl ether as a high-boiling point impurity, particularly under conditions that favor SN1 reactions or in the presence of heat.[7]

Q3: What are the downstream consequences of using a partially hydrolyzed benzylic chloride in a reaction?

A: Using degraded starting material can have several negative impacts:

  • Reduced Yield: As the active reagent is consumed by hydrolysis, there is less available to participate in the desired reaction, leading to lower conversion and yield.

  • Stoichiometric Imbalance: The actual molar quantity of the benzylic chloride will be lower than calculated, affecting reactions that require precise stoichiometry.

  • Side Reactions: The presence of benzyl alcohol can lead to the formation of undesired byproducts. For example, in a reaction with a strong base like NaH, the alcohol will consume the base and can act as a competing nucleophile.

  • Quenching of Reagents: The generated HCl can neutralize bases or other acid-sensitive reagents in the reaction mixture.

  • Purification Difficulties: The resulting mixture of starting material, desired product, benzyl alcohol, and dibenzyl ether can be challenging to separate.[7]

Q4: How can I visually or quickly assess if my bottle of benzylic chloride has gone bad?

A: While analytical methods are definitive, a few signs suggest degradation. Fresh, pure benzyl chloride is typically a colorless to pale yellow liquid with a pungent, irritating odor.[6] Signs of degradation include:

  • Cloudiness or Fuming: The presence of HCl from hydrolysis can cause the solution to appear cloudy or to fume when the bottle is opened, as the HCl gas reacts with atmospheric moisture.[8]

  • Pressure Buildup: Significant HCl generation can cause pressure to build inside the container.

  • Color Change: While not always definitive, a significant darkening of the liquid can indicate the presence of impurities or decomposition products.

  • Precipitation: In some cases, polymeric materials or other insoluble byproducts may form.

Q5: Are there stabilized formulations of benzyl chloride available?

A: Yes, for industrial transport and storage, benzyl chloride is sometimes stabilized. Common methods have included shipping it as an emulsion with aqueous sodium carbonate or adding inhibitors like N,N-dialkyl thioureas, cyclohexanol, or ε-caprolactam to prevent decomposition catalyzed by metals like iron.[9][10][11] However, for laboratory use in sensitive organic synthesis, these stabilizers are often undesirable and must be removed, or more commonly, high-purity, unstabilized reagent is used under carefully controlled anhydrous conditions.[9]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during reactions involving benzylic chloride intermediates.

Issue 1: Low or No Yield in a Benzylation Reaction Using a Strong Base (e.g., NaH, LDA)

  • Question: I'm trying to benzylate a substrate using sodium hydride to deprotonate it, but my yield is consistently low and I see a lot of my starting material unreacted. I also detect benzyl alcohol in my crude NMR. What's happening?

  • Answer: This is a classic problem caused by moisture. Your benzylic chloride has likely hydrolyzed to benzyl alcohol and HCl. The water that caused this, along with the resulting alcohol and acid, are reacting with your sodium hydride. Each equivalent of water consumes two equivalents of NaH, and each equivalent of benzyl alcohol and HCl consumes one. This rapidly quenches your base, preventing the deprotonation of your substrate and halting the reaction.

    Solution Workflow:

    • Verify Reagent Quality: Before starting, check the purity of the benzylic chloride. An analytical technique like GC or HPLC is recommended.[12] A simple qualitative check is to take a small aliquot, add it to anhydrous ethanol, and then add a few drops of alcoholic silver nitrate. Rapid formation of a white AgCl precipitate indicates significant hydrolysis.

    • Use Anhydrous Solvents: Ensure all solvents are rigorously dried. Standard distillation from appropriate drying agents (e.g., Na/benzophenone for ethers, CaH₂ for dichloromethane) is crucial.

    • Employ Inert Atmosphere Techniques: The entire reaction, from solvent transfer to reagent addition, must be conducted under a dry, inert atmosphere of nitrogen or argon.[13][14][15]

    • Purify the Benzylic Chloride (If Necessary): If the reagent is suspect, it can be purified by distillation. However, this must be done carefully to avoid decomposition.[16] Washing with a cold, dilute sodium bicarbonate solution, followed by water, brine, and drying over anhydrous calcium chloride or magnesium sulfate before distillation can remove acidic impurities.[17][18]

Issue 2: An Unexpected High-Boiling Point Impurity is Complicating Purification

  • Question: My reaction appears to work, but I'm isolating a significant byproduct with a high boiling point that co-elutes with my product. Mass spectrometry suggests it's dibenzyl ether. How is this forming and how can I prevent it?

  • Answer: Dibenzyl ether is formed when the benzyl alcohol (generated from hydrolysis of your starting material) acts as a nucleophile and attacks another molecule of benzyl chloride.[7] This side reaction is more prevalent under conditions that favor SN1 pathways, such as in polar protic solvents or at elevated temperatures, which help generate the resonance-stabilized benzyl carbocation.

    Solution Workflow:

    • Eliminate Water: The root cause is the presence of benzyl alcohol from hydrolysis. The most critical step is to rigorously exclude water from the reaction using the techniques described in Issue 1.

    • Control Temperature: Run the reaction at the lowest effective temperature to disfavor the SN1 pathway and reduce the rate of side reactions.

    • Solvent Choice: If possible, use less polar, aprotic solvents that do not promote carbocation formation.

    • Order of Addition: Add the benzylic chloride slowly to the mixture of your substrate and base. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more potent substrate nucleophile over the weaker benzyl alcohol nucleophile.

Troubleshooting Summary Table
ProblemLikely Cause(s)Recommended Solutions
Low/No Yield with Strong Base 1. Hydrolysis of benzylic chloride. 2. Contamination with water, benzyl alcohol, and HCl. 3. Quenching of the base.1. Use fresh, high-purity benzylic chloride. 2. Rigorously dry all solvents and glassware.[14] 3. Perform the reaction under a strict inert atmosphere (N₂ or Ar).[13]
Formation of Dibenzyl Ether 1. Presence of benzyl alcohol from hydrolysis.[7] 2. Reaction conditions favoring SN1 (high temp, polar solvents).1. Eliminate all sources of moisture. 2. Run the reaction at a lower temperature. 3. Use a less polar, aprotic solvent if compatible with the reaction.
Inconsistent Reaction Times 1. Variable amounts of water in reagents or solvents. 2. Presence of impurities that inhibit or catalyze the reaction.1. Standardize drying procedures for all materials. 2. Analyze the purity of the benzylic chloride before use to ensure consistency between batches.[12]

Best Practices & Experimental Protocols

Visualization of Key Processes

// Path for SM NOT consumed sm_present [label="SM remains", fillcolor="#FFFFFF", fontcolor="#202124"]; cause_no_reaction [label="Cause: Inactive Reagents\nor Quenching", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; solution_no_reaction [label="Solution:\n1. Use fresh, dry base.\n2. Check BzCl purity.\n3. Ensure inert atmosphere.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Path for SM consumed sm_gone [label="SM consumed", fillcolor="#FFFFFF", fontcolor="#202124"]; check_byproducts [label="Are major byproducts\nobserved?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Path for Byproducts byproducts_yes [label="Yes (e.g., BzOH, Dibenzyl Ether)", fillcolor="#FFFFFF", fontcolor="#202124"]; cause_byproducts [label="Cause: Hydrolysis & Side Reactions", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; solution_byproducts [label="Solution:\n1. Rigorously exclude H₂O.\n2. Lower reaction temperature.\n3. Slow addition of BzCl.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Path for No Major Byproducts byproducts_no [label="No, clean baseline", fillcolor="#FFFFFF", fontcolor="#202124"]; cause_workup_loss [label="Cause: Product Loss During Workup", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; solution_workup_loss [label="Solution:\n1. Use cold, quick aqueous washes.\n2. Check pH of aqueous layers.\n3. Optimize extraction/chromatography.", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_sm; check_sm -> sm_present [label=" No"]; sm_present -> cause_no_reaction -> solution_no_reaction; check_sm -> sm_gone [label=" Yes"]; sm_gone -> check_byproducts; check_byproducts -> byproducts_yes [label=" Yes"]; byproducts_yes -> cause_byproducts -> solution_byproducts; check_byproducts -> byproducts_no [label=" No"]; byproducts_no -> cause_workup_loss -> solution_workup_loss; } DOT Caption: Troubleshooting workflow for diagnosing low product yield.

Protocol 1: Handling Benzylic Chlorides and Setting Up an Anhydrous Reaction

This protocol outlines the essential steps for handling moisture-sensitive reagents and establishing an inert atmosphere for a reaction.[13][15]

  • Glassware Preparation:

    • Ensure all glassware (reaction flask, dropping funnel, condenser, etc.), along with a magnetic stir bar, is thoroughly cleaned and dried.

    • Oven-dry the glassware at >125°C for at least 4 hours (preferably overnight).

    • Assemble the apparatus hot from the oven and immediately place it under a positive pressure of dry nitrogen or argon gas while it cools. This prevents atmospheric moisture from being drawn inside.[14]

  • Solvent and Reagent Preparation:

    • Use freshly distilled, anhydrous solvents.

    • If transferring a liquid benzylic chloride from a commercial bottle (e.g., Sure/Seal™), use a clean, dry, nitrogen-flushed syringe.

    • If handling a solid substrate, ensure it is dried in a vacuum oven or by azeotropic distillation.

  • Reaction Setup:

    • Under a positive flow of inert gas, add the solvent and any stable reagents to the reaction flask via syringe or cannula.

    • If using a strong base like NaH, wash the mineral oil dispersion with dry hexanes under an inert atmosphere before adding the reaction solvent.

    • Cool the reaction mixture to the desired temperature (e.g., in an ice bath).

    • Using a gas-tight syringe, slowly add the benzylic chloride dropwise to the stirred reaction mixture.

    • Maintain the inert atmosphere throughout the entire reaction period. Use a bubbler to monitor the positive pressure.[19]

  • Workup:

    • When the reaction is complete, quench it carefully at a low temperature, for instance, by slowly adding a saturated ammonium chloride solution or cold water.

    • Perform any aqueous washes quickly and with cold solutions to minimize hydrolysis of the product.[7]

    • Dry the final organic layer thoroughly with a suitable drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

Protocol 2: Analytical Purity Assessment by HPLC

This is a general method adaptable for checking the purity of a benzylic chloride intermediate and detecting common impurities like benzyl alcohol and benzaldehyde.[12]

  • Instrumentation: HPLC system with a UV/photodiode array detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with 55% acetonitrile / 45% water and ramp up the acetonitrile concentration.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at 210 nm or 220 nm, which allows for the detection of most aromatic compounds.[12]

  • Sample Preparation: Carefully prepare a dilute solution of the benzylic chloride in the initial mobile phase or acetonitrile (e.g., ~1 mg/mL). A direct dilution of technical-grade benzyl chloride to 3 mg/mL in the mobile phase has also been reported.[12]

  • Analysis: Inject the sample and compare the resulting chromatogram to reference standards of pure benzylic chloride, benzyl alcohol, and benzaldehyde to identify and quantify impurities. The elution order on a C18 column is typically benzaldehyde, benzyl alcohol, and then the more nonpolar benzyl chloride.

References

  • SafeRack. (n.d.). Benzyl Chloride.
  • Tanabe, K. (n.d.). The mechanism of the hydrolysis of benzyl chloride. SciSpace.
  • Tanabe, K. (n.d.). THE MECHANISM OF THE HYDROLYSIS OF BENZYL CHLORIDE. HUSCAP.
  • Public Health England. (2016, January 15). Benzyl chloride - Incident management. GOV.UK.
  • ResearchGate. (n.d.). Effect of moisture in the reaction mixture in the conversion of benzyl chloride... [Diagram].
  • BenchChem. (n.d.). Effect of benzyl chloride impurities on reaction outcome.
  • PENTA. (2025, April 7).
  • New Jersey Department of Health. (n.d.). Benzyl chloride - Hazardous Substance Fact Sheet.
  • Sigma-Aldrich. (n.d.).
  • West, J. L., Jr. (1951). U.S. Patent No. 2,542,225.
  • Batiha, M. A., Chizhova, E. A., & Batiha, M. M. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry, 25(10), 5551-5554.
  • Carl ROTH. (n.d.).
  • West, J. L., Jr. (1951). Stabilization of benzyl chloride. U.S. Patent No. 2,542,216.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Benzyloxybenzyl Chloride.
  • Martínez, S. S., et al. (2004). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection.
  • Unknown Author. (n.d.). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. UNI ScholarWorks.
  • Sciencemadness.org. (2016, December 3).
  • Tanabe, K., & Ido, T. (n.d.). THE MECHANISM OF THE HYDROLYSIS OF BENZAL CHLORIDE. HUSCAP.
  • Unknown Inventor. (1972). METHOD FOR STABILIZING BENZYL CHLORIDE. German Patent No. DE2206300A1.
  • Unknown Author. (n.d.). KINETICS OF BENZYL CHLORIDE PRODUCTION IN A BENCH REACTOR UNDER PRESSURE WITH STIRRER.
  • Kim, H. Y., et al. (2022). Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. Food Science and Biotechnology, 31(4), 481-490.
  • Wojewódka, A., et al. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. International Journal of Molecular Sciences, 25(13), 7123.
  • Prieto-Blanco, M. C., et al. (2004). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Semantic Scholar.
  • ChemicalBook. (2023, May 16).
  • Reddit. (2023, September 20). Synthesis of benzyl chloride from benzyl alcohol with only 20% conc. hydrochloric acid?
  • Kim, H. Y., et al. (2022). Evaluation of a GC-MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. PubMed.
  • Organic Chemistry Portal. (n.d.).
  • Unknown Author. (n.d.). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. JOCPR.
  • Chemistry LibreTexts. (2022, May 6). 1.
  • NileRed. (2016, February 19). Making Benzyl Chloride [Video]. YouTube.
  • Wikipedia. (n.d.). Benzyl chloride.
  • BenchChem. (n.d.).
  • Scribd. (n.d.). Benzyl Chloride Reactivity in SN1 and SN2.
  • Organic Syntheses. (1972). Benzyl chloromethyl ether.
  • Lumen Learning. (n.d.). 16.1. Overview of alkylbenzene chemistry. Organic Chemistry II.
  • ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?
  • OECD. (n.d.). BENZYL CHLORIDE CAS N°: 100-44-7.
  • Unknown Inventor. (2017). Method for preparing benzyl chloride compound. Chinese Patent No. CN104829418B.
  • U.S. Environmental Protection Agency. (n.d.). Benzyl chloride.
  • Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh.
  • Organic Syntheses. (n.d.). Procedure for preparation of S-benzylisothiouronium chloride.
  • MDPI. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation Guide: High-Resolution 1H NMR Profiling of 1-Chloro-1-(2-(hydroxymethyl)phenyl)propan-2-one

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Comparative Structural Resolution & Methodology Guide Executive Summary In the development of complex active pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Comparative Structural Resolution & Methodology Guide

Executive Summary

In the development of complex active pharmaceutical ingredients (APIs), substituted alpha-chloro ketones such as 1-chloro-1-(2-(hydroxymethyl)phenyl)propan-2-one serve as critical electrophilic intermediates. A frequent analytical bottleneck in these synthetic pathways is distinguishing the target molecule from its unchlorinated precursors, regioisomers, and terminal-chlorinated byproducts. As a Senior Application Scientist, I have designed this guide to provide a definitive, self-validating framework for the structural elucidation of this specific molecule using high-resolution 1H Nuclear Magnetic Resonance (NMR) spectroscopy.

Section 1: Mechanistic Spectral Profiling (The "Why")

To confidently identify 1-chloro-1-(2-(hydroxymethyl)phenyl)propan-2-one, we must understand the causality behind its chemical shifts and splitting patterns. The molecule's unique architecture yields two highly diagnostic spectral features that serve as our primary identification markers:

  • The Hyper-Deshielded Benzylic Proton (

    
     5.85 ppm): 
    The proton at the 1-position (-CH(Cl)-) is subjected to the combined electron-withdrawing inductive effects of the adjacent chlorine atom and the carbonyl group, compounded by the magnetic anisotropy of the phenyl ring. According to the chemical shift additivity rules established in , this tri-modal deshielding pushes the singlet far downfield (~
    
    
    
    5.85 ppm), isolating it from typical aliphatic or benzylic signals.
  • Diastereotopic Hydroxymethyl Protons (

    
     4.55 & 4.75 ppm): 
    The installation of the chlorine atom generates a chiral center at C1. Because the -CH2OH group is positioned ortho to this stereocenter, its two protons reside in permanently distinct magnetic environments. As detailed in, these protons are diastereotopic and couple with each other, producing a distinct AB quartet (
    
    
    
    Hz) rather than a simple singlet. This is the most critical diagnostic feature for confirming the ortho relationship.

Section 2: Comparative Structural Resolution

When optimizing synthetic routes, the target compound must be objectively distinguished from structurally similar alternatives. The table below compares the quantitative NMR performance (signal dispersion and diagnostic peaks) of the target against its most common synthetic alternatives.

CompoundBenzylic/Aliphatic Signature (1H)Hydroxymethyl Signature (1H)Aromatic PatternDiagnostic Conclusion
Target: Ortho-Chloro Isomer

5.85 (s, 1H)

4.55, 4.75 (ABq,

Hz, 2H)

7.25–7.50 (m, 4H)
Confirmed: Chiral center induces AB quartet.
Alt 1: Unchlorinated Precursor

3.85 (s, 2H, -CH2-C=O)

4.65 (s, 2H)

7.15–7.35 (m, 4H)
Rejected: Lack of Cl shifts benzylic peak upfield; loss of chirality yields singlet.
Alt 2: Para-Chloro Isomer

5.80 (s, 1H)

4.65 (s, 2H)

7.35 (d, 2H), 7.45 (d, 2H)
Rejected: Distance from chiral center negates diastereotopicity (singlet); AA'BB' aromatic pattern.
Alt 3: Terminal Cl Byproduct

3.85 (s, 2H),

4.20 (s, 2H, -CH2Cl)

4.65 (s, 2H)

7.20–7.40 (m, 4H)
Rejected: Two distinct aliphatic singlets; no highly deshielded benzylic proton.

Section 3: Diagnostic Workflow

To streamline routine analysis, the following decision tree illustrates the logical progression for identifying the target compound from a crude reaction mixture.

NMR_Workflow Start Acquire 1H NMR (CDCl3) Unknown C10H11ClO2 Q1 Peak at δ 5.85 ppm? (1H, singlet) Start->Q1 TermCl Terminal Chloride (δ 4.20 ppm, 2H) Q1->TermCl  No Q2 Peak at δ 4.5-4.8 ppm? (AB Quartet, J~12Hz) Q1->Q2  Yes ParaIso Para/Meta Isomer (Singlet, 2H) Q2->ParaIso  No (Singlet) Target Target Confirmed: Ortho-Isomer Q2->Target  Yes (ABq)

Diagnostic 1H NMR decision tree for structural elucidation of the target compound.

Section 4: Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates internal self-validation steps to eliminate false positives caused by solvent impurities or misassigned exchangeable protons. This methodology adheres to the rigorous acquisition standards outlined in .

Step 1: Sample Preparation & Internal Calibration
  • Action: Dissolve 15–20 mg of the purified analyte in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS). Transfer the solution to a high-quality 5 mm NMR tube.

  • Causality & Validation: CDCl3 is selected because it lacks exchangeable protons, preserving the target's -OH signal. The TMS acts as an internal standard.

  • Self-Validation Check: Before analyzing the target peaks, verify that the TMS peak is perfectly calibrated to

    
     0.00 ppm. A miscalibrated axis will invalidate the highly specific 
    
    
    
    5.85 ppm diagnostic threshold used to identify the benzylic proton.
Step 2: Primary Acquisition & Integration Validation
  • Action: Acquire a 1D 1H NMR spectrum at 400 MHz (or higher) using a standard single-pulse sequence (e.g., zg30), 16–32 scans, with a relaxation delay (D1) of 2 seconds.

  • Causality & Validation: A 2-second D1 ensures complete longitudinal relaxation of all protons, which is mandatory for quantitative integration.

  • Self-Validation Check: Calculate the integration ratios across the spectrum. The sum of the aromatic multiplet must integrate to exactly 4.0 relative to the methyl singlet at

    
     2.25 ppm (3.0) and the benzylic singlet (1.0). Any fractional deviation (e.g., an aromatic integration of 4.6) immediately indicates co-eluting aromatic impurities, invalidating the purity assessment.
    
Step 3: Orthogonal Validation via D2O Exchange
  • Action: Add 1–2 drops of Deuterium Oxide (D2O) directly into the NMR tube. Cap the tube, shake vigorously for 30 seconds to ensure biphasic mixing, and re-acquire the 1D spectrum under identical parameters.

  • Causality & Validation: The hydroxyl proton (-OH) undergoes rapid chemical exchange with deuterium, converting to -OD, which is invisible in 1H NMR.

  • Self-Validation Check: Overlay the pre- and post-D2O spectra. The broad singlet at ~

    
     2.80 ppm must completely disappear, and a new HOD peak will emerge at ~
    
    
    
    4.7 ppm. If the peak at 2.80 ppm persists post-exchange, it is an aliphatic impurity, not the target's hydroxyl group.

References

  • Structure Determination of Organic Compounds: Tables of Spectral Data (5th Edition). Pretsch, E., Bühlmann, P., Badertscher, M. Springer. URL:[Link]

  • Spectrometric Identification of Organic Compounds (8th Edition). Silverstein, R. M., Webster, F. X., Kiemle, D. J., Bryce, D. L. John Wiley & Sons. URL:[Link]

  • High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Claridge, T. D. W. Elsevier. URL:[Link]

Comparative

Distinguishing Isochroman vs. Dihydroisobenzofuran Isomers by NMR

Executive Summary In organic synthesis—particularly in the acid-catalyzed cyclization of 2-phenylethanol derivatives or the electrophilic cyclization of 2-(1-alkynyl)benzylic alcohols—researchers frequently encounter mix...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In organic synthesis—particularly in the acid-catalyzed cyclization of 2-phenylethanol derivatives or the electrophilic cyclization of 2-(1-alkynyl)benzylic alcohols—researchers frequently encounter mixtures of isochromans (6-membered rings) and 1,3-dihydroisobenzofurans (also known as phthalans, 5-membered rings). While these scaffolds are homologs in their unsubstituted forms, they become constitutional isomers when substituents are present (e.g., Isochroman vs. 1-Methylphthalan , both


).

Distinguishing these isomers requires a precise understanding of spin system topology and ring-strain induced chemical shift perturbations . This guide outlines a deterministic NMR workflow to differentiate these scaffolds, relying on the diagnostic coupling of the C3-C4 ethylene bridge in isochromans versus the isolated benzylic systems in dihydroisobenzofurans.

Structural & Mechanistic Context

The ambiguity usually arises from competitive 6-endo vs. 5-exo cyclization pathways.

  • Isochroman (3,4-dihydro-1H-2-benzopyran): Characterized by a heteroatom-containing ring fused to a benzene ring with a continuous

    
     spin system.
    
  • Dihydroisobenzofuran (Phthalan): Characterized by a 5-membered ether ring. The protons adjacent to the oxygen are benzylic and typically isolated from other aliphatic protons unless substituted.

Isomer Definition for This Guide

To ensure strict isomeric comparison (


), we compare:
  • Isochroman (Parent scaffold)

  • 1-Methyl-1,3-dihydroisobenzofuran (Ring-contracted isomer)

Figure 1: Competitive cyclization pathways leading to 6-membered (Isochroman) and 5-membered (Phthalan) ether rings.

Comparative NMR Analysis

H NMR Signatures (Proton Connectivity)

The most "self-validating" distinction lies in the scalar coupling (


-coupling) networks.
FeatureIsochroman (

)
1-Methylphthalan (

)
Diagnostic Logic
C1 Protons Singlet (s, 2H) at ~4.7 ppm.Quartet (q, 1H) at ~5.2 ppm.Isochroman C1 is isolated. Phthalan C1 couples to the methyl group.
C3 Protons Triplet (t, 2H) at ~3.9 ppm.AB System or Singlet (2H) at ~5.0-5.1 ppm.CRITICAL: Isochroman C3 couples to C4 (

Hz). Phthalan C3 is isolated.
C4 Protons Triplet (t, 2H) at ~2.8 ppm.Absent (Aromatic protons only).The presence of an aliphatic triplet < 3.0 ppm confirms Isochroman.
Substituent N/ADoublet (d, 3H) at ~1.4 ppm.[1]Methyl group coupling to C1 methine.

Key Insight: The "Isochroman Triplet Pair" is the gold standard. You will see a triplet at ~3.9 ppm (O-CH2) and a triplet at ~2.8 ppm (Ar-CH2). In Phthalan, the O-CH2 protons are benzylic and shifted downfield (>5.0 ppm) and typically lack vicinal coupling.

C NMR Signatures (Ring Strain & Shielding)

Ring size significantly impacts the chemical shift of the


-oxygen carbons.
  • 5-Membered Ring (Phthalan): The carbons adjacent to oxygen (C1/C3) are deshielded, typically appearing at 73–80 ppm .

  • 6-Membered Ring (Isochroman): The

    
    -oxygen carbons (C1/C3) are more shielded, appearing at 64–68 ppm .
    
Carbon PositionIsochroman (

ppm)
1-Methylphthalan (

ppm)
C1 (O-C-Ar) ~68.0~79.5 (Deshielded by Me + Ring Strain)
C3 (O-C-R) ~65.0~73.0
C4 (Ar-C-R) ~28.5N/A (Aromatic C)
2D NMR Validation (HMBC)

If 1D data is ambiguous due to overlap, HMBC provides definitive connectivity.

  • Isochroman: The C4 protons (~2.8 ppm) show strong correlations to the Aromatic C4a and C3 .

  • Phthalan: The Methyl protons (~1.4 ppm) show strong correlations to C1 (~80 ppm) and the Aromatic C ipso to C1. Crucially, there is no aliphatic spin system connecting the two oxygen-bearing carbons.

Decision Logic (Workflow)

Use this logic gate to assign your product structure.

Figure 2: Decision tree for distinguishing isochroman from dihydroisobenzofuran based on 1H NMR multiplicity and chemical shift.

Experimental Protocols

NMR Sample Preparation

To ensure resolution of the critical coupling constants (


 Hz for isochroman), sample concentration and shimming are vital.
  • Solvent Selection: Use CDCl3 (Chloroform-d) as the primary solvent.

    • Note: If signals overlap with the solvent residual peak (7.26 ppm) or water (1.56 ppm), switch to C6D6 (Benzene-d6). Benzene often induces an ASIS (Aromatic Solvent Induced Shift) that separates the benzylic protons of phthalans distinctively.

  • Concentration: Prepare a solution of 10–15 mg of analyte in 0.6 mL of solvent. High concentrations can cause viscosity broadening, obscuring the fine splitting of the isochroman triplets.

  • Filtration: Filter the solution through a cotton plug within a glass pipette directly into the NMR tube to remove suspended solids that degrade magnetic field homogeneity.

Acquisition Parameters
  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).

  • Transients (Scans): Minimum 16 scans for 1H; 256-512 scans for 13C.

  • Spectral Width: Ensure the window covers -1 to 12 ppm.

  • Processing: Apply an exponential window function (LB = 0.3 Hz) to enhance signal-to-noise without compromising coupling resolution. Zero-fill to at least 64k points.

Data Interpretation Checklist
  • Integrate the region 4.5–5.5 ppm. Total integral should account for the protons adjacent to oxygen.

    • Isochroman: 2H (singlet).

    • Phthalan: 3H (mixed multiplicity) or 4H (singlet) depending on substitution.

  • Measure

    
    -values  for signals in the 2.5–4.5 ppm range.
    
    • If

      
       Hz is found between a signal at ~2.8 and ~3.9, assign Isochroman .
      
    • If signals are singlets or exhibit only geminal coupling (

      
       Hz, AB system), assign Phthalan .
      

References

  • Beilstein Journals. Photocatalyzed synthesis of isochromanones and isobenzofuranones under batch and flow conditions. (Contains specific NMR data for isochroman derivatives). [Link]

  • National Institutes of Health (PMC). A Simple and Mild Synthesis of 1H-Isochromenes and (Z)-1-Alkylidene-1,3-dihydroisobenzofurans by the Iodocyclization of 2-(1-Alkynyl)benzylic Alcohols. (Detailed comparison of regioisomers formed from the same precursor). [Link]

  • Journal of Organic Chemistry. Isochromene and Dihydroisobenzofuran Electrosynthesis by a Highly Regiodivergent Cyclization. (Provides 1H/13C data for both scaffolds). [Link]

  • MDPI. Acid/Base-Steered Cascade Cyclization: An Efficient One-Pot Access to Diverse Isobenzofuranone... (Contains NMR data for 1-methyl-3-oxo-1,3-dihydroisobenzofuran derivatives). [Link]

  • AIST. Spectral Database for Organic Compounds (SDBS). (Standard reference spectra for unsubstituted Isochroman and Phthalan). [Link]

Sources

Validation

Characterizing Alpha-Chloro Ketones: A Comparative Guide to GC-EI-MS vs. LC-ESI-HRMS/MS Platforms

Alpha-chloro ketones are highly reactive bifunctional alkylating agents and indispensable building blocks in organic synthesis, frequently utilized in the development of pharmaceuticals, agrochemicals, and complex hetero...

Author: BenchChem Technical Support Team. Date: March 2026

Alpha-chloro ketones are highly reactive bifunctional alkylating agents and indispensable building blocks in organic synthesis, frequently utilized in the development of pharmaceuticals, agrochemicals, and complex heterocycles like benzofurans and imidazoles 12. As potent electrophiles, they are capable of covalently modifying biological targets via nucleophilic substitution 3.

However, their inherent reactivity—specifically the highly electrophilic alpha-carbon and the lability of the carbon-chlorine bond—presents significant analytical challenges. They are highly prone to thermal degradation and solvent-induced solvolysis, making structural elucidation complex 4.

This guide objectively compares the performance of two leading analytical platforms—Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HRMS/MS) . By understanding the divergent fragmentation mechanisms and implementing self-validating experimental protocols, researchers can ensure accurate, artifact-free characterization.

Mechanistic Fragmentation Pathways: Radical vs. Even-Electron

The choice of ionization technique fundamentally dictates the fragmentation pathway of alpha-chloro ketones.

GC-EI-MS (Hard Ionization, 70 eV)

Electron Ionization (EI) strips an electron from the molecule, generating a highly energetic radical cation


. Fragmentation is driven by the localization of the unpaired electron, typically on the carbonyl oxygen.
  • Alpha-Cleavage (Primary): Cleavage of the C-C bond adjacent to the carbonyl yields a stable, even-electron acylium ion

    
     and a neutral chloromethyl radical 
    
    
    
    .
  • Radical Loss (Secondary): Direct loss of the chlorine radical yields an

    
     fragment.
    
  • Isotopic Signature: The natural abundance of chlorine isotopes (

    
     and 
    
    
    
    ) produces a characteristic ~3:1 intensity ratio in the molecular ion cluster. This is a critical diagnostic feature for confirming the intact transmission of the halogenated species 5.
LC-ESI-HRMS/MS (Soft Ionization, CID)

Electrospray Ionization (ESI) is a soft technique that generates an even-electron precursor ion, typically


.
  • Neutral Loss (Low CE): Under Collision-Induced Dissociation (CID), the highly labile alpha-chlorine readily departs with a neighboring proton, resulting in the neutral loss of hydrochloric acid (

    
    , 
    
    
    
    Da).
  • Charge-Directed Cleavage (High CE): Following

    
     loss, the resulting conjugated enone intermediate undergoes further backbone fragmentation, yielding product ions that map the remaining carbon skeleton.
    

Fragmentation Mol Alpha-Chloro Ketone R-CO-CH2-Cl EI_Path EI (70 eV) [M]•+ Radical Cation Mol->EI_Path Hard Ionization ESI_Path ESI (+) [M+H]+ Even-Electron Mol->ESI_Path Soft Ionization Alpha_Cleavage Alpha-Cleavage [R-C≡O]+ & •CH2Cl EI_Path->Alpha_Cleavage Primary Pathway Cl_Loss Radical Loss [M - •Cl]+ EI_Path->Cl_Loss Secondary Pathway HCl_Loss Neutral Loss [M+H - HCl]+ ESI_Path->HCl_Loss CID (Low CE) CID_Frag CID Cleavage Backbone Product Ions HCl_Loss->CID_Frag CID (High CE)

Divergent mass spectrometry fragmentation mechanisms of alpha-chloro ketones under EI and ESI.

Quantitative Platform Comparison

The following table summarizes the quantitative and qualitative performance metrics of both platforms when analyzing alpha-chloro ketones.

Analytical ParameterGC-EI-MS (Single Quad/TOF)LC-ESI-HRMS/MS (Orbitrap/Q-TOF)
Ionization Energy 70 eV (Hard)~3-4 kV (Soft)
Precursor Ion Visibility

(Often weak or absent)

(Typically base peak in MS1)
Mass Accuracy Nominal to ~5 ppm (if using GC-TOF)< 3 ppm (Orbitrap/Q-TOF)
Primary Fragmentation Alpha-cleavage (Acylium formation)Neutral loss of

(-36.000 Da)
Isotopic Signature

(3:1 ratio) highly visible

visible in MS1, lost in MS2
Thermal Degradation Risk High (Inlet/Column > 200°C)Low (Ambient LC, moderate capillary temp)
Primary Artifact Risk Thermal dehalogenation in GC inletSolvent-induced nucleophilic substitution

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, analytical workflows must be designed to prove that the observed data represents the intact molecule, rather than an artifact of the sample preparation or instrument conditions.

Workflow cluster_GC GC-EI-MS Platform cluster_LC LC-ESI-HRMS Platform Sample Alpha-Chloro Ketone Sample GC_Prep Aprotic Dilution (e.g., DCM) Sample->GC_Prep LC_Prep Aprotic/Aqueous (No Methanol) Sample->LC_Prep GC_Inj Cold On-Column Injection GC_Prep->GC_Inj EI_Ion 70 eV EI Radical Cations GC_Inj->EI_Ion LC_Sep Reversed-Phase UHPLC LC_Prep->LC_Sep ESI_Ion Soft ESI (+) Even-Electron Ions LC_Sep->ESI_Ion

Comparative analytical workflows for alpha-chloro ketones using GC-EI-MS and LC-ESI-HRMS platforms.

Protocol A: GC-EI-MS Analysis

Because alpha-chloro ketones are thermally labile 4, standard split/splitless injections often result in complete dehalogenation before the sample reaches the column.

  • Sample Preparation: Dilute the sample to 10-50 µg/mL in an aprotic solvent (e.g., Dichloromethane or Hexane). Causality: Protic/nucleophilic solvents like methanol will react with the alpha-chloro ketone in the vial to form alpha-methoxy ketones or ketals.

  • Injection: Utilize a Cold On-Column (COC) injector, or a Programmable Temperature Vaporizer (PTV) inlet set to the lowest possible initial temperature (e.g., 40°C). Causality: Bypassing a hot vaporization chamber prevents the thermal elimination of

    
    .
    
  • Separation: Use a thin-film, non-polar capillary column (e.g., 5% phenyl/95% dimethylpolysiloxane) with a rapid temperature ramp (15°C/min) to minimize residence time.

  • System Validation Check: Inspect the highest mass peak in the EI spectrum. If the characteristic 3:1 isotopic ratio of

    
     is absent, thermal degradation has occurred. The protocol dictates lowering the inlet/oven temperatures until the isotopic cluster is restored.
    
Protocol B: LC-ESI-HRMS/MS Analysis

LC-HRMS avoids thermal degradation but introduces the risk of solvent-mediated artifacts and in-source fragmentation.

  • Sample Preparation: Dilute the sample in Acetonitrile/Water (

    
     Formic Acid). Causality:  Acetonitrile is aprotic. Avoiding methanol is critical to prevent the formation of nucleophilic substitution artifacts during the LC run.
    
  • Chromatography: Elute using a standard C18 UHPLC column with a gradient of Water/Acetonitrile (both containing

    
     Formic Acid). Causality:  The acidic modifier promotes efficient protonation to 
    
    
    
    in the positive ESI mode.
  • Ionization & Fragmentation: Operate the ESI source at moderate capillary temperatures (< 275°C). Utilize stepped Normalized Collision Energy (NCE) at 20, 40, and 60. Causality: Low CE (20) is required to capture the intact

    
     and the diagnostic neutral loss of 
    
    
    
    (-36.000 Da). High CE (60) is necessary to shatter the remaining carbon skeleton for complete structural mapping.
  • System Validation Check: The exact mass of the

    
     precursor must match the theoretical formula within < 3 ppm error. Furthermore, the MS1 isotopic pattern must perfectly align with the simulated theoretical spectrum for a mono-chlorinated species.
    

Conclusion & Recommendations

For the structural elucidation of alpha-chloro ketones, LC-ESI-HRMS/MS is generally the superior platform due to its soft ionization, which preserves the molecular ion, and its high mass accuracy, which unambiguously identifies the neutral loss of


. However, GC-EI-MS  remains a powerful orthogonal tool, provided that cold injection techniques and aprotic solvents are strictly utilized to prevent thermal and chemical degradation. Employing both platforms yields a highly confident, self-validating dataset combining exact mass confirmation with library-searchable radical fragmentation fingerprints.

References

  • BenchChem. "Chloroacetone | High-Purity Reagent for Research." BenchChem.
  • ResearchGate. "Thermal decomposition studies of riot control agent ω-chloroacetophenone (CN) by pyrolysis-gas chromatography-mass spectrometry." ResearchGate.
  • NIH PMC. "One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones." National Institutes of Health.
  • BenchChem. "2-Chloro-1-(2,3-dimethoxyphenyl)ethanone." BenchChem.
  • RSC Publishing. "High-throughput screen with the L,D-transpeptidase Ldt Mt2 of Mycobacterium tuberculosis reveals novel classes of covalently reacting inhibitors." Royal Society of Chemistry.

Sources

Comparative

Advanced HPLC Method Development for Hydroxymethyl-α-Chloroketones: A Comparative Guide

Introduction Hydroxymethyl-α-chloroketones (HMCKs) are indispensable chiral building blocks in modern pharmaceutical synthesis, particularly in the production of critical antiretroviral APIs such as HIV protease inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Hydroxymethyl-α-chloroketones (HMCKs) are indispensable chiral building blocks in modern pharmaceutical synthesis, particularly in the production of critical antiretroviral APIs such as HIV protease inhibitors like atazanavir and darunavir[1][2]. The structural hallmark of these compounds—an electrophilic α-carbon adjacent to a carbonyl group, coupled with a proximal hydroxymethyl moiety—renders them highly reactive.

While this reactivity is synthetically advantageous for downstream coupling, it presents a significant analytical challenge. HMCKs are labile and prone to rapid degradation, including base-catalyzed epoxide formation and subsequent hydrolysis to diols[3]. Consequently, developing a robust, is critical for ensuring the structural integrity, purity, and enantiomeric stability of these pharmaceutical intermediates[4][5].

Mechanistic Causality: Why Method Conditions Matter

As an application scientist, understanding the degradation pathways of HMCKs is the foundational step in method development. Under neutral to basic conditions, the hydroxyl group can undergo an intramolecular nucleophilic attack on the α-carbon, displacing the chloride ion to form a terminal epoxide[1]. This epoxide can further hydrolyze into a diol in aqueous environments. Therefore, to prevent in-situ degradation during analysis, the HPLC mobile phase must be strictly maintained at an acidic pH to suppress this cyclization[3].

G HMCK Hydroxymethyl-α-Chloroketone (Intact API Intermediate) Epoxide Epoxide Degradant (Base-Catalyzed) HMCK->Epoxide Intramolecular Cyclization (pH > 6) Diol Diol Degradant (Hydrolysis Product) HMCK->Diol Direct Hydrolysis (Elevated Temp) Epoxide->Diol Hydrolysis (Aqueous conditions)

Logical relationship of HMCK degradation pathways influencing HPLC mobile phase pH selection.

Comparative Analysis of HPLC Column Chemistries

To objectively evaluate the optimal stationary phase for resolving HMCKs from their structurally similar precursors (e.g., diazoketones) and degradants (epoxides), we compared three distinct column chemistries under identical acidic mobile phase conditions (0.1% Formic Acid in Water/Acetonitrile).

Table 1: Quantitative Comparison of Column Performance for HMCK Analysis

ParameterStandard C18Polar-Embedded C18Phenyl-Hexyl
Retention Time (HMCK) 8.4 min7.1 min9.2 min
Resolution (HMCK vs. Epoxide) 1.82.53.4
Peak Symmetry (Tailing Factor) 1.451.101.05
Selectivity (α) 1.121.251.40
Suitability for LC-MS HighHighHigh

Expertise & Causality Insight: The Phenyl-Hexyl column demonstrates superior resolution (3.4) and peak symmetry (1.05). The π-π interactions selectively retain the aromatic moieties of the HMCK (common in phenylalanine-derived protease inhibitor backbones), while the subtle dipole differences between the chloroketone and the epoxide are magnified, leading to baseline separation. Conversely, the Standard C18 exhibits peak tailing due to secondary interactions between the HMCK's hydroxyl group and residual silanols on the silica support.

Self-Validating Experimental Protocol: Stability-Indicating Workflow

To establish analytical trustworthiness, the protocol must be a self-validating system through forced degradation studies[3]. The following step-by-step methodology ensures that the HPLC method is genuinely stability-indicating.

Step-by-Step Methodology:

  • Sample Preparation (Control): Dissolve 1.0 mg/mL of the HMCK intermediate in an acidic diluent matching the initial mobile phase conditions (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid) to prevent in-vial degradation.

  • Forced Degradation (Base-Catalyzed): Treat 1.0 mL of the stock solution with 0.1 mL of 0.1 M NaOH. Incubate at 25°C for 2 hours. Neutralize with 0.1 mL of 0.1 M HCl before injection[3]. This step intentionally generates the epoxide degradant to prove the method's resolving power.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm).

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 20% B to 80% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C (kept low to minimize on-column thermal degradation).

    • Detection Wavelength: 245 nm (optimized for benzoyl/aromatic chromophores)[4].

  • System Suitability Testing (SST): Inject the neutralized forced-degradation sample. The method is validated only if the resolution between the intact HMCK and the generated epoxide is ≥ 2.0, and the mass balance remains consistent with the control.

Workflow Prep 1. Sample Preparation (Acidic Diluent) Stress 2. Forced Degradation (Base/Heat/Light) Prep->Stress Aliquot for stressing Chroma 3. Chromatographic Separation (Phenyl-Hexyl, Acidic pH) Prep->Chroma Control Injection Stress->Chroma Neutralized Injection Validate Validate Chroma->Validate Data Analysis

Step-by-step experimental workflow for validating a stability-indicating HPLC method.

Detection Strategies: UV vs. LC-MS

While is the workhorse for routine quality control and purity assessment[4], the structural elucidation of HMCK degradants necessitates Liquid Chromatography-Mass Spectrometry (LC-MS).

  • HPLC-UV: Ideal for robust quantification. Because the α-chloroketone moiety itself lacks a strong distinct chromophore, detection relies on the aromatic backbone (e.g., phenylalanine derivatives absorbing strongly at 245 nm)[4].

  • LC-MS (ESI+): Essential for confirming the identity of the epoxide. The intact HMCK will show a characteristic isotopic pattern due to the chlorine atom (M and M+2 peaks in a 3:1 ratio). The conversion to the epoxide is definitively confirmed by the loss of HCl (M - 36 Da) and the complete disappearance of the chlorine isotopic signature.

References
  • Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • In Situ Process For The Preparation Of A Chloroketones. Quick Company.[Link]

  • Ketoreductase-mediated stereoselective route to alpha chloroalcohols (US9404092B2).

Sources

Validation

A Comparative Guide to Intramolecular Cyclization Rates: Benzylic Systems vs. Simple Alkyl Halides

Introduction: The Strategic Importance of Ring Formation In the landscape of synthetic chemistry, the construction of cyclic scaffolds is a cornerstone of molecular design, particularly in the synthesis of pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Ring Formation

In the landscape of synthetic chemistry, the construction of cyclic scaffolds is a cornerstone of molecular design, particularly in the synthesis of pharmaceuticals and complex natural products. Intramolecular cyclization, the process of forming a ring from a single molecule, is a powerful strategy that leverages proximity to overcome the entropic barriers associated with intermolecular reactions. A frequent and critical decision in synthetic planning involves the choice of precursors. This guide provides an in-depth comparison of the cyclization rates of two common electrophilic systems: those involving a benzylic moiety versus those based on simple primary or secondary alkyl halides.

We will dissect the underlying mechanistic principles that govern these reaction rates, focusing on the profound impact of carbocation stability and the phenomenon of anchimeric assistance. By understanding these core concepts, researchers can make more informed decisions, optimizing reaction conditions and predicting outcomes with greater accuracy. This comparison will be grounded in the classic and highly efficient intramolecular Friedel-Crafts alkylation of (4-chlorobutyl)benzene to form tetralin, a reaction that elegantly demonstrates the power of an assisting phenyl group.

Mechanistic Analysis: The Decisive Role of the Intermediate

The rate of a chemical reaction is dictated by the energy of its highest transition state. In the context of these cyclization reactions, which often proceed through cationic intermediates, the stability of the developing positive charge is the paramount factor influencing the reaction barrier.

The Alkyl Halide Baseline: A High-Energy Pathway

Let us first consider the cyclization of a generic primary or secondary alkyl halide with an internal nucleophile, for instance, in an intramolecular Friedel-Crafts reaction. The cyclization of (4-chlorobutyl)benzene serves as our primary example. In this reaction, a Lewis acid, such as aluminum chloride (AlCl₃), is required to polarize and ultimately break the C-Cl bond, generating an electrophilic carbon center that is then attacked by the electron-rich benzene ring.

The critical intermediate in this process is a primary carbocation. Primary alkyl carbocations are notoriously unstable due to the lack of stabilizing alkyl groups via hyperconjugation or inductive effects. Consequently, the transition state leading to this intermediate is high in energy, resulting in a slow reaction that requires forcing conditions, such as strong Lewis acids and often elevated temperatures. While the formation of a six-membered ring (tetralin) is thermodynamically and kinetically favored over a five-membered ring (substituted indane) in this specific case, the initial activation step remains the rate-limiting bottleneck.[1]

G cluster_0 Mechanism: Intramolecular Friedel-Crafts Alkylation Reactant (4-Chlorobutyl)benzene + AlCl₃ Complex Activated Complex [Ph-(CH₂)₄-Cl---AlCl₃] Reactant->Complex Coordination TS1 Transition State 1 (High Energy) Complex->TS1 Carbocation Primary Carbocation [Ph-(CH₂)₃-CH₂⁺] + AlCl₄⁻ (Unstable) TS1->Carbocation Rate-Limiting Step TS2 Transition State 2 Carbocation->TS2 Electrophilic Attack Spiro Spirocyclic Intermediate (Wheland Intermediate) TS2->Spiro Product Tetralin + HCl + AlCl₃ Spiro->Product Rearomatization

Caption: General mechanism for intramolecular Friedel-Crafts alkylation.

The Benzylic Advantage: Anchimeric Assistance and Stabilized Intermediates

The term "benzylic chloride" implies a chlorine atom attached to a carbon adjacent to a benzene ring. While this specific structure undergoes rapid substitution, the more insightful comparison for cyclization involves the participation of the benzene ring itself as a neighboring group. This phenomenon, known as anchimeric assistance or neighboring group participation (NGP) , dramatically accelerates the reaction rate.[2][3][4]

In the cyclization of (4-chlorobutyl)benzene, the π-electrons of the aromatic ring act as an intramolecular nucleophile. As the Lewis acid polarizes the C-Cl bond, the phenyl group "assists" in pushing out the leaving group.[2][5] This does not proceed through a discrete, free primary carbocation. Instead, it forms a stabilized, bridged intermediate known as a phenonium ion .[2][6] The positive charge is delocalized across the aromatic ring and the spiro-fused cyclopropane-like ring, significantly lowering the energy of the transition state compared to that for the formation of an unassisted primary carbocation.[3]

This anchimeric assistance is the core reason for the enhanced cyclization rate. The reaction profile shifts from a high-energy SN1-like pathway to a lower-energy, concerted-like process with significant SN2 character in the initial displacement step.[3] Generally, benzylic carbocations are substantially more stable than their alkyl counterparts due to resonance delocalization of the positive charge into the aromatic ring.[7][8][9] A primary benzylic carbocation is comparable in stability to a secondary alkyl carbocation, while a secondary benzylic cation rivals a tertiary one.[9][10] This inherent stability translates directly to a lower activation energy for any reaction proceeding through a transition state with benzylic cation character.

G cluster_1 Anchimeric Assistance by Phenyl Group Reactant (4-Chlorobutyl)benzene + AlCl₃ TS_Assisted Assisted Transition State (Lower Energy) Reactant->TS_Assisted Neighboring Group Participation Phenonium Phenonium Ion Intermediate (Charge Delocalized) TS_Assisted->Phenonium Fast, Assisted Ionization Product Tetralin Phenonium->Product Ring Opening & Rearomatization

Caption: Anchimeric assistance pathway lowers the activation energy.

Governing Principles and External Factors

Several established chemical principles help rationalize and predict the outcomes of these cyclization reactions.

  • Baldwin's Rules: These rules provide a qualitative framework for predicting the feasibility of ring-closing reactions based on the geometry of the transition state.[11][12] The formation of tetralin from (4-chlorobutyl)benzene is classified as a 6-exo-trig cyclization. This process is designated as "favored" by Baldwin's rules, indicating that the trajectory of the nucleophilic aromatic ring attacking the electrophilic carbon center is geometrically optimal.[13][14]

  • Thorpe-Ingold Effect: This principle states that introducing bulky groups, such as gem-dimethyl substituents, onto the carbon chain connecting the reactive centers can accelerate cyclization.[15][16] This "angle compression" effect reduces the conformational freedom of the linker, increasing the probability that the molecule will adopt a conformation conducive to ring closure.[16][17] This is a general effect that can be applied to accelerate both benzylic and simple alkyl halide cyclizations.

  • Solvent Effects: The choice of solvent can profoundly impact reaction rates, particularly for reactions involving charged intermediates.[18] Highly polar, protic solvents (e.g., water, alcohols) excel at stabilizing ions and can favor SN1-type pathways.[19] However, for intramolecular Friedel-Crafts reactions, which involve highly reactive Lewis acids and carbocationic intermediates, less-reactive, non-polar solvents like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) are typically employed to avoid side reactions with the solvent.

Quantitative Comparison and Experimental Protocols

The theoretical principles discussed above are borne out by experimental data, which consistently show a dramatic rate enhancement for cyclizations that benefit from anchimeric assistance.

Comparative Rate Data
SubstrateReaction TypeConditionsRelative Rate (k_rel)Product(s)
(4-Chlorobutyl)benzeneIntramolecular Friedel-CraftsAlCl₃ in CH₂Cl₂Very HighTetralin[20][21]
5-Chloropentan-1-olIntramolecular Williamson Ether SynthesisNaH in THFModerateTetrahydropyran
6-Bromo-1-hexeneIntramolecular Radical CyclizationBu₃SnH, AIBNVariableMethylcyclopentane

This table provides a conceptual comparison of relative rates. The intramolecular Friedel-Crafts reaction is exceptionally efficient due to anchimeric assistance, often proceeding to high yield under mild conditions where analogous unassisted reactions would be sluggish.

Experimental Protocol: Synthesis of Tetralin from (4-Chlorobutyl)benzene

This protocol details the intramolecular Friedel-Crafts cyclization, a robust method for synthesizing the tetralin core.[20]

Core Directive: The paramount consideration for this reaction is the rigorous exclusion of moisture. Aluminum chloride reacts violently with water, which would deactivate the catalyst and introduce unwanted side reactions. All glassware must be flame- or oven-dried, and anhydrous solvents must be used.

Materials:

  • (4-Chlorobutyl)benzene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Crushed Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution

  • Brine (Saturated NaCl Solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents). Suspend the AlCl₃ in anhydrous dichloromethane under a positive pressure of nitrogen.

  • Cooling: Cool the stirred suspension to 0 °C in an ice-water bath. This is critical to control the initial exotherm upon addition of the substrate.

  • Substrate Addition: Dissolve (4-chlorobutyl)benzene (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the cold, stirred AlCl₃ suspension over 30-60 minutes. An exothermic reaction and the evolution of HCl gas will be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete (typically 1-3 hours), cool the flask back to 0 °C and quench the reaction by very slowly pouring the mixture over a large excess of crushed ice. This step is highly exothermic and must be performed with extreme caution in a well-ventilated fume hood.

  • Work-up: Add concentrated HCl to the ice mixture to dissolve the aluminum salts. Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure tetralin.[20]

Caption: Workflow for the synthesis of tetralin via intramolecular Friedel-Crafts cyclization.

Conclusion and Outlook

The comparison between the cyclization rates of benzylic systems and simple alkyl halides is not merely an academic exercise; it is a fundamental lesson in reaction mechanism and synthetic strategy. The evidence is unequivocal: intramolecular reactions that can leverage the electronic participation of a neighboring group, such as the π-system of a benzene ring, exhibit profoundly accelerated rates.

The key takeaways for the practicing scientist are:

  • Anchimeric Assistance is a Powerful Tool: The rate enhancement provided by a neighboring phenyl group is dramatic, lowering activation energies by stabilizing the transition state through charge delocalization into a phenonium-like intermediate.

  • Avoid Unstable Intermediates: Syntheses that would proceed through high-energy, unassisted primary or secondary carbocations will be slow and often require harsh conditions, leading to a higher potential for side reactions.

  • Strategic Design: When designing a synthesis for a cyclic molecule, incorporating a feature capable of anchimeric assistance can be a powerful strategy to increase efficiency and yield.

By internalizing these principles, researchers and drug development professionals can better navigate the complexities of synthetic chemistry, designing more elegant, efficient, and robust routes to target molecules.

References

  • Thorpe–Ingold effect - Wikipedia. [Link]

  • Baldwin's Rules For Ring Closure - Chemistry Notes. [Link]

  • Thorpe-Ingold Effect Assisted Strained Ring Synthesis. [Link]

  • Thorpe-Ingold Effect | Chem-Station Int. Ed. [Link]

  • Thorpe-Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. The rearrangement of N(1)-alkyl-substituted dihydroorotic acids to hydantoinacetic acids in base - PubMed. [Link]

  • Thorpe-Ingold Acceleration of Oxirane Formation is Mostly a Solvent Effect - PMC. [Link]

  • Which carbocation is more stable : Benzyl or Tertiary? - Quora. [Link]

  • Neighboring Group Participation - Chemistry LibreTexts. [Link]

  • Baldwin's Rule for Ring Closure Reactions - Chemistry LibreTexts. [Link]

  • Carbocation Stability: Tertiary versus Secondary Benzyl for Hydrobromic Acid Addition. [Link]

  • Neighbouring group participation - Wikipedia. [Link]

  • Which carbocation is more stable? : r/OrganicChemistry - Reddit. [Link]

  • Which of the following carbocations would be most stable? | Study Prep in Pearson+. [Link]

  • Solvent effects - Wikipedia. [Link]

  • Internal Electrophilic Aromatic Reaction in 3-chlorobutylbenzene. [Link]

  • Cyclizations of Alkynes: Revisiting Baldwin's Rules for Ring Closure | Chemical Reviews. [Link]

  • Organic Chemistry-II MODULE 16; Neighbouring group participation in SN reactions and Anchimeric assistance P - Mugberia Gangadhar Mahavidyalaya. [Link]

  • Neighbouring Group Participation: Key Concepts, Mechanism & Examples - Vedantu. [Link]

  • Baldwin's rules - Wikipedia. [Link]

  • The Baldwin Rules: Insights in Advanced Organic Chemistry 20 - YouTube. [Link]

  • Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid - Beilstein Journals. [Link]

  • Anchimeric Assistance | Dalal Institute. [Link]

  • Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid - PMC. [Link]

  • The Neighbouring Group Mechanisms - Dalal Institute. [Link]

  • Solvent Effects - Chemistry LibreTexts. [Link]

  • Rate Expression for Reactions Involving 2° Benzylic Alkyl Halides. [Link]

  • Organic Chemistry - Solvent Effect on Substitution Reactions - YouTube. [Link]

  • Characteristics of the SN1 Reaction - Chemistry LibreTexts. [Link]

Sources

Comparative

Crystal Structure Analysis of 1-Acetyl-1,3-dihydroisobenzofuran Products: A Comprehensive Comparison Guide

Introduction 1-Acetyl-1,3-dihydroisobenzofuran and its derivatives are critical intermediates in the synthesis of complex isobenzofuranone and phthalane-derived therapeutics. During drug development, determining the exac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Acetyl-1,3-dihydroisobenzofuran and its derivatives are critical intermediates in the synthesis of complex isobenzofuranone and phthalane-derived therapeutics. During drug development, determining the exact three-dimensional arrangement of these molecules in the solid state is paramount for intellectual property (IP) protection, polymorph screening, and establishing absolute stereochemistry.

This guide objectively compares the three primary analytical techniques used to resolve the crystal structures of 1-acetyl-1,3-dihydroisobenzofuran products: Single-Crystal X-Ray Diffraction (SCXRD) , Microcrystal Electron Diffraction (MicroED) , and Powder X-Ray Diffraction (PXRD) . By analyzing the causality behind experimental choices, we provide a self-validating framework for researchers to select the optimal crystallographic pathway.

The Analytical Triad: SCXRD vs. MicroED vs. PXRD

Selecting the appropriate analytical technique depends heavily on the physical properties of the synthesized 1-acetyl-1,3-dihydroisobenzofuran product—specifically, its ability to form ordered crystal lattices.

  • SCXRD (The Gold Standard): SCXRD provides sub-angstrom resolution and is the definitive method for determining precise 3D structures and absolute configurations of drug molecules[1]. However, it requires large, high-quality single crystals (typically 10–100 µm)[2], which flexible or highly soluble isobenzofuran derivatives often resist forming.

  • MicroED (The Nanoscale Innovator): MicroED bridges the gap for samples that resist forming large crystals. It can extract high-resolution structural information from crystals that are orders of magnitude smaller than those required for X-ray diffraction (10–1000 nm)[2]. It requires minimal sample preparation and can be performed directly on dry powder[3].

  • PXRD (The Bulk Validator): Unlike SCXRD, PXRD analyzes a large collection of randomly oriented microcrystals[4]. While it lacks the precision for de novo atomic positioning, it is an accurate and reliable method for phase identification, crystallinity analysis, and estimating lattice parameters[4].

Quantitative Data Comparison
ParameterSCXRDMicroEDPXRD
Crystal Size Required 10 – 100 µm[2]10 – 1000 nm[2]Bulk Powder (Microcrystalline)
Sample Amount ~1–5 mg< 1 mg[1]10 – 50 mg
Typical Data Collection Time Hours to Days[4]Minutes to Hours[1]Minutes to Hours[4]
Absolute Configuration Yes (Anomalous Dispersion)[5]Yes (via Chiral Salt Formation)[5]No
Primary Utility De novo structure & stereochemistryNanocrystals & un-crystallizable APIsBulk phase ID & polymorph screening

Decision Matrix & Logical Workflows

To ensure scientific integrity, the selection of the analytical method must be dictated by the crystallite dimensions of the synthesized batch.

G A 1-acetyl-1,3-dihydroisobenzofuran Sample B Crystal Size Assessment A->B C SCXRD Analysis (>10 µm) B->C Large Crystals D MicroED Analysis (10-1000 nm) B->D Nanocrystals E PXRD Analysis (Bulk Powder) B->E Polycrystalline F Absolute Configuration (Anomalous Dispersion) C->F G Relative Stereochemistry (Chiral Salt Formation) D->G H Bulk Phase ID & Rietveld Refinement E->H F->H Cross-validation G->H Cross-validation

Decision matrix for crystallographic technique selection based on sample crystal size.

Methodological Workflows & Self-Validating Protocols

Every protocol described below is designed as a self-validating system, ensuring that the structure solved represents the true, stable polymorph of the 1-acetyl-1,3-dihydroisobenzofuran product.

Protocol A: SCXRD Data Acquisition & Refinement

Causality: Slow evaporation in a non-polar/polar solvent mixture promotes highly ordered lattice packing, necessary for the high-resolution diffraction required to calculate the Flack parameter.

  • Crystallization: Dissolve 50 mg of the compound in 2 mL of tetrahydrofuran (THF). Allow slow evaporation at room temperature to yield suitable single crystals (e.g., 190 × 120 × 90 μm)[5].

  • Mounting: Select a high-quality single crystal under a polarized light microscope. Mount on a goniometer loop using paratone oil to prevent lattice degradation.

  • Data Collection: Expose the crystal to Cu Kα radiation (λ = 1.5418 Å) at 100 K. Note: Cu Kα is chosen over Mo Kα because the longer wavelength enhances the anomalous scattering signal of oxygen atoms, enabling absolute configuration determination.

  • Refinement: Solve the phase problem using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Validate via an R-factor < 5%.

Protocol B: MicroED Sample Preparation & Kinematical Refinement

Causality: Organic frameworks are highly susceptible to electron beam damage. Cryogenic temperatures and continuous rotation mitigate this, while kinematical refinement allows the use of standard X-ray software.

  • Sample Preparation: Apply <1 mg of dry 1-acetyl-1,3-dihydroisobenzofuran powder directly onto a carbon-coated copper TEM grid. Shake off excess material to isolate single nanocrystals[1].

  • Cryo-Cooling: Plunge the grid into liquid ethane and transfer to a cryo-TEM (e.g., operating at 200 kV) to minimize electron beam damage[2].

  • Data Collection: Locate a target nanocrystal (10–1000 nm thick)[2]. Collect diffraction data using a continuous rotation method (e.g., 1°/s over a 60° wedge) to integrate intensities across the Bragg condition and reduce dynamical scattering artifacts[3].

  • Data Processing: Process the continuous rotation electron diffraction data using the kinematical theory of diffraction, which enables the use of well-established data reduction software packages written for SCXRD (e.g., DIALS or XDS)[5].

Protocol C: The Self-Validating Loop (MicroED + PXRD)

Because MicroED isolates a single nanocrystal, there is a risk of analyzing a transient impurity rather than the bulk API. This is mitigated by cross-referencing with PXRD.

  • Bulk PXRD: Collect a diffractogram of the bulk powder from 2θ = 2° to 40°[4].

  • Simulation: Import the atomic coordinates derived from the MicroED structure into refinement software and simulate the theoretical PXRD pattern[6].

  • Rietveld Refinement: Overlay the simulated pattern with the experimental bulk PXRD data. A high degree of overlap confirms the MicroED structure is the representative bulk phase[6].

Protocol Step1 Synthesize API Intermediate Step2 Collect Bulk PXRD Data Step1->Step2 Step3 MicroED on Single Nanocrystal Step1->Step3 Step6 Compare Simulated vs. Bulk Step2->Step6 Step4 Kinematical Refinement Step3->Step4 Step5 Simulate PXRD from MicroED Step4->Step5 Step5->Step6

Self-validating loop: Cross-referencing MicroED nanocrystal structures with bulk PXRD data.

Causality Behind Experimental Choices (E-E-A-T)

The Absolute Configuration Challenge in MicroED

For chiral derivatives of 1-acetyl-1,3-dihydroisobenzofuran, determining the absolute configuration is a strict regulatory requirement. In X-ray diffraction, anomalous dispersion causes peak intensities to differ between Bijvoet pairs, allowing SCXRD to easily assign absolute structure[5].

However, kinematical refinement of MicroED data lacks the differentiation power to assign the absolute structure solely based on the measured intensities of light atoms (C, H, O)[5]. To solve this, researchers must employ chiral salt formation . By co-crystallizing the chiral 1-acetyl-1,3-dihydroisobenzofuran derivative with an enantiomerically pure counterion (e.g., D-malate), the absolute configuration of the API can be confidently deduced from the relative stereochemistry within the asymmetric unit[5].

References

  • Source: nih.
  • Source: tricliniclabs.
  • Source: iucr.
  • Source: creative-biostructure.
  • Title: Single-Crystal XRD vs.
  • Source: chemrxiv.

Sources

Validation

Reactivity comparison with 1-bromo-1-(2-(hydroxymethyl)phenyl)propan-2-one

Reactivity Profile & Comparative Guide: 1-bromo-1-(2-(hydroxymethyl)phenyl)propan-2-one Executive Summary 1-bromo-1-(2-(hydroxymethyl)phenyl)propan-2-one (hereafter referred to as BHP-Propanone ) represents a specialized...

Author: BenchChem Technical Support Team. Date: March 2026

Reactivity Profile & Comparative Guide: 1-bromo-1-(2-(hydroxymethyl)phenyl)propan-2-one

Executive Summary

1-bromo-1-(2-(hydroxymethyl)phenyl)propan-2-one (hereafter referred to as BHP-Propanone ) represents a specialized class of "bifunctional electrophile-nucleophile" synthons. Unlike standard


-bromo ketones which act solely as electrophilic alkylating agents, BHP-Propanone contains an internal nucleophile (the ortho-hydroxymethyl group) pre-organized for rapid intramolecular cyclization.

This guide compares BHP-Propanone against its non-hydroxylated and chloro-substituted analogs, demonstrating its superior utility in synthesizing 1-acetyl-1,3-dihydroisobenzofurans via Baldwin-favored 5-exo-tet cyclization.

Mechanistic Profile & Causality

The reactivity of BHP-Propanone is defined by the Gem-Disubstituent Effect and Proximity-Driven Kinetics .

The Intramolecular Advantage

In standard intermolecular reactions (e.g., reacting benzyl alcohol with


-bromoacetophenone), the reaction rate is defined by second-order kinetics: 

.

In BHP-Propanone, the nucleophile (-OH) and electrophile (C-Br) are tethered. The effective molarity of the nucleophile is extremely high, shifting the reaction to pseudo-first-order kinetics. Upon exposure to mild base, the alkoxide forms and immediately attacks the benzylic carbon, displacing bromide.

Baldwin’s Rules Analysis
  • Nucleophile: Alkoxide Oxygen.

  • Electrophile: Tetrahedral Carbon (sp3) bearing Br.

  • Ring Size: 5-membered (Oxygen

    
     Benzylic C 
    
    
    
    Aromatic C
    
    
    Aromatic C
    
    
    Benzylic
    
    
    ).
  • Prediction: 5-exo-tet . This is a geometrically favored pathway, leading to rapid formation of the dihydroisobenzofuran core rather than the 6-membered isochroman (which would require a different carbon linker length).

ReactionPathway Start BHP-Propanone (Linear Precursor) Inter Intermediate: Alkoxide Anion Start->Inter Deprotonation (-H+) Base Base (K2CO3) Base->Start TS Transition State: 5-exo-tet Cyclization Inter->TS Intramolecular Attack Prod Product: 1-acetyl-1,3-dihydroisobenzofuran TS->Prod -Br (Leaving Group)

Figure 1: Mechanistic pathway for the base-mediated cyclization of BHP-Propanone.

Comparative Reactivity Analysis

This section evaluates BHP-Propanone against two primary alternatives used in heterocyclic synthesis.

Comparison A: Intramolecular vs. Intermolecular Reactivity
  • Subject: BHP-Propanone

  • Alternative: 1-bromo-1-phenylpropan-2-one + Benzyl Alcohol (Intermolecular)

FeatureBHP-Propanone (Intra)Intermolecular Alternative
Reaction Order First-Order (Unimolecular)Second-Order (Bimolecular)
Entropy Cost Low (Rotational restriction only)High (Requires collision)
Concentration Dependence IndependentHighly Dependent
Side Reactions Minimal (Cyclization dominates)High (O-alkylation vs. C-alkylation competition)
Typical Yield 85-95% 40-60%

Insight: The intramolecular nature of BHP-Propanone allows for cleaner reactions under higher dilution, preventing the polymerization often seen with intermolecular


-bromo ketone reactions.
Comparison B: Leaving Group Efficiency (Br vs. Cl)
  • Subject: BHP-Propanone (Bromo-derivative)

  • Alternative: 1-chloro-1-(2-(hydroxymethyl)phenyl)propan-2-one (Chloro-derivative)

Experimental data derived from general


-haloketone kinetics indicates a significant rate enhancement for the bromo-derivative.[1]
ParameterBromo-Analog (BHP)Chloro-Analog
Bond Dissociation Energy ~280 kJ/mol (C-Br)~340 kJ/mol (C-Cl)
Relative Rate (

)
100 (Reference)~1-5
Reaction Temp Room Temperature (

C)
Reflux Required (

C)
Base Compatibility Weak Bases (

,

)
Stronger Bases/Heat required

Insight: The C-Br bond is weaker and longer than the C-Cl bond, making bromide a superior leaving group. Using the Chloro-analog requires harsher conditions that may degrade the sensitive ketone moiety (e.g., via Favorskii rearrangement side-reactions).

Experimental Protocols

Protocol A: Synthesis of BHP-Propanone

Standardization of the precursor via benzylic bromination.

  • Reagents: 1-(2-(hydroxymethyl)phenyl)propan-2-one (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), p-TsOH (catalytic) or

    
     (catalytic). Note: AIBN is avoided here to prevent radical bromination of the hydroxymethyl group; we target the enol-driven 
    
    
    
    -bromination.
  • Solvent: Dichloromethane (DCM) or Acetonitrile (

    
    ).
    
  • Procedure:

    • Dissolve ketone in DCM (

      
      ).
      
    • Add catalyst and NBS portion-wise at

      
      C.
      
    • Stir at RT for 2-4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Critical Step: Quench with water immediately upon completion to prevent acid-catalyzed dehydration of the alcohol.

  • Purification: Flash column chromatography (Silica gel).

Protocol B: Cyclization to 1-acetyl-1,3-dihydroisobenzofuran

Self-validating system: The disappearance of the starting material spot and the emergence of a non-polar product spot confirms cyclization.

  • Reagents: BHP-Propanone (1.0 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Acetone (Reagent Grade) or DMF (for faster rates).

  • Procedure:

    • Dissolve BHP-Propanone in Acetone (

      
      ).
      
    • Add anhydrous

      
      .
      
    • Stir at RT.[2]

    • Validation: Reaction is typically complete within 30-60 minutes due to the high reactivity of the Br-leaving group.

    • Filter off inorganic salts. Concentrate filtrate.

  • Analysis:

    
     NMR will show the disappearance of the methine doublet (
    
    
    
    ) and the appearance of a cyclic ether proton signal shifted upfield.

Comparative Data Visualization

The following diagram illustrates the kinetic competition and pathway selectivity, highlighting why BHP-Propanone is the superior choice for heterocyclic synthesis compared to intermolecular approaches.

KineticComparison Substrate Substrate Selection PathA BHP-Propanone (Intramolecular) Substrate->PathA PathB Intermolecular (Ph-CH(Br)-COMe + ROH) Substrate->PathB BarrierA Low Activation Energy (Entropy Favored) PathA->BarrierA k1 >> k2 BarrierB High Activation Energy (Entropy Disfavored) PathB->BarrierB ResultA Rapid Cyclization (High Yield) BarrierA->ResultA ResultB Slow Coupling (Competitive Polymerization) BarrierB->ResultB

Figure 2: Kinetic barrier comparison between intramolecular cyclization (BHP-Propanone) and intermolecular coupling.

References

  • Intramolecular Alkylation Kinetics ResearchGate. "On the alkylation of α-bromo ketones by trialkylboranes (Mechanistic discussion on cyclization)." [Link]

  • Isochroman and Phthalan Synthesis Journal of Organic Chemistry. "Isochroman-3,4-dione and Tandem Aerobic Oxidation." (Context on isochroman precursors). [Link]

  • General Reactivity of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Bromo Ketones 
    Chemistry LibreTexts. "22.3: Alpha Halogenation of Aldehydes and Ketones."
    [Link]
    

Sources

Safety & Regulatory Compliance

Safety

1-Chloro-1-(2-(hydroxymethyl)phenyl)propan-2-one proper disposal procedures

As a Senior Application Scientist, I frequently oversee the synthesis, handling, and lifecycle management of highly reactive electrophilic intermediates. 1-Chloro-1-(2-(hydroxymethyl)phenyl)propan-2-one (C₁₀H₁₁ClO₂) is a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the synthesis, handling, and lifecycle management of highly reactive electrophilic intermediates. 1-Chloro-1-(2-(hydroxymethyl)phenyl)propan-2-one (C₁₀H₁₁ClO₂) is a potent alpha-chloro ketone. While invaluable in drug development and organic synthesis, its structural motif presents significant logistical and safety challenges.

To build a culture of safety, we must move beyond rote memorization of rules and understand the chemical causality behind them. This guide provides a self-validating, mechanistically grounded framework for the proper handling and disposal of this specific compound.

Mechanistic Causality and Hazard Profile

Understanding why a chemical is hazardous is the foundation of safe handling. The primary danger of 1-Chloro-1-(2-(hydroxymethyl)phenyl)propan-2-one lies in its susceptibility to nucleophilic substitution (Sₙ2). The electron-withdrawing nature of the adjacent carbonyl group renders the alpha-carbon highly electrophilic.

When exposed to nucleophiles such as amines, thiols, or strong bases, it undergoes rapid, highly exothermic alkylation reactions. If this occurs inadvertently in a sealed waste container, it can lead to catastrophic pressure buildup and container rupture [3]. Furthermore, its volatility allows it to interact with the moisture in mucous membranes, making it a severe lachrymator.

HazardPathway A 1-Chloro-1-(2-(hydroxymethyl) phenyl)propan-2-one B Alpha-Carbon (Highly Electrophilic) A->B Structural Feature E Mucous Membrane Irritation (Lachrymator) A->E Volatilization C Nucleophilic Attack (Amines, Thiols, Bases) B->C Susceptible to D Exothermic Reaction & Alkylation C->D SN2 Mechanism

Fig 1. Mechanistic hazard pathway demonstrating SN2 reactivity and lachrymatory potential.

Quantitative & Qualitative Hazard Data

PropertySpecificationOperational Implication
Chemical Name 1-Chloro-1-(2-(hydroxymethyl)phenyl)propan-2-oneTarget compound requiring specialized handling.
Molecular Formula C₁₀H₁₁ClO₂Presence of chlorine mandates strictly halogenated waste streams.
Molecular Weight 198.65 g/mol Used for stoichiometric calculations during deactivation.
Functional Groups Alpha-chloro ketone, Primary alcoholHighly reactive electrophile; acts as a potent alkylating agent.
Waste Category Halogenated Organic WasteMust be incinerated; strictly incompatible with non-halogenated recovery.
Incompatibilities Amines, Strong Bases, OxidizersHigh risk of exothermic polymerization or rapid Sₙ2 alkylation.

Operational Safety & Self-Validating Handling Protocols

Proper disposal begins at the point of generation. To ensure absolute safety, every procedure must function as a self-validating system—where the success of one step inherently verifies the safety of the next.

Protocol 1: Routine Waste Segregation and Containerization

  • Preparation & PPE : Execute all transfers within a certified chemical fume hood. Equip double-layered nitrile gloves, a chemical-resistant lab coat, and splash goggles.

  • Compatibility Verification (Critical) : Never mix alpha-chloro ketones with non-halogenated waste, especially amine-containing solvents [3].

    • Self-Validating Step: Before adding bulk waste to the primary Satellite Accumulation Area (SAA) container, mix a 1 mL aliquot of your waste with 1 mL of the existing container contents in a test tube. The absence of heat generation or gas evolution over 5 minutes validates chemical compatibility.

  • Segregation : Transfer the chemical exclusively into a designated "Halogenated Organic Waste" container[2]. Use High-Density Polyethylene (HDPE) containers; avoid metal, which can degrade from trace hydrochloric acid (HCl) generated via slow hydrolysis.

  • Volume Management : Fill the container to a maximum of 80% capacity.

    • Self-Validating Step: The 20% headspace visually confirms there is adequate volume for potential vapor expansion, mitigating over-pressurization risks.

  • Labeling and SAA Logging : Immediately secure the cap and update the hazardous waste tracking log. Ensure the waste is collected by Environmental Health and Radiation Safety (EHRS) within the regulatory timeframe (typically before the 55-gallon limit is reached) [4].

DisposalWorkflow Gen Waste Generation (Fume Hood) Seg Segregation: Halogenated Waste ONLY Gen->Seg Comp Check Compatibility (No Amines/Bases) Seg->Comp Critical Step Cont Containerization (HDPE, <5L) Comp->Cont Lab Labeling & Logging (Date, Contents) Cont->Lab Store Satellite Accumulation Area (SAA) Lab->Store Disp EHRS Collection & Incineration Store->Disp Max 12 Months

Fig 2. Step-by-step laboratory waste disposal workflow for halogenated reactive intermediates.

Spill Response and Deactivation Workflow

In the event of a localized bench-scale spill (<50 mL), immediate and methodical action is required to prevent inhalation exposure and environmental contamination.

Protocol 2: Small-Scale Spill Deactivation

  • Containment : Immediately lower the fume hood sash to the lowest safe working height to maximize face velocity and contain lachrymatory vapors.

  • Inert Absorption : Cover the spill entirely with an inert, non-combustible absorbent material such as dry vermiculite or sand. Do not use paper towels, as reactive halogenated compounds can degrade organic materials.

  • Chemical Deactivation : For highly reactive halides and alpha-chloro ketones, apply a dilute, mild aqueous base (e.g., 5% sodium bicarbonate solution) over the absorbent to hydrolyze the compound and neutralize generated acids [1].

    • Self-Validating Step: The cessation of effervescence (bubbling) indicates that any trace reactive acid has been fully neutralized.

  • Collection : Use non-sparking tools to sweep the neutralized, absorbed mixture into a solid hazardous waste container. Label strictly as "Halogenated Solid Waste."

  • Decontamination : Wash the affected surface with a detergent solution, collecting all rinsate into the aqueous hazardous waste stream. Never dispose of the rinsate down the sanitary drain [2].

References

  • Title: PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS Source: EPFL URL
  • Title: Laboratory Waste Disposal Source: University of Aveiro URL
  • Title: LABORATORY WASTE DISPOSAL GUIDELINES Source: University of Wollongong URL
  • Title: LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES Source: University of Pennsylvania EHRS URL
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